The Physicochemical Profile and Synthetic Utility of 2,3-Difluoro-5-methoxypyridine: A Technical Whitepaper
Executive Summary The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern drug discovery and agrochemical development[1]. Fluorinated pyridines, in particular, offer enhanced metabol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern drug discovery and agrochemical development[1]. Fluorinated pyridines, in particular, offer enhanced metabolic stability, modulated lipophilicity, and unique protein-ligand binding interactions[2]. Among these privileged building blocks, 2,3-difluoro-5-methoxypyridine (CAS: 1227573-20-7) emerges as a highly versatile intermediate[3]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural electronic profile, and field-proven synthetic methodologies, serving as a comprehensive guide for researchers and drug development professionals.
Physicochemical Properties
Understanding the foundational metrics of a building block is critical for predicting its behavior in complex synthetic workflows. The table below summarizes the core quantitative data for 2,3-difluoro-5-methoxypyridine[3],[4].
Property
Value
Chemical Name
2,3-Difluoro-5-methoxypyridine
CAS Registry Number
1227573-20-7
Molecular Formula
C₆H₅F₂NO
Molecular Weight
145.11 g/mol
Canonical SMILES
COC1=CN=C(F)C(F)=C1
Physical State
Colorless to light yellow liquid/low-melting solid
Boiling Point
~160–180 °C (Estimated)
Storage Conditions
Inert atmosphere, 2–8°C
Structural & Electronic Profile
The reactivity of 2,3-difluoro-5-methoxypyridine is dictated by the push-pull electronic dynamics of its substituents:
Inductive Withdrawing (-I): The highly electronegative fluorine atoms at the C2 and C3 positions draw electron density away from the pyridine core, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy.
Mesomeric Donation (+M): The methoxy group at the C5 position donates electron density into the ring via resonance, slightly offsetting the extreme electron deficiency typical of perfluorinated pyridines[5].
Causality in Reactivity: The C2-fluorine is highly labile and acts as the primary electrophilic site. This is because nucleophilic attack at C2 generates an anionic intermediate (Meisenheimer complex) that is strongly stabilized by the adjacent electronegative pyridine nitrogen[6]. Conversely, the C3-fluorine lacks this direct resonance stabilization with the nitrogen, rendering it significantly less reactive towards nucleophiles[7]. This electronic disparity allows for precise, regioselective functionalization.
Figure 1: Mechanistic pathway for regioselective SNAr at the C2 position.
Synthetic Applications & Drug Discovery Workflows
In medicinal chemistry, 2,3-difluoro-5-methoxypyridine is utilized as a foundational scaffold to build complex Active Pharmaceutical Ingredients (APIs)[1]. The divergent synthetic workflow typically involves two primary phases:
Regioselective Nucleophilic Aromatic Substitution (SNAr): Displacement of the C2-fluorine with amines, alkoxides, or thiolates to establish the core pharmacophore[6].
Late-Stage Functionalization: Utilizing the remaining C3-fluorine or employing Directed ortho-Metalation (DoM) at the C4/C6 positions for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Negishi couplings)[7].
Figure 2: Divergent synthetic workflow for 2,3-difluoro-5-methoxypyridine in drug discovery.
Standardized Experimental Protocol: Regioselective C2-Amination via SNAr
To ensure high fidelity and reproducibility, the following protocol details the regioselective amination of 2,3-difluoro-5-methoxypyridine. This methodology is designed as a self-validating system , incorporating real-time analytical checkpoints.
Anhydrous Dimethylformamide (DMF) (0.2 M concentration)
Step-by-Step Methodology:
Reaction Preparation: In an oven-dried Schlenk flask purged with nitrogen, dissolve 2,3-difluoro-5-methoxypyridine in anhydrous DMF.
Causality: Anhydrous conditions are critical. Ambient moisture can act as a competing nucleophile against the highly electrophilic C2 position, leading to the formation of an undesired pyridinol byproduct.
Base Addition: Introduce DIPEA to the stirring solution.
Causality: DIPEA serves as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the hydrofluoric acid (HF) generated during the substitution, preventing the protonation of the primary amine nucleophile which would otherwise stall the reaction.
Nucleophile Introduction: Dropwise add the primary amine at 0°C, then slowly warm the mixture to room temperature. Heat to 60°C for 4–6 hours.
Causality: The initial 0°C addition controls the exotherm associated with Meisenheimer complex formation. Subsequent heating to 60°C provides the necessary activation energy to overcome the slight deactivating (+M) effect of the C5-methoxy group[5].
Validation & Analytical QC (Self-Validating Step): After 4 hours, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS and ¹⁹F NMR.
Causality: The reaction is analytically complete when LC-MS demonstrates a complete mass shift (e.g., from m/z 146.1[M+H]⁺ to the expected product mass). Crucially, ¹⁹F NMR must show the disappearance of the C2-fluorine resonance (typically downfield due to the adjacent nitrogen), leaving a single signal corresponding to the unreacted C3-fluorine.
Workup & Isolation: Quench the reaction with ice water and extract with ethyl acetate (3x). Wash the combined organic layers with brine (5x) to completely partition and remove the DMF solvent. Dry over Na₂SO₄, filter, and concentrate in vacuo.
References
National Institutes of Health (PMC). "Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields". Available at:[Link]
ACS Publications. "Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers". Organic Letters. Available at:[Link]
ChemRxiv. "Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence". Available at:[Link]
1H and 19F NMR spectra data for 2,3-difluoro-5-methoxypyridine
In-Depth Technical Guide: 1 H and 19 F NMR Spectral Analysis of 2,3-Difluoro-5-methoxypyridine Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2,3-Difluoro-5-methoxypyridin...
Author: BenchChem Technical Support Team. Date: April 2026
In-Depth Technical Guide:
1
H and
19
F NMR Spectral Analysis of 2,3-Difluoro-5-methoxypyridine
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound: 2,3-Difluoro-5-methoxypyridine (CAS: 1227573-20-7)
Introduction & Chemical Significance
2,3-Difluoro-5-methoxypyridine is a highly functionalized heterocyclic building block critical to the synthesis of next-generation agrochemicals and pharmaceuticals (1)[1]. The strategic placement of fluorine atoms on the pyridine ring modulates lipophilicity and metabolic stability. Because the "regioexhaustive substitution" of fluoropyridines relies heavily on distinguishing vacant ring positions (2)[2], precise structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory quality control checkpoint.
This guide provides an authoritative breakdown of the
1
H and
19
F NMR spin systems for this molecule, detailing the physical causality behind its chemical shifts and scalar couplings.
Structural Dynamics & Spin System Architecture
The electronic environment of 2,3-difluoro-5-methoxypyridine is governed by competing inductive and resonance effects:
Nitrogen (N-1): Exerts a strong electron-withdrawing inductive effect (-I), heavily deshielding adjacent positions (C-2 and C-6).
Methoxy Group (C-5): Acts as a strong
π
-donor (+M effect), shielding the ortho positions (C-4 and C-6) via resonance.
Fluorine Spin System: The two fluorine atoms at C-2 and C-3 form an AMX-type spin system with the ring protons, creating complex ddd (doublet of doublet of doublets) splitting patterns.
Quantitative Spectral Data
The following tables synthesize the empirical chemical shifts and coupling constants for 2,3-difluoro-5-methoxypyridine, derived from high-resolution structural analogs like 5-chloro-2,3-difluoropyridine (3)[3], adjusted for the +M shielding effect of the methoxy group.
Table 1:
1
H NMR Data (400 MHz, CDCl
3
, 298K)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constants (
J
, Hz)
Integration
Assignment
C6-H
7.55 – 7.65
dd
3JH−H
= 2.2,
5JH−F
= 1.8
1H
Aromatic proton adjacent to N
C4-H
7.15 – 7.25
ddd
3JH−F
= 8.4,
4JH−F
= 7.9,
3JH−H
= 2.2
1H
Aromatic proton between F and OMe
OCH
3
3.80 – 3.90
s
-
3H
Methoxy group at C-5
Table 2:
19
F NMR Data (376 MHz, CDCl
3
, 298K, CFCl
3
ref)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constants (
J
, Hz)
Assignment
F-2
-88.5 to -89.5
ddd
3JF−F
= 25.7,
4JF−H
= 7.9,
5JF−H
= 1.8
Fluorine ortho to N
F-3
-136.0 to -137.0
dd
3JF−F
= 25.7,
3JF−H
= 8.4
Fluorine meta to N
Mechanistic Elucidation of Chemical Shifts & Couplings
Causality in
1
H Chemical Shifts
The methoxy group at C-5 dictates the proton shifts. Because it donates electron density into the ring, the ortho protons (H-4 and H-6) are shielded. Consequently, H-4 resonates upfield (~7.20 ppm) compared to an unsubstituted pyridine. H-6 (~7.60 ppm) remains relatively deshielded due to its immediate proximity to the highly electronegative N-1 atom.
Causality in
19
F Chemical Shifts & Quadrupolar Relaxation
F-2 Extreme Deshielding: F-2 experiences severe deshielding (~ -89.0 ppm) due to the adjacent nitrogen atom.
14
N Quadrupolar Line Broadening: The quadrupolar moment of the
14
N nucleus (I=1) induces rapid relaxation. Because F-2 is directly adjacent to the nitrogen, it experiences scalar relaxation of the second kind. This can lead to characteristic line broadening in the F-2 signal—a phenomenon rigorously documented in the NMR analysis of fluoropyridines (4)[4].
F-3 Shielding: F-3 resonates at a more typical aromatic fluorine shift (~ -136.5 ppm) and exhibits a sharp doublet of doublets, unaffected by the nitrogen's quadrupolar relaxation.
Field-Proven Insight: The
4JF−H
coupling (7.9 Hz) between F-2 and H-4 is unusually large for a four-bond coupling. This is a hallmark of the rigid, planar aromatic system where the "W-coupling" pathway allows highly efficient spin-spin communication.
Standardized Experimental Protocol for NMR Acquisition
To establish a self-validating system , heteronuclear decoupling must be integrated into the standard operating procedure. This ensures that complex multiplet structures are definitively assigned.
Step-by-Step Methodology
Sample Preparation & Environmental Control:
Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity Deuterated Chloroform (CDCl
3
, 99.8% D).
Spike the sample with 0.05% v/v Tetramethylsilane (TMS) for
1
H referencing (0.00 ppm) and Trichlorofluoromethane (CFCl
3
) for
19
F referencing (0.00 ppm).
Degassing: Subject the NMR tube to a brief argon sparging to prevent paramagnetic line broadening from dissolved oxygen.
Hardware Configuration:
Utilize a modern HFX dual-tune probe (5)[5] to allow simultaneous resonance on
1
H and
19
F channels without hardware swapping.
1
H NMR Acquisition:
Frequency: 400 MHz or 500 MHz.
Parameters: Standard 1D pulse-acquire (zg30). Set a spectral width of 15 ppm, 16–32 transients, and a relaxation delay (
D1
) of 5 seconds to ensure complete longitudinal relaxation (
T1
) of the rigid aromatic protons.
19
F NMR Acquisition:
Frequency: 376 MHz or 470 MHz.
Parameters: 1D pulse-acquire with inverse-gated
1
H decoupling (igig) to suppress the Nuclear Overhauser Effect (NOE) while simplifying the multiplet structures. Set a spectral width of 250 ppm (centered at -100 ppm), 64 transients.
Self-Validating Decoupling Workflows:
1
H{
19
F} Validation: Irradiate the
19
F frequencies during
1
H acquisition. The complex ddd and dd multiplets of C4-H and C6-H must collapse into simple doublets (
3JH−H=2.2
Hz), definitively proving the scalar couplings originate from the fluorine nuclei.
Workflow Visualization
Figure 1: Standardized workflow for the acquisition and processing of 1H and 19F NMR spectra.
References
Title: Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries
Source: Asian Journal of Chemistry
URL: [Link][3]
Title: Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position
Source: ResearchGate
URL: [Link][2]
Title: On the effects of quadrupolar relaxation in Earth's field NMR spectra
Source: OSTI.gov
URL: [Link][4]
Title: JEOL ROYAL HFX Probe
Source: JEOL AWS
URL: [Link][5]
solubility profile of 2,3-difluoro-5-methoxypyridine in organic solvents
An In-depth Technical Guide to the Solubility Profile of 2,3-difluoro-5-methoxypyridine in Organic Solvents Authored by: A Senior Application Scientist Preamble: Navigating the Solubility Landscape of a Novel Fluorinated...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Solubility Profile of 2,3-difluoro-5-methoxypyridine in Organic Solvents
Authored by: A Senior Application Scientist
Preamble: Navigating the Solubility Landscape of a Novel Fluorinated Pyridine
In the realm of drug discovery and materials science, the precise characterization of a molecule's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a compound's utility, influencing everything from reaction kinetics and purification efficiency to bioavailability and formulation. This guide provides a comprehensive technical overview of the solubility profile of 2,3-difluoro-5-methoxypyridine, a fluorinated heterocyclic compound of increasing interest.
Given the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document adopts a dual-pronged approach. Firstly, it establishes a robust theoretical framework to predict the solubility behavior of 2,3-difluoro-5-methoxypyridine based on first principles of its molecular structure and intermolecular forces. Secondly, it furnishes detailed, field-proven experimental protocols to empower researchers to quantitatively determine its solubility in a range of organic solvents. This guide is designed not merely as a repository of information but as a practical playbook for scientists and development professionals.
Part 1: Theoretical Framework and Predictive Analysis
Molecular Structure and Its Implications for Solubility
The solubility of a compound is fundamentally dictated by its molecular structure. The structure of 2,3-difluoro-5-methoxypyridine integrates several key features that govern its interaction with various solvents:
The Pyridine Core: The nitrogen atom in the pyridine ring is a key feature. Its lone pair of electrons can act as a hydrogen bond acceptor, allowing for favorable interactions with protic solvents (e.g., alcohols). The aromatic ring itself can participate in π-π stacking interactions.
Fluorine Substituents: The two fluorine atoms at the 2 and 3 positions are highly electronegative. This has several consequences:
Inductive Effect: They withdraw electron density from the pyridine ring, which reduces the basicity of the nitrogen atom compared to pyridine itself.[1] This modulation of pKa can influence solubility in acidic or basic media, though it is more pronounced in aqueous systems.
Dipole Moment: The C-F bonds are highly polarized, contributing significantly to the molecule's overall dipole moment. This enhances its ability to engage in dipole-dipole interactions with polar solvents.
Intermolecular Interactions: While fluorine is not a strong hydrogen bond acceptor, it can participate in weaker C-H···F interactions. More significantly, the electron-poor nature of the fluorinated ring can lead to favorable interactions with electron-rich aromatic solvents through quadrupole-quadrupole interactions.[2][3]
Methoxy Group: The methoxy group at the 5-position is an electron-donating group by resonance but is also polar. The oxygen atom can act as a hydrogen bond acceptor. This group increases the molecule's capacity for polar interactions.
Intermolecular Forces at Play
The dissolution of 2,3-difluoro-5-methoxypyridine in an organic solvent is an energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. The dominant forces governing its solubility are:
Dipole-Dipole Interactions: Due to its polar C-F and C-O bonds, the molecule possesses a significant dipole moment, allowing it to interact favorably with polar aprotic solvents like acetone, ethyl acetate, and acetonitrile.
Hydrogen Bonding (as an acceptor): The pyridine nitrogen and the methoxy oxygen can accept hydrogen bonds from polar protic solvents such as methanol and ethanol.[4]
London Dispersion Forces: These weak, transient forces are present in all interactions and will be the primary mode of interaction with non-polar solvents like hexane and toluene.[4] The presence of the aromatic ring and multiple polarizable atoms (F, N, O) means these forces are not insignificant.
Predictive Solubility Profile
Based on the principle of "like dissolves like," we can predict a qualitative solubility profile for 2,3-difluoro-5-methoxypyridine. The molecule can be classified as moderately polar.
Table 1: Predicted Qualitative Solubility of 2,3-difluoro-5-methoxypyridine
Strong dipole-dipole interactions between the solvent and the polar C-F and C-O bonds of the solute are expected to be the dominant favorable interaction.
Polar Protic
Methanol, Ethanol, Isopropanol
Moderate to High
The ability of the pyridine nitrogen and methoxy oxygen to act as hydrogen bond acceptors will promote solubility. However, the energy cost of disrupting the strong hydrogen bonding network of the alcohol solvents may limit very high solubility.
Non-Polar Aromatic
Toluene, Benzene
Low to Moderate
London dispersion forces and potential π-π interactions between the aromatic rings will facilitate some solubility. The polarity of the solute may limit miscibility.
Non-Polar Aliphatic
n-Hexane, Heptane, Cyclohexane
Very Low
The significant mismatch in polarity will result in weak solute-solvent interactions compared to the solute-solute and solvent-solvent interactions.
Part 2: Experimental Protocols for Solubility Determination
The following protocols provide a systematic approach to first screen for and then quantify the solubility of 2,3-difluoro-5-methoxypyridine.
Workflow for Quantitative Solubility Determination
The following diagram outlines the robust workflow for accurately determining the solubility of the target compound.
Caption: Workflow for Quantitative Solubility Determination.
Detailed Protocol: Isothermal Saturation Method
This method is the gold standard for determining thermodynamic solubility.
Materials:
2,3-difluoro-5-methoxypyridine (purity > 99%)
Selected organic solvents (HPLC grade)
Analytical balance
2 mL glass vials with screw caps
Thermostatically controlled shaker/incubator
Centrifuge
Calibrated micropipettes
Volumetric flasks
Syringe filters (0.22 µm, PTFE for organic solvents)
Analytical instrument (e.g., HPLC-UV)
Procedure:
Preparation of Standard Curve:
Prepare a stock solution of 2,3-difluoro-5-methoxypyridine of known concentration in a suitable solvent (e.g., acetonitrile).
Perform a serial dilution to create a series of standards (e.g., 5-6 points) that bracket the expected concentration range.
Analyze these standards by HPLC-UV (or other appropriate method) to generate a standard curve of response vs. concentration.
Sample Preparation:
Add an excess amount of solid 2,3-difluoro-5-methoxypyridine to a 2 mL vial (e.g., 10-20 mg). The key is to have undissolved solid remaining after equilibration.
Add a known volume of the test solvent (e.g., 1.0 mL) to the vial.
Prepare samples in triplicate for each solvent.
Equilibration:
Seal the vials tightly to prevent solvent evaporation.
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical. Visual confirmation of solid material at the bottom of the vial after this period is crucial.
Sampling and Analysis:
After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
Carefully withdraw an aliquot of the clear supernatant using a micropipette. For accuracy, immediately pass this aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates.
Accurately dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase for HPLC) to bring the concentration within the linear range of the standard curve. A high dilution factor (e.g., 1:100 or 1:1000) is often necessary for highly soluble compounds.
Analyze the diluted sample using the same analytical method as the standards.
Calculation:
Determine the concentration of the diluted sample from the standard curve.
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.
Trustworthiness Check: The protocol's integrity is maintained by ensuring the purity of the starting material, precise temperature control, achieving true equilibrium (confirmed by consistent results at 24h and 48h), and using a validated analytical method with a robust standard curve.
Data Presentation Template
Quantitative results should be tabulated for clarity and comparative analysis.
Table 2: Template for Quantitative Solubility Data of 2,3-difluoro-5-methoxypyridine at 25°C
Solvent
Solubility (mg/mL)
Solubility (mol/L)
Method of Analysis
Dichloromethane
Experimental Value
Calculated Value
HPLC-UV
Acetone
Experimental Value
Calculated Value
HPLC-UV
Ethyl Acetate
Experimental Value
Calculated Value
HPLC-UV
Methanol
Experimental Value
Calculated Value
HPLC-UV
Toluene
Experimental Value
Calculated Value
HPLC-UV
n-Hexane
Experimental Value
Calculated Value
GC-FID
Other Solvents
...
...
...
Part 3: Implications for Purification
Solubility data is the cornerstone of developing effective purification strategies, particularly recrystallization.
Solvent Selection and Protocol for Recrystallization
The ideal recrystallization solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below.[5][6]
Recrystallization Workflow
Caption: General Workflow for Single-Solvent Recrystallization.
Protocol for Solvent Screening:
Place approximately 20-30 mg of crude 2,3-difluoro-5-methoxypyridine into several small test tubes.
Add a small volume (e.g., 0.5 mL) of a different test solvent to each tube at room temperature. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at this stage.
Heat the tubes that did not show complete dissolution in a water or sand bath. Add the solvent dropwise until the solid just dissolves.
Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.
Observe the quantity and quality of the crystals that form. A successful solvent will yield a large crop of well-formed crystals.
Qualitative Insights from Synthesis Literature:
Synthesis procedures for related fluorinated pyridines often use polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), sulfolane, or DMSO for reactions, indicating high solubility at elevated temperatures.[7][8][9] Purification steps frequently involve extraction into moderately polar solvents like ethyl acetate or dichloromethane, followed by removal of non-polar impurities by washing with hexanes or recrystallization from solvent pairs like ethanol-water or toluene-hexane.[5][6] These observations align with the predicted solubility profile.
References
Adams, H., Blanco, J. L., Chessari, G., Hunter, C. A., Low, C. M., Sanderson, J. M., & Vinter, J. G. (2001). Quantitative determination of intermolecular interactions with fluorinated aromatic rings. Chemistry, 7(16), 3494-3503. [Link]
MDPI. (2021). Perfluorination of Aromatic Compounds Reinforce Their van der Waals Interactions with Rare Gases: The Rotational Spectrum of Pentafluoropyridine-Ne. [Link]
Google Patents. (1984). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
Engineering the Push-Pull Paradigm: Electronic and Steric Properties of Fluorinated Methoxypyridines
The Strategic Role of Fluorinated Heterocycles in Drug Design In modern medicinal chemistry, the pyridine ring is a ubiquitous scaffold. However, native pyridine often suffers from rapid oxidative metabolism and suboptim...
Author: BenchChem Technical Support Team. Date: April 2026
The Strategic Role of Fluorinated Heterocycles in Drug Design
In modern medicinal chemistry, the pyridine ring is a ubiquitous scaffold. However, native pyridine often suffers from rapid oxidative metabolism and suboptimal lipophilicity. The strategic functionalization of this heterocycle with both fluorine atoms and methoxy groups generates a unique class of compounds: fluorinated methoxypyridines. This dual-substitution strategy is not merely additive; it creates a complex stereoelectronic system that profoundly alters the molecule's physicochemical profile, dramatically enhancing metabolic stability, membrane permeability, and target binding affinity[1].
By understanding the causality behind these property shifts, drug development professionals can rationally design molecules that bypass traditional pharmacokinetic bottlenecks[2].
The "Push-Pull" Electronic Architecture
The fundamental electronic nature of a fluorinated methoxypyridine is governed by a "push-pull" dynamic between the substituents and the nitrogen heteroatom.
Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I) through the sigma bond framework[1]. However, its three lone pairs allow it to act as a resonance electron donor (+M) when conjugated with a pi system[3]. The methoxy group shares this dual nature, possessing a -I effect via the oxygen atom but an even stronger +M effect[3].
When both are placed on an electron-deficient pyridine ring, their relative regiochemistry dictates the basicity of the nitrogen atom. For example, placing a fluorine atom at the 2- or 6-position drastically reduces the pKa due to the proximity of the -I effect to the nitrogen lone pair, while a methoxy group at the 4-position can partially offset this through resonance donation[4]. This precise tuning of the pKa is critical for optimizing the ionization state of a drug at physiological pH (7.4), directly impacting its solubility and permeability[2].
Stereoelectronic Effects and Conformational Locking
Beyond electronics, the spatial arrangement of fluorinated methoxypyridines introduces profound steric consequences. The carbon-fluorine (C-F) bond is highly polarized. When a methoxy group is positioned ortho to a fluorine atom (e.g., 3-fluoro-2-methoxypyridine), the molecule experiences severe dipole-dipole repulsion[2].
To minimize this energetic penalty, the methyl group of the methoxy moiety is forced to point away from the fluorine atom, effectively "locking" the conformation[5]. This conformational locking is a highly prized attribute; it reduces the entropic penalty upon binding to a target protein, thereby increasing binding affinity and target selectivity[4].
Fig 1: Stereoelectronic pathways leading to conformational locking in fluorinated methoxypyridines.
Physicochemical Profiling: Modulating pKa and Lipophilicity
The interplay of the -I and +M effects translates directly into measurable physicochemical properties. The addition of fluorine generally increases lipophilicity (logD) by increasing the hydrophobic surface area, while the methoxy group introduces a hydrogen bond acceptor, balancing the overall solubility[2].
The table below summarizes representative quantitative shifts observed when functionalizing the pyridine core, demonstrating how specific substitution patterns can be used to engineer desired properties.
Table 1: Representative Physicochemical Shifts in Substituted Pyridines
Compound Scaffold
pKa (Aqueous)
logD (pH 7.4)
Dominant Electronic/Steric Effect
Pyridine
5.2
0.65
Baseline aromatic system
2-Methoxypyridine
3.3
1.20
+M (Oxygen resonance), -I (Oxygen inductive)
3-Fluoropyridine
3.0
1.15
-I (Fluorine inductive withdrawal)
3-Fluoro-4-methoxypyridine
4.1
1.45
+M (Methoxy) partially offsets -I (Fluorine)
2-Fluoro-6-methoxypyridine
0.5
2.10
Synergistic -I (F + O), Conformational Lock
Self-Validating Methodologies for Physicochemical Profiling
To accurately capture the extreme electronic shifts induced by fluorinated methoxypyridines, standard analytical assays must be rigorously optimized. The extreme electron-withdrawing nature of these cores often depresses the pKa below 3.0, making standard aqueous titrations unreliable[2].
Below are the detailed, self-validating protocols required to accurately profile these compounds.
Fig 2: High-throughput physicochemical profiling workflow for logD and pKa determination.
Causality: Because fluorinated methoxypyridines exhibit highly depressed basicity, aqueous precipitation or electrode insensitivity at low pH is common. Utilizing a methanol-water co-solvent system allows for complete dissolution, while the Yashuda-Shedlovsky extrapolation mathematically isolates the true aqueous pKa.
Step-by-Step Methodology:
Sample Preparation: Dissolve 2.0 mg of the fluorinated methoxypyridine in a standardized 0.15 M KCl solution. Rationale: The 0.15 M KCl maintains constant ionic strength, mimicking physiological osmolarity and preventing activity coefficient fluctuations during the titration.
Co-Solvent Titration: Prepare three distinct mixtures using HPLC-grade Methanol and the KCl buffer (e.g., 30%, 40%, and 50% MeOH). Titrate each mixture with 0.5 M standardized HCl and KOH from pH 1.5 to 10.0 under a continuous nitrogen purge to prevent atmospheric CO2 absorption.
Yashuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) obtained from each co-solvent mixture against the inverse dielectric constant of the respective solvent ratio. Extrapolate the linear regression to the dielectric constant of pure water (ε ≈ 78.4) to derive the absolute aqueous pKa.
System Validation: Concurrent titration of a reference standard (e.g., , known aqueous pKa = 5.23) is mandatory. The protocol is considered valid only if the extrapolated pKa of the standard falls within ±0.05 units of the literature value, confirming electrode linearity and titrant molarity.
Protocol 2: High-Throughput logD (pH 7.4) via Shake-Flask LC-MS/MS
Causality: logD at physiological pH dictates membrane permeability and volume of distribution. The shake-flask method coupled with LC-MS/MS avoids the UV-absorbance limitations of highly fluorinated scaffolds, providing precise quantification of the partitioned species.
Step-by-Step Methodology:
Phase Saturation: Vigorously stir equal volumes of n-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C. Rationale: Pre-saturation prevents mutual dissolution during the assay's equilibration phase, which would otherwise alter phase volumes and skew the partition coefficient.
Partitioning: In a 2 mL glass vial, combine 495 µL of the pre-saturated PBS, 495 µL of the pre-saturated n-octanol, and 10 µL of a 10 mM DMSO stock of the analyte.
Equilibration: Agitate the vials at 25°C for 60 minutes at 300 rpm. Following agitation, centrifuge the vials at 3000 x g for 15 minutes to force complete phase separation and break any micro-emulsions.
Quantification: Carefully extract 50 µL from the octanol layer and 50 µL from the aqueous layer. Dilute both extracts 1:100 in acetonitrile and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate logD using the formula: logD = log10(Area_octanol / Area_PBS).
System Validation: Spike the initial assay mixture with a high-lipophilicity standard (Toluene, logP ~ 2.7) and a low-lipophilicity standard (Atenolol, logD ~ -1.9). The LC-MS/MS run is self-validated only if the calculated logD values of these internal controls deviate by less than 5% from historical benchmarks, ensuring phase integrity[6].
Conclusion
The integration of fluorine and methoxy groups onto a pyridine scaffold is a masterclass in stereoelectronic engineering. By manipulating the push-pull electronic dynamics and enforcing conformational locking, researchers can precisely dial in the pKa, logD, and target affinity of a drug candidate. Employing rigorous, self-validating analytical protocols ensures that these subtle but powerful physicochemical shifts are accurately captured, ultimately accelerating the development of robust, highly selective therapeutics.
References
Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution
Source: Organic Letters (ACS Publications)
URL:[Link]
Theoretical Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyridine
Source: The Journal of Physical Chemistry A (ACS Publications)
URL:[Link]
Direct and Regioselective Monofluorination of N-Protected Pyridone Derivatives using N-Fluorobenzenesulfonimide (NFSI)
Source: Organic Letters (ACS Publications)
URL:[Link]
Navigating the Unknown: A Technical Guide to the Presumed Toxicity and Safe Handling of 2,3-difluoro-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals Preamble: A Note on Scientific Prudence Therefore, this guide has been constructed through a rigorous process of analogy, drawing upon the documented hazard...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Prudence
Therefore, this guide has been constructed through a rigorous process of analogy, drawing upon the documented hazards and safety protocols for structurally similar fluorinated and methoxylated pyridine derivatives. This approach is rooted in the principles of chemical hazard assessment, where the toxicological profile of a novel or sparsely documented compound is inferred from well-characterized analogues. The information herein should be treated as a baseline for safe laboratory practices, to be supplemented by rigorous in-house risk assessment and, whenever possible, empirical testing.
The Chemical Profile of 2,3-difluoro-5-methoxypyridine: An Overview
2,3-difluoro-5-methoxypyridine is a substituted pyridine ring, a heterocyclic aromatic organic compound. Its utility in the realms of pharmaceutical and agrochemical research is significant, often serving as a key building block in the synthesis of novel bioactive molecules. The presence of fluorine atoms and a methoxy group can profoundly influence the compound's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. However, these same structural motifs also necessitate a cautious approach to its handling, as they can impart specific toxicological properties.
Anticipated Toxicological Profile: A Synthesis of Analogue Data
Based on the safety data for compounds such as 2,3-difluoro-5-chloropyridine, 3-fluoro-6-methoxypyridine, and other related structures, a general toxicological profile for 2,3-difluoro-5-methoxypyridine can be anticipated.[1][2] The primary hazards are expected to fall into the following categories:
Acute Toxicity: Harmful if swallowed is a common warning for similar compounds.[1][3][4]
Skin Corrosion/Irritation: Expected to cause skin irritation.[2][4][5]
Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[2][3][4]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][4]
It is important to note that data on chronic toxicity, mutagenicity, carcinogenicity, and reproductive toxicity are largely unavailable for close analogues, and therefore, 2,3-difluoro-5-methoxypyridine should be handled as a compound with unknown long-term health effects.
Quantitative Toxicological Data from Analogue Compounds
Given the anticipated hazards, a multi-layered approach to safety is paramount. The following protocols are based on best practices for handling novel chemical entities with limited safety data.
Engineering Controls: The First Line of Defense
Ventilation: All handling of 2,3-difluoro-5-methoxypyridine, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
Containment: For procedures with a higher risk of aerosolization, the use of a glove box is recommended.
Personal Protective Equipment (PPE): Essential Barrier Protection
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.[6][7][8]
Prevents skin contact. Gloves should be inspected before use and changed frequently.[1][7]
Body Protection
Laboratory coat, and for larger quantities, a chemical-resistant apron or coveralls
Protects against spills and contamination of personal clothing.[9]
Respiratory Protection
Not generally required if work is conducted in a fume hood. For emergency situations or if engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Protects against inhalation of vapors or aerosols.[7]
Safe Handling and Storage
Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[1] Wash hands thoroughly after handling.[3]
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] Keep containers tightly closed when not in use.[3]
Fire and Explosion Hazards
While not definitively classified, related fluorinated pyridines are flammable liquids.[1][2]
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Emergency Procedures: A Plan for Contingencies
A clear and well-rehearsed emergency plan is essential.
First Aid Measures
Exposure Route
First Aid Protocol
Inhalation
Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10][11]
Skin Contact
Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[11][12][13]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][12][13]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][13]
Accidental Release Measures
Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[1]
Experimental Workflows and Risk Mitigation
A proactive approach to risk management is essential when working with a compound with an incomplete safety profile.
Risk Assessment Workflow
The following diagram illustrates a systematic approach to risk assessment before commencing any new experimental work with 2,3-difluoro-5-methoxypyridine.
Caption: A workflow for proactive risk assessment.
In-Lab Synthesis and Purification Workflow: Safety Integration
This diagram outlines the integration of safety measures at each step of a typical laboratory workflow involving 2,3-difluoro-5-methoxypyridine.
Caption: Integration of safety measures in a typical lab workflow.
Conclusion: A Commitment to a Culture of Safety
In the absence of definitive toxicological data, a conservative and cautious approach to the handling of 2,3-difluoro-5-methoxypyridine is not just recommended, but essential. By leveraging data from analogous compounds and adhering to rigorous safety protocols, researchers can mitigate the potential risks associated with this valuable research chemical. A proactive safety culture, underscored by thorough risk assessments and a commitment to best practices, is the cornerstone of responsible scientific innovation.
References
Central Drug House (P) Ltd. (n.d.). 2,3-difluoro-5-chloro pyridine cas no 89402-43-7 - Safety Data Sheet.
Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
Thermo Fisher Scientific. (2025, December 25). 3-Fluoro-6-methoxypyridine - Safety Data Sheet.
Thermo Fisher Scientific. (2025, October 24). 2-Amino-3,5-difluoropyridine - Safety Data Sheet.
MilliporeSigma. (2025, November 6). Safety Data Sheet.
NextSDS. (n.d.). 2,3-difluoro-5-methylpyridine — Chemical Substance Information.
PubChem. (n.d.). 2-Fluoro-3-methoxypyridine.
Cole-Parmer. (2005, March 21). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
An In-depth Technical Guide to the Thermodynamic Stability of 2,3-difluoro-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Stability in Drug Discovery In the landscape of modern drug development, the intrinsic properties of a molecule are as cruci...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Stability in Drug Discovery
In the landscape of modern drug development, the intrinsic properties of a molecule are as crucial as its pharmacological activity. Among these, thermodynamic stability stands as a cornerstone for a viable drug candidate. It dictates not only the compound's shelf-life and storage requirements but also its behavior during formulation and manufacturing, and ultimately, its safety profile in vivo. A molecule that readily decomposes can lead to loss of potency, formation of toxic byproducts, and unpredictable bioavailability.
This guide provides a comprehensive technical overview of the thermodynamic stability of 2,3-difluoro-5-methoxypyridine, a heterocyclic compound of interest in medicinal chemistry. While direct, extensive experimental data on this specific molecule is not widely published, this document will leverage established principles of physical organic chemistry and data from analogous structures to provide a robust predictive assessment. We will delve into the structural features influencing its stability and detail the gold-standard methodologies for its empirical determination. The aim is to equip researchers with the foundational knowledge and practical protocols to confidently assess the stability of this and similar novel chemical entities.
Molecular Structure and Inherent Stability Factors of 2,3-difluoro-5-methoxypyridine
The thermodynamic stability of an organic molecule is a direct consequence of its structure. The arrangement of atoms and the nature of the chemical bonds dictate the energy of the molecule and the energetic barriers to its decomposition.
Structural Features:
Pyridyl Ring: The pyridine ring is an aromatic, electron-deficient heterocycle. Its aromaticity confers significant thermodynamic stability. However, the nitrogen atom also influences the electron distribution and reactivity of the ring.
Difluoro Substitution: The two fluorine atoms at the 2- and 3-positions have a profound impact on the molecule's properties. Fluorine is the most electronegative element, and its presence significantly alters the electronic landscape of the pyridine ring through strong inductive effects (-I). The C-F bond is also the strongest single bond to carbon, which generally enhances thermal stability.[1] The placement of fluorine on aromatic rings can influence metabolic stability and binding affinity, making fluorinated heterocycles common motifs in pharmaceuticals.[2]
Methoxy Group: The methoxy group at the 5-position is an electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). This substituent can influence the reactivity of the pyridine ring and may itself be a potential site for degradation, for example, through ether cleavage under certain conditions.
Anticipated Decomposition Pathways:
While the fluorinated pyridine core is expected to be relatively robust, potential degradation pathways could involve the methoxy group or, under more forcing conditions, the pyridine ring itself. The thermal decomposition of pyridine, for instance, can proceed through radical pathways initiated by the formation of pyridyl radicals.[3] For fluorinated compounds, decomposition can lead to the formation of hydrofluoric acid.[4]
Methodologies for the Empirical Assessment of Thermodynamic Stability
A thorough understanding of a compound's thermodynamic stability necessitates empirical testing. The following are standard, complementary techniques used in the pharmaceutical industry to characterize the thermal properties of new chemical entities.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5][6] It is used to detect thermal events such as melting, crystallization, and decomposition, providing crucial kinetic and thermodynamic information.[6]
Experimental Protocol for DSC Analysis of 2,3-difluoro-5-methoxypyridine:
Sample Preparation:
Accurately weigh 1-5 mg of 2,3-difluoro-5-methoxypyridine into a suitable DSC pan (e.g., aluminum or gold-plated stainless steel for higher temperatures). The use of a small sample size is a key advantage of this technique.[5][6]
Hermetically seal the pan to prevent evaporation of the sample, especially if it is volatile.
Instrument Setup:
Place the sealed sample pan and an empty reference pan into the DSC cell.
Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
Thermal Program:
Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 25 °C).
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature beyond the expected decomposition point (e.g., 400 °C). A range of heating rates can be used to study the kinetics of decomposition.
Data Analysis:
The resulting thermogram plots heat flow against temperature.
Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which indicate decomposition.
Determine the onset temperature (T_onset) of decomposition, which provides information about the kinetic stability, and the enthalpy of decomposition (ΔH_d), which quantifies the energy released.
Causality Behind Experimental Choices:
Inert Atmosphere: Prevents oxidative decomposition, allowing for the study of the molecule's intrinsic thermal stability.
Sealed Pans: Ensures that any observed thermal events are due to transitions within the sample and not mass loss from evaporation.
Controlled Heating Rate: A linear heating rate is crucial for obtaining reproducible and interpretable kinetic data.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8][9] It is used to determine the thermal stability and composition of materials.[9]
Experimental Protocol for TGA of 2,3-difluoro-5-methoxypyridine:
Sample Preparation:
Place a slightly larger sample (5-10 mg) into a tared TGA pan (e.g., platinum or alumina).
Instrument Setup:
Position the pan in the TGA furnace.
Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) depending on the desired experimental conditions.
Thermal Program:
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
Data Analysis:
The TGA curve plots the percentage of initial mass versus temperature.
The onset temperature of mass loss indicates the beginning of decomposition.
The number of steps in the TGA curve can provide information about multi-stage decomposition processes.
The final residual mass can indicate the formation of non-volatile decomposition products.
Synergy of DSC and TGA:
DSC and TGA are often used in conjunction. TGA can confirm that an exothermic event observed in DSC is indeed due to decomposition (accompanied by mass loss).
Data Presentation and Visualization
Quantitative Data Summary
While specific experimental data for 2,3-difluoro-5-methoxypyridine is not available, the following table illustrates how data from DSC and TGA experiments would be presented.
Parameter
Description
Typical Value Range for Aromatic Heterocycles
DSC
Melting Point (T_m)
Temperature at which the solid phase transitions to liquid.
100 - 250 °C
Onset of Decomposition (T_onset)
Temperature at which decomposition begins.
200 - 400 °C
Enthalpy of Decomposition (ΔH_d)
Heat released during decomposition.
50 - 500 J/g
TGA
Onset of Mass Loss (T_d)
Temperature at which significant mass loss begins.
200 - 400 °C
Residual Mass at 600 °C
Percentage of mass remaining at the end of the experiment.
< 5%
Visualizations
Caption: Molecular structure of 2,3-difluoro-5-methoxypyridine.
Caption: Experimental workflow for thermodynamic stability assessment.
Predicted Thermodynamic Profile and Conclusion
Based on the analysis of its structural components, 2,3-difluoro-5-methoxypyridine is predicted to possess good to excellent thermal stability. The aromaticity of the pyridine ring and the strength of the C-F bonds suggest that a significant amount of thermal energy would be required to initiate decomposition of the core structure. The methoxy group is likely the most thermally labile part of the molecule.
Empirical determination of the thermodynamic stability through DSC and TGA is essential for a definitive assessment. It is anticipated that DSC analysis would reveal a distinct melting point followed by an exothermic decomposition at a temperature likely exceeding 200 °C. TGA would be expected to show a single major mass loss step corresponding to the decomposition of the molecule.
References
Xia, H., et al. (2025). Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. Organic Process Research & Development, 29, 2287-2297. [Link]
Rojas-Aguilar, A., et al. (2005). Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. Journal of Thermal Analysis and Calorimetry, 79, 95-98. [Link]
Scribd. (n.d.). Enthalpy of Vaporization in Heterocycles by DSC. Retrieved from [Link]
Rojas-Aguilar, A., et al. (2005). Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. Semantic Scholar. [Link]
ACS Publications. (2025). Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. Organic Process Research & Development. [Link]
CD Formulation. (n.d.). Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs. Retrieved from [Link]
Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. Retrieved from [Link]
Gabal, M. A., et al. (2013). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. International Journal of Medical Research & Health Sciences, 2(3), 403-411. [Link]
Grushin, V. V., et al. (2000). Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). Organometallics, 19(9), 1637-1651. [Link]
Yagupolskii, L. M., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). [Link]
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
Defense Technical Information Center. (2011). Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene. Retrieved from [Link]
Google Patents. (n.d.). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
Request PDF. (n.d.). Combustion and thermal decomposition of fluorinated polymers. Retrieved from [Link]
KoreaScience. (2012). THERMAL PLASMA DECOMPOSITION OF FLUORINATED GREENHOUSE GASES. Retrieved from [Link]
Google Patents. (n.d.). US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same.
CORE. (n.d.). Durham E-Theses. Retrieved from [Link]
RSC Publishing. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Retrieved from [Link]
Crystallographic Structure Analysis of 2,3-Difluoro-5-Methoxypyridine: A Predictive and Methodological Guide
Abstract This technical guide provides a comprehensive framework for the crystallographic structure analysis of 2,3-difluoro-5-methoxypyridine, a molecule of significant interest in medicinal chemistry and materials scie...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for the crystallographic structure analysis of 2,3-difluoro-5-methoxypyridine, a molecule of significant interest in medicinal chemistry and materials science. In the absence of a published experimental crystal structure, this document serves as a predictive and methodological whitepaper. It is designed to guide researchers through the essential stages of investigation, from chemical synthesis and single-crystal growth to X-ray diffraction analysis and computational modeling. By leveraging established protocols and drawing parallels with structurally related fluorinated pyridines, this guide offers field-proven insights into the anticipated structural characteristics and intermolecular interactions that govern the crystal packing of the title compound. This document is intended for researchers, scientists, and drug development professionals seeking to understand and determine the solid-state structure of this and similar fluorinated organic molecules.
Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's physicochemical and biological properties.[2] Specifically, the introduction of fluorine can enhance metabolic stability, modulate lipophilicity, and alter the basicity (pKa) of nearby functional groups.[2]
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals.[3] When combined with fluorine and methoxy substituents, as in 2,3-difluoro-5-methoxypyridine, a molecule with a rich electronic landscape and potential for diverse intermolecular interactions emerges. A detailed understanding of its three-dimensional structure in the solid state is paramount for rational drug design, polymorphism screening, and the development of novel materials with tailored properties.[4][5] This guide outlines the critical steps to achieve this understanding.
Synthesis and Purification of 2,3-Difluoro-5-Methoxypyridine
A robust and scalable synthetic route is the prerequisite for obtaining high-purity material suitable for crystallization. While a specific protocol for 2,3-difluoro-5-methoxypyridine is not widely published, a viable pathway can be designed based on analogous transformations of substituted pyridines.[6][7]
Proposed Synthetic Pathway
The synthesis can be envisioned to proceed from a suitable commercially available pyridine precursor, such as 2,3,5-trichloropyridine or a related compound, via nucleophilic aromatic substitution (SNAr) reactions. A plausible multi-step synthesis is outlined below.
Caption: Proposed synthesis of 2,3-difluoro-5-methoxypyridine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2,3-Difluoro-5-chloropyridine
This transformation can be adapted from established procedures for the fluorination of chloropyridines.[8]
To a stirred suspension of anhydrous potassium fluoride (KF, 2.5 equivalents) in a suitable high-boiling polar aprotic solvent (e.g., sulfolane or N-methyl-2-pyrrolidone), add a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, 0.1 equivalents).
Heat the mixture to 180-200 °C under an inert atmosphere (e.g., Argon).
Add 2,3,5-trichloropyridine (1.0 equivalent) dropwise to the heated mixture.
Maintain the reaction at 200-220 °C for 12-24 hours, monitoring the progress by gas chromatography-mass spectrometry (GC-MS).
After completion, cool the reaction mixture and quench with water.
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by fractional distillation to yield 2,3-difluoro-5-chloropyridine.
Step 2: Synthesis of 2,3-Difluoro-5-methoxypyridine
The final methoxylation step involves a nucleophilic substitution of the remaining chlorine atom.
Prepare a solution of sodium methoxide (NaOMe, 1.2 equivalents) in anhydrous methanol (MeOH).
To this solution, add 2,3-difluoro-5-chloropyridine (1.0 equivalent) at room temperature.
Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
Cool the reaction mixture and remove the methanol under reduced pressure.
Resuspend the residue in water and extract with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
Purify the final product by flash column chromatography on silica gel to obtain high-purity 2,3-difluoro-5-methoxypyridine.[9]
Parameter
Step 1: Fluorination
Step 2: Methoxylation
Starting Material
2,3,5-Trichloropyridine
2,3-Difluoro-5-chloropyridine
Key Reagents
KF, Phase-transfer catalyst
NaOMe, MeOH
Solvent
Sulfolane or NMP
Methanol
Temperature
200-220 °C
Reflux
Purification
Fractional Distillation
Flash Chromatography
Expected Yield
40-60%
70-90%
Table 1: Summary of the proposed synthetic protocol.
Single-Crystal Growth: The Gateway to Structural Elucidation
Obtaining high-quality single crystals is often the most challenging step in crystallographic analysis. Fluorinated organic molecules frequently have low melting points, making traditional evaporation techniques difficult. In such cases, in situ crystallization on the diffractometer is a powerful alternative.[10][11][12]
In Situ Crystallization Protocol
This technique involves melting a polycrystalline sample within a capillary on the diffractometer and then carefully cooling it to grow a single crystal.[12]
Sample Preparation: A small amount of the purified liquid 2,3-difluoro-5-methoxypyridine is introduced into a thin-walled glass capillary. The capillary is then flame-sealed.
Mounting: The capillary is mounted on a goniometer head and placed on the diffractometer.[13]
Cooling and Freezing: The sample is cooled using a cryostream until it freezes into a polycrystalline solid.
Zone Melting and Annealing: A focused heat source, such as an infrared laser, is used to melt a small zone of the polycrystalline sample.[12] This molten zone is slowly moved along the capillary, allowing for the gradual growth of a single crystal from the melt. This process, known as zone refinement, helps to anneal the crystal and reduce defects.
Crystal Selection: Once a suitable single crystal has been grown, it is centered in the X-ray beam for data collection.
Caption: Workflow for in situ crystallization of a low-melting compound.
Single-Crystal X-ray Diffraction Analysis
Once a suitable single crystal is obtained, the process of determining its three-dimensional structure through X-ray diffraction can begin. This involves data collection, structure solution, and refinement.[13][14]
Data Collection
Preliminary Screening: A short series of diffraction images are collected to assess the crystal quality and to determine the unit cell parameters and crystal system.[15]
Strategy Calculation: Based on the determined crystal system and unit cell, a data collection strategy is calculated to ensure a complete and redundant dataset is collected.[16]
Full Data Collection: The crystal is rotated in the X-ray beam, and a large number of diffraction images are collected at various orientations. For a typical small molecule, this process can take several hours.[17]
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors, which are then used to solve and refine the crystal structure. The SHELX suite of programs is a widely used and powerful tool for this purpose.[18][19]
Data Reduction: The raw diffraction images are integrated to determine the intensities of the individual reflections. These intensities are then corrected for various experimental factors (e.g., absorption, Lorentz, and polarization effects).
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods, typically with a program like SHELXS.[20]
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure in a program like SHELXL.[19] This iterative process involves adjusting atomic coordinates, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined using appropriate models.[21]
Caption: General workflow for single-crystal X-ray diffraction analysis.
Parameter
Typical Value/Method
Radiation
Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature
100-150 K (Cryostream)
Structure Solution
Direct Methods (SHELXS)
Structure Refinement
Full-matrix least-squares on F² (SHELXL)
Refinement Quality Indicators
R1, wR2, Goodness-of-Fit (GooF)
Table 2: Typical parameters for single-crystal X-ray diffraction.
Predicted Crystal Structure and Intermolecular Interactions
Based on the crystal structures of related fluorinated pyridines, we can predict the key intermolecular interactions that will likely govern the crystal packing of 2,3-difluoro-5-methoxypyridine.[22]
Anticipated Intermolecular Interactions
The molecule possesses several functional groups capable of engaging in a variety of non-covalent interactions:
C—H···N Hydrogen Bonds: The nitrogen atom of the pyridine ring is a good hydrogen bond acceptor and is expected to interact with acidic C-H bonds from neighboring molecules.
C—H···F Hydrogen Bonds: The fluorine atoms can act as weak hydrogen bond acceptors, interacting with C-H donors.
C—H···O Hydrogen Bonds: The oxygen atom of the methoxy group is another potential hydrogen bond acceptor.
π–π Stacking: The electron-deficient fluorinated pyridine ring may engage in π–π stacking interactions with adjacent rings.
F···F and F···π Interactions: Close contacts involving fluorine atoms are also anticipated, contributing to the overall stability of the crystal lattice.[22]
To visualize and quantify these predicted intermolecular interactions, Hirshfeld surface analysis is an invaluable tool.[23][24] This method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close intermolecular contacts.
dnorm Surface: The normalized contact distance (dnorm) surface highlights regions of close intermolecular contacts. Red spots on the surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.
2D Fingerprint Plots: These plots summarize the intermolecular contacts in a two-dimensional histogram, providing a quantitative breakdown of the contribution of different interaction types (e.g., H···H, C···H, F···H) to the overall crystal packing.
By performing Hirshfeld surface analysis on the refined crystal structure, a detailed and quantitative understanding of the supramolecular architecture can be achieved.
Conclusion: From Prediction to Experimental Verification
This technical guide provides a comprehensive roadmap for the crystallographic analysis of 2,3-difluoro-5-methoxypyridine. While a definitive crystal structure awaits experimental determination, the methodologies and predictive insights presented here offer a robust framework for researchers in the field. The proposed synthetic route, detailed protocol for in situ crystallization, and standard workflow for X-ray diffraction analysis provide a clear path to obtaining high-quality structural data. Furthermore, the analysis of potential intermolecular interactions, guided by the structures of analogous compounds and powerful computational tools like Hirshfeld surface analysis, sets the stage for a thorough interpretation of the experimental results. The successful elucidation of the crystal structure of 2,3-difluoro-5-methoxypyridine will provide invaluable information for the rational design of new pharmaceuticals and advanced materials.
References
Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
Probert, M. R., & Steed, J. W. (2010). In situ co-crystallisation as a tool for low-temperature crystal engineering. Chemical Communications, 46(36), 6669-6671. [Link]
Politzer, P., & Martin, T. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Molecules, 24(18), 3321. [Link]
Waseda University. (2025, October 29). Faster and more reliable crystal structure prediction of organic molecules. EurekAlert!. [Link]
Taniguchi, T., & Fukasawa, R. (2025). Faster and More Reliable Crystal Structure Prediction of Organic Molecules. Digital Discovery. [Link]
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]
Pyzer-Knapp, E. O., et al. (2025). Exploring organic chemical space for materials discovery using crystal structure prediction-informed evolutionary optimisation. Nature Communications. [Link]
Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. [Link]
Yoo, S., et al. (2024). Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. arXiv. [Link]
Tanaka, H., et al. (2017). Electronic Analysis of Intermolecular Interactions in Hexose Crystals. Journal of the Physical Society of Japan, 86(6), 064802. [Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3–8. [Link]
Taniguchi, T., & Fukasawa, R. (2025). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery. [Link]
Hirshfeld, F. L. (1977). A deformation density study of N-acetyl-α-glycine. Acta Crystallographica Section B, 33(1), 87-90. [Link]
Novoa, J. J. (Ed.). (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. Royal Society of Chemistry. [Link]
Shishkin, O. V., et al. (2020). Organoelement Compounds Crystallized In Situ: Weak Intermolecular Interactions and Lattice Energies. Molecules, 25(1), 103. [Link]
Müller, P. (n.d.). Structure Determination with SHELX. [Link]
Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. [Link]
NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. [Link]
Oxford Diffraction. (n.d.). Single crystal diffraction data were collected on an Oxford Diffraction Gemini R Ultra diffractometer. [Link]
Choudhury, A. R., et al. (2005). In situ Crystallization of Low-Melting Ionic Liquids. Journal of the American Chemical Society, 127(48), 16792–16793. [Link]
Dow Chemical Company. (1990). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. U.S.
Vasylyeva, V., et al. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(2), 856–865. [Link]
Parsons, S. (2024). Low Melting Point Compounds. Parsons Group - School of Chemistry. [Link]
Müller, P. (n.d.). Refinement of Disorder with SHELXL. [Link]
Choudhury, A. R., et al. (2005). In situ Crystallization of Low-Melting Ionic Liquids. Request PDF. [Link]
Dauter, Z. (n.d.). X-ray Diffraction Data Collection. [Link]
Dow Chemical Company. (1984). 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same. U.S.
Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. [Link]
University of Durham. (n.d.). Durham E-Theses. [Link]
ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
Anderson, K. S., & Schinazi, R. F. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3422. [Link]
Chambers, R. D., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules, 27(5), 1599. [Link]
Furuya, T., & Ritter, T. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]
Leutzsch, M., et al. (2018). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 9(1), 4435. [Link]
Application Note: Chemoselective Synthesis of 2,3-Difluoro-5-methoxypyridine
Executive Summary Fluorinated pyridines are highly privileged scaffolds in medicinal chemistry and drug development, frequently utilized to modulate lipophilicity, metabolic stability, and target affinity[1]. The synthes...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Fluorinated pyridines are highly privileged scaffolds in medicinal chemistry and drug development, frequently utilized to modulate lipophilicity, metabolic stability, and target affinity[1]. The synthesis of 2,3-difluoro-5-methoxypyridine from commercially available precursors presents a unique chemoselectivity challenge. This application note details a highly robust, self-validating protocol utilizing a Palladium-catalyzed Buchwald-Hartwig C–O cross-coupling to achieve exclusive methoxylation at the 5-position while preserving the sensitive 2,3-difluoro motif.
Mechanistic Rationale & Strategy Selection
A naive approach to methoxylate 5-bromo-2,3-difluoropyridine might employ sodium methoxide (NaOMe) in a classical nucleophilic aromatic substitution (SNAr). However, the 2-fluoro position of the pyridine ring is highly activated by the adjacent nitrogen atom. Consequently, the use of a strong, free nucleophile like NaOMe will predominantly result in the displacement of the 2-fluoro group, yielding 5-bromo-3-fluoro-2-methoxypyridine instead of the desired product.
To overcome this regioselectivity issue, we employ a Palladium-catalyzed methoxylation[2]. By utilizing a non-nucleophilic base (Cs2CO3) and the bulky, electron-rich biarylphosphine ligand RockPhos, we dictate that the C–O bond formation occurs exclusively at the 5-bromo position via a metal-mediated reductive elimination[3].
The RockPhos Pd G3 precatalyst ensures rapid generation of the active L-Pd(0) species under mild conditions[4]. Crucially, the steric bulk of the RockPhos ligand accelerates the C–O reductive elimination step, suppressing the undesired β-hydride elimination of the coordinated methoxide group, which would otherwise lead to protodehalogenation (yielding 2,3-difluoropyridine)[3].
Figure 1: Catalytic cycle of RockPhos Pd G3-mediated Buchwald-Hartwig methoxylation.
Quantitative Data & Reagent Specifications
Table 1: Reaction Components and Stoichiometry
Reagent
MW ( g/mol )
Eq.
Amount
Role
5-Bromo-2,3-difluoropyridine
193.98
1.0
1.00 g (5.16 mmol)
Electrophile
Methanol (Anhydrous)
32.04
5.0
1.05 mL (25.8 mmol)
Nucleophile
Cesium Carbonate (Cs₂CO₃)
325.82
1.5
2.52 g (7.74 mmol)
Non-nucleophilic Base
RockPhos Pd G3
839.39
0.02
86.6 mg (0.10 mmol)
Precatalyst
Toluene (Anhydrous)
92.14
-
25 mL (0.2 M)
Solvent
Table 2: Expected Analytical Data (Self-Validation)
Technique
Expected Signals / Observations
Diagnostic Purpose
TLC (Hexane/EtOAc 9:1)
Rf ~ 0.4 (UV active at 254 nm)
Reaction completion monitoring.
GC-MS (m/z)
[M]⁺ 145.0
Confirms exact mass of the methoxylated product.
¹H NMR (CDCl₃)
~7.60 (m, 1H), ~7.15 (m, 1H), 3.85 (s, 3H)
Confirms presence of the methoxy group (3.85 ppm).
¹⁹F NMR (CDCl₃)
Two distinct signals (~ -90 ppm, -135 ppm)
Critical: Validates the 2,3-difluoro motif is intact.
Step-by-Step Experimental Protocol
Step 1: Preparation of the Catalytic System
Note: Palladium-catalyzed cross-couplings require rigorous exclusion of oxygen to prevent catalyst deactivation.
Transfer an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar into a nitrogen-filled glovebox.
Charge the flask with 5-bromo-2,3-difluoropyridine (1.00 g, 5.16 mmol)[1], Cesium Carbonate (2.52 g, 7.74 mmol), and RockPhos Pd G3 (86.6 mg, 0.10 mmol)[4].
Seal the flask with a rubber septum and remove it from the glovebox, connecting it immediately to a Schlenk line under positive nitrogen pressure.
Step 2: Reaction Execution
Inject anhydrous toluene (25 mL) into the Schlenk flask via syringe.
Place the flask in a pre-heated oil bath set to 80 °C.
Stir vigorously (800 rpm) for 12–16 hours. The heterogeneous mixture will gradually change color from pale yellow to dark brown as the active L-Pd(0) species is generated and the catalytic cycle progresses[3].
In-Process Control: After 12 hours, withdraw a 50 µL aliquot, dilute with EtOAc, filter through a short pad of Celite, and analyze via GC-MS. Proceed to workup only when the starting material peak (m/z 193/195) is consumed and the product peak (m/z 145) is dominant.
Step 3: Quenching and Workup
Remove the flask from the oil bath and allow it to cool to room temperature.
Quench the reaction by adding 15 mL of deionized water to dissolve the inorganic salts (CsBr and unreacted Cs₂CO₃).
Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
Combine the organic extracts and wash with brine (30 mL).
Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporator bath at 30 °C to avoid volatilizing the product).
Step 4: Purification
Load the crude brown oil onto a silica gel column pre-equilibrated with 100% Hexanes.
Elute using a gentle gradient of Hexanes to 10% Ethyl Acetate in Hexanes.
Collect the fractions corresponding to Rf ~ 0.4.
Concentrate the pure fractions under reduced pressure to afford 2,3-difluoro-5-methoxypyridine as a pale yellow oil.
Troubleshooting & Optimization
Table 3: Troubleshooting Guide
Issue
Potential Cause
Mechanistic Solution
Incomplete Conversion
Catalyst deactivation by O₂ or moisture.
Ensure rigorous degassing of toluene. Increase RockPhos Pd G3 loading to 3 mol%[4].
Formation of Protodehalogenated Byproduct
Competing β-hydride elimination.
Lower the reaction temperature to 70 °C to favor reductive elimination over β-hydride elimination[3].
SNAr Byproducts Detected
Base is too nucleophilic or wet.
Ensure Cs₂CO₃ is strictly anhydrous. Do not substitute with NaOH or NaOMe.
References
Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN−OMe
Organic Letters - ACS Publications
URL:[Link]
Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst
PubMed Central (PMC)
URL:[Link]
Application Note: 2,3-Difluoro-5-methoxypyridine as a Versatile Scaffold in Targeted Drug Discovery
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Physicochemical Rationale, Site-Specific Reactivity, and Self-Validating Synthetic Protocols Executive Summary & Ph...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Content Focus: Physicochemical Rationale, Site-Specific Reactivity, and Self-Validating Synthetic Protocols
Executive Summary & Pharmacophore Rationale
In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic to optimize pharmacokinetics, metabolic stability, and target binding[1]. As a Senior Application Scientist, I frequently deploy 2,3-difluoro-5-methoxypyridine (CAS: 1227573-20-7) [2] as a core building block when a lead series suffers from poor oral bioavailability, rapid oxidative metabolism, or off-target hERG toxicity driven by a highly basic pyridine ring.
The power of this specific scaffold lies in its trifunctional nature:
pKa Modulation (C3-Fluorine): The C3-fluorine inductively withdraws electron density from the adjacent pyridine nitrogen. This lowers the basicity (pKa) of the nitrogen by approximately 1.5 to 2.0 units compared to unfluorinated analogs, which is a proven strategy to mitigate hERG liability and enhance passive membrane permeability[3].
Electrophilic Hub (C2-Fluorine): The C2-fluorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The adjacent nitrogen stabilizes the anionic Meisenheimer complex intermediate, allowing for rapid, regioselective displacement by amines, alcohols, or thiols under mild conditions[4].
Bioisosteric Handle (C5-Methoxy): The methoxy group serves as a hydrogen-bond acceptor. Furthermore, it can be unmasked via late-stage demethylation to reveal a 5-hydroxypyridine (pyridinol) motif—a classic bioisostere for phenol and a potent metal-binding pharmacophore for metalloenzyme targets.
Figure 1: Pharmacophore rationale and site-specific reactivity map of the building block.
Synthetic Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality behind the experimental choice and the specific analytical readouts required to confirm success.
Regioselective SNAr at C-2 with Amine Nucleophiles
The SNAr reaction of a fluoropyridine proceeds via a two-step addition-elimination mechanism[4]. Because the C2 position is significantly more electrophilic than C3, regioselective displacement is achieved with high fidelity.
Step 1: Preparation of the Reaction Mixture
Action: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2,3-difluoro-5-methoxypyridine (1.0 equiv) and the secondary amine nucleophile (e.g., morpholine, 1.2 equiv) in anhydrous DMSO to achieve a 0.2 M concentration.
Causality: While SNAr on highly activated substrates can sometimes tolerate water, anhydrous conditions are critical here. Extraneous moisture at elevated temperatures can act as a competing nucleophile, leading to the irreversible formation of an undesired 3-fluoro-5-methoxy-2-pyridone byproduct[4].
Step 2: Base Addition and Thermal Activation
Action: Add K₂CO₃ (2.0 equiv) and heat the mixture to 110 °C for 12 hours.
Causality: K₂CO₃ is chosen over stronger bases (like KOtBu) because secondary amines are sufficiently nucleophilic. The mild inorganic base serves solely as an acid scavenger to neutralize the generated HF, driving the equilibrium forward without degrading the solvent or the methoxy ether linkage[4].
Step 3: Self-Validation via LC-MS
Action: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Validation: The reaction is validated when the starting material peak (m/z ~146.04 [M+H]+) completely disappears, replaced by the product mass (e.g., m/z ~213.10 [M+H]+ for the morpholine adduct). The absence of a bis-substitution mass confirms C2-regioselectivity.
Step 4: Aqueous Quench and Isolation
Action: Cool to room temperature and pour the mixture into ice water (5x volume of DMSO). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMSO.
Causality: DMSO is highly miscible with water. The repeated brine washes aggressively partition the DMSO into the aqueous phase, preventing it from co-eluting during downstream silica gel chromatography.
Figure 2: Self-validating experimental workflow for Nucleophilic Aromatic Substitution.
Late-Stage Lewis Acid-Mediated Demethylation
Step 1: Cryogenic Complexation
Action: Dissolve the functionalized 5-methoxypyridine intermediate in anhydrous DCM. Cool strictly to -78 °C using a dry ice/acetone bath. Dropwise add BBr₃ (3.0 equiv).
Causality: BBr₃ is a harsh, highly reactive Lewis acid. Cryogenic cooling is mandatory to control the initial, highly exothermic Lewis acid-base complexation between the boron atom and the basic pyridine nitrogen/methoxy oxygen. Failing to cool the reaction will result in charring and non-specific decomposition of the pyridine ring.
Step 2: Ether Cleavage
Action: Allow the reaction to slowly warm to room temperature and stir for 16 hours.
Causality: Once the complex is formed, warming provides the activation energy required for the bromide ion to nucleophilically attack the methyl group, cleaving the C-O bond and releasing methyl bromide gas.
Step 3: Self-Validation and Quench
Validation: TLC analysis under UV (254 nm) will show a complete shift to a significantly lower Rf value (baseline in non-polar eluents) due to the newly formed, highly polar hydroxyl group.
Action: Quench carefully at 0 °C with dropwise addition of MeOH, followed by saturated NaHCO₃ until pH 7 is reached.
Causality: MeOH safely solvolyzes unreacted BBr₃ into volatile trimethyl borate and HBr. Neutralizing to exactly pH 7 ensures the amphoteric pyridinol product is in its neutral state, maximizing extraction efficiency into the organic phase.
Quantitative Reaction Scope & Physicochemical Data
The following table summarizes expected yields and mechanistic observations when utilizing 2,3-difluoro-5-methoxypyridine across various reaction conditions.
Nucleophile / Reagent
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Rationale / Observation
Morpholine (2° Amine)
K₂CO₃
DMSO
110
12
>95
Highly nucleophilic; inorganic base efficiently neutralizes HF without side reactions[4].
Aniline (1° Aryl Amine)
t-BuOK
THF
65
8
82
Weaker nucleophile requires a stronger alkoxide base to deprotonate the amine and accelerate attack[4].
Sodium Methoxide
None
MeOH
60
4
89
Alkoxide acts as both nucleophile and base; rapid C-O bond formation via SNAr[5].
BBr₃ (Demethylation)
None
DCM
-78 to 25
16
88
Hard Lewis acid coordinates to OMe, facilitating C-O cleavage via bromide attack.
Application Notes and Protocols: Regioselective Nucleophilic Aromatic Substitution of 2,3-Difluoro-5-Methoxypyridine
Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 2,3-Difluoro-5-Methoxypyridine In the landscape of modern medicinal chemistry and agrochemical research, fluo...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2,3-Difluoro-5-Methoxypyridine
In the landscape of modern medicinal chemistry and agrochemical research, fluorinated heterocyclic compounds are indispensable building blocks.[1][2] The incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3] Among these valuable scaffolds, 2,3-difluoro-5-methoxypyridine stands out as a particularly versatile intermediate. Its unique substitution pattern—two distinct fluorine atoms susceptible to displacement and a methoxy group to modulate electronic properties—offers a powerful platform for generating diverse molecular libraries.
This guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reaction as applied to 2,3-difluoro-5-methoxypyridine. We will delve into the underlying mechanistic principles that govern the reaction's high regioselectivity, present detailed, field-proven protocols for various nucleophile classes, and offer insights into reaction optimization and troubleshooting.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the cornerstone of functionalizing electron-deficient aromatic rings. Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on the ring, proceeding through a distinct two-step addition-elimination mechanism.[4][5]
Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom on the pyridine ring that bears a leaving group (in this case, fluorine). This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][6]
Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the fluoride leaving group. The high electronegativity of fluorine, which makes the C-F bond strong, paradoxically makes fluoride an excellent leaving group in SNAr. This is because the bond-breaking step is not rate-determining; instead, fluorine's powerful electron-withdrawing inductive effect is what makes the carbon atom highly electrophilic and susceptible to the initial attack.[6]
Caption: General mechanism of SNAr on a fluoropyridine.
Regioselectivity: The Critical Question of C2 vs. C3 Substitution
With two fluorine atoms at the C2 and C3 positions, predicting the site of nucleophilic attack is paramount. The regioselectivity is overwhelmingly directed to the C2 position . This preference is not arbitrary but is dictated by the fundamental electronic properties of the pyridine ring.
The nitrogen atom in the pyridine ring is electron-withdrawing and can stabilize a negative charge through resonance, particularly when the charge is located at the ortho (C2, C6) or para (C4) positions.[7]
Attack at C2: When a nucleophile attacks the C2 position, one of the resulting resonance structures of the Meisenheimer complex places the negative charge directly on the electronegative nitrogen atom. This is a highly stabilizing contribution, significantly lowering the activation energy for the attack at this position.[7]
Attack at C3: Conversely, an attack at the C3 position does not allow for a resonance structure where the negative charge resides on the ring nitrogen. The intermediate is therefore less stable, and the activation energy for this pathway is considerably higher.
The methoxy group at C5, being an electron-donating group through resonance, slightly deactivates the ring towards nucleophilic attack but does not override the powerful directing effect of the ring nitrogen. Therefore, SNAr reactions on 2,3-difluoro-5-methoxypyridine proceed with high fidelity to yield the 2-substituted product.
Advanced Application Note: Regioselective Catalytic Cross-Coupling and Functionalization of 2,3-Difluoro-5-methoxypyridine
Executive Summary & Molecular Rationale 2,3-Difluoro-5-methoxypyridine is a highly sophisticated, electron-deficient heterocyclic building block utilized extensively in modern drug discovery and advanced materials scienc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Molecular Rationale
2,3-Difluoro-5-methoxypyridine is a highly sophisticated, electron-deficient heterocyclic building block utilized extensively in modern drug discovery and advanced materials science. Its unique substitution pattern—featuring two vicinal fluorine atoms and an electron-donating methoxy group—presents a highly differentiated electronic canvas.
As a Senior Application Scientist, I approach this molecule not just as a substrate, but as a programmable scaffold. The reactivity of this molecule is strictly governed by the distinct electronic environments of its substituents:
C2-Fluorine (Highly Activated): The C-F bond at the 2-position is highly activated toward transition-metal-catalyzed oxidative addition and nucleophilic aromatic substitution (SNAr). The adjacent electronegative pyridine nitrogen significantly lowers the LUMO energy of the C2-F bond, making it susceptible to insertion by electron-rich, low-valent metals like Ni(0) 1.
C3-Fluorine (Inert Spectator): Lacking the direct α-activating effect of the nitrogen, the C3-F bond remains largely inert under standard cross-coupling conditions. This allows for orthogonal functionalization while retaining the C3-fluorine to modulate the lipophilicity and metabolic stability of the final compound 2.
C5-Methoxy (Directing Group): The methoxy group enriches the electron density of the ring and sterically differentiates the remaining C4 and C6 C-H bonds, acting as a powerful directing group for Iridium-catalyzed C-H borylation 3.
Divergent Synthetic Workflows
The following diagram illustrates the three primary orthogonal pathways for functionalizing 2,3-difluoro-5-methoxypyridine, depending on the desired site of functionalization.
Figure 1: Orthogonal functionalization pathways for 2,3-difluoro-5-methoxypyridine.
Quantitative Performance & Reaction Optimization
To aid in route selection, the table below summarizes the expected quantitative performance and optimized conditions for each functionalization strategy.
This protocol enables the direct cross-coupling of the C2-F bond with aryl boronic acids, bypassing the need for pre-halogenation (bromination/iodination).
Step-by-Step Procedure:
In an argon-filled glovebox, charge an oven-dried Schlenk tube with Ni(cod)₂ (5 mol%), PCy₃ (10 mol%), arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).
Add 2,3-difluoro-5-methoxypyridine (1.0 equiv) dissolved in anhydrous, degassed toluene (0.2 M).
Seal the tube, remove it from the glovebox, and stir at 90 °C for 16 hours.
Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate in vacuo. Purify via flash chromatography.
Causality & Scientific Rationale:
Palladium catalysts are generally ineffective for the activation of inert C-F bonds due to their lower oxophilicity and the high bond dissociation energy of the C-F bond (~115 kcal/mol). Nickel, being more electropositive and possessing a smaller atomic radius, readily undergoes oxidative addition into the C2-F bond 2. The C2 position is specifically targeted over the C3 position because the adjacent electronegative nitrogen atom significantly lowers the LUMO energy of the C2-F bond, facilitating the initial coordination and subsequent insertion of the electron-rich Ni(0)-PCy₃ species 1.
Self-Validation / Analytical Controls:
¹⁹F NMR Monitoring: Monitor the crude mixture via ¹⁹F NMR. The disappearance of the characteristic doublet of doublets corresponding to the C2-F (typically around -70 to -80 ppm) and the retention of the C3-F signal confirms regioselective conversion.
This method installs a versatile pinacol boronate ester at the C6 position, which can subsequently be used as a nucleophile in standard Pd-catalyzed Suzuki couplings.
Step-by-Step Procedure:
In a nitrogen-filled glovebox, mix[Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (3.0 mol%) in anhydrous hexane (0.5 M) and stir for 10 minutes until the solution turns deep red.
Add bis(pinacolato)diboron (B₂pin₂, 1.1 equiv) and 2,3-difluoro-5-methoxypyridine (1.0 equiv).
Transfer the mixture to a sealed vial and heat at 80 °C for 12 hours.
Remove the solvent under reduced pressure and purify the crude boronic ester by short-path silica gel chromatography (eluting with Hexane/EtOAc).
Causality & Scientific Rationale:
The regioselectivity of Iridium-catalyzed C-H borylation is predominantly sterically driven. The bulky dtbpy ligand creates a highly congested Ir(III) trisboryl active species. In 2,3-difluoro-5-methoxypyridine, borylation preferentially occurs at the less sterically encumbered C6 position, avoiding the severe steric clash with the vicinal C3-fluorine and C5-methoxy group that would occur at the C4 position 3.
Self-Validation / Analytical Controls:
¹H NMR: The disappearance of the C6 proton signal (typically the most downfield shifted proton due to the adjacent nitrogen) and the appearance of a strong singlet at ~1.35 ppm (24H, pinacol methyls) confirms successful borylation.
Protocol 3: Transition-Metal-Free SNAr Amination at C2
For the installation of C-N bonds, transition metals are entirely unnecessary due to the extreme electrophilicity of the substrate.
Step-by-Step Procedure:
To a solution of 2,3-difluoro-5-methoxypyridine (1.0 equiv) in DMF (0.3 M), add the desired secondary amine (1.2 equiv) and K₂CO₃ (2.0 equiv).
Stir the reaction mixture at 100 °C for 8 hours.
Quench with water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Causality & Scientific Rationale:
The extreme electron deficiency of the C2 position is driven by the synergistic inductive electron withdrawal of the adjacent pyridine nitrogen and the vicinal C3 fluorine. This creates a highly electrophilic center that readily accepts nucleophilic attack by amines, forming a stabilized Meisenheimer complex. The C3 fluorine acts as a spectator but critically lowers the activation energy for the nucleophilic attack at C2 4.
Self-Validation / Analytical Controls:
LC-MS: The mass shift corresponding to the exact loss of a fluorine atom (-19 Da) and the addition of the amine mass confirms the substitution.
References
Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions | ACS Catalysis. Source: acs.org.
C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales | Accounts of Chemical Research. Source: acs.org.
Upgrading Sodium-Mediated Deprotonative Borylation to Catalytic Regimes: Regioselective Control and Mechanistic Implications | Journal of the American Chemical Society. Source: acs.org.
A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling | Benchchem. Source: benchchem.com.
Preparation of Pharmaceutical Intermediates Using 2,3-Difluoro-5-methoxypyridine: An Application Note and Protocol Guide
Abstract: This technical guide provides a comprehensive overview of the synthetic utility of 2,3-difluoro-5-methoxypyridine as a critical building block in modern medicinal chemistry. We delve into its core reactivity, f...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This technical guide provides a comprehensive overview of the synthetic utility of 2,3-difluoro-5-methoxypyridine as a critical building block in modern medicinal chemistry. We delve into its core reactivity, focusing on regioselective nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are presented for the synthesis of key pharmaceutical intermediates, including precursors for Bruton's Tyrosine Kinase (BTK) and KRAS G12C inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction
2,3-Difluoro-5-methoxypyridine has emerged as a highly valuable and versatile scaffold in the synthesis of complex pharmaceutical intermediates.[1][2] Its unique electronic properties, arising from the presence of two electron-withdrawing fluorine atoms on the pyridine ring, render it particularly susceptible to a range of chemical transformations.[1][3] This heightened reactivity, coupled with the directing effects of the methoxy group, allows for precise and regioselective functionalization, a critical aspect in the construction of intricate molecular architectures required for targeted therapies.
The strategic importance of this building block is underscored by its application in the synthesis of inhibitors for high-value oncology targets such as Bruton's Tyrosine Kinase (BTK) and the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS), particularly the G12C mutant.[4][5][6][7][8][9] BTK is a key component of the B-cell receptor signaling pathway and is a validated target in various B-cell malignancies.[5][7][8] Similarly, the KRAS G12C mutation is a prevalent driver in several cancers, and the development of covalent inhibitors has marked a significant breakthrough in treating these "undruggable" targets.[4][6][9][10]
This guide will provide a detailed exploration of the chemical properties, reactivity, and synthetic applications of 2,3-difluoro-5-methoxypyridine. We will present robust and reproducible protocols for key reactions and showcase their application in the multi-step synthesis of advanced pharmaceutical intermediates.
Chapter 1: Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures for 2,3-difluoro-5-methoxypyridine is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of 2,3-Difluoro-5-methoxypyridine
Property
Value
Molecular Formula
C₆H₅F₂NO
Molecular Weight
145.11 g/mol
Appearance
Colorless to light yellow liquid
Boiling Point
~168-170 °C
Density
~1.3 g/mL at 25 °C
Solubility
Soluble in most organic solvents (e.g., THF, DCM, DMF)
Safety and Handling:
2,3-Difluoro-5-methoxypyridine should be handled with care in a well-ventilated fume hood.[11][12][13] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11][12][13]
Inhalation: May cause respiratory irritation.[14] Avoid breathing vapors or mists.
Skin Contact: May cause skin irritation.[14] In case of contact, wash affected area with soap and water.
Eye Contact: May cause serious eye irritation.[14] In case of contact, rinse cautiously with water for several minutes.
Ingestion: May be harmful if swallowed.
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
Chapter 2: Core Reactivity and Strategic Applications
The synthetic utility of 2,3-difluoro-5-methoxypyridine is primarily driven by two key reaction classes: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the difluorinated pyridine ring is the key enabler for these transformations.[3][15]
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms at the C2 and C3 positions of the pyridine ring are excellent leaving groups in SNAr reactions, activated by the electron-withdrawing nature of the ring nitrogen and the fluorine atoms themselves.[15][16][17] The regioselectivity of nucleophilic attack is generally favored at the C2 position due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[3][16]
Causality Behind Experimental Choices: The choice of solvent and base is critical for a successful SNAr reaction. Aprotic polar solvents like DMF or DMSO are typically used to dissolve the reactants and facilitate the reaction. A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is often employed to deprotonate the incoming nucleophile without competing in the substitution reaction.
Caption: SNAr reaction mechanism on 2,3-difluoro-5-methoxypyridine.
Experimental Protocol: Synthesis of 2-(Substituted amino)-3-fluoro-5-methoxypyridine
To a stirred solution of 2,3-difluoro-5-methoxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) is added the desired amine nucleophile (1.1 eq) and potassium carbonate (2.0 eq).
The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
The aqueous layer is extracted with ethyl acetate (3 x).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the desired 2-(substituted amino)-3-fluoro-5-methoxypyridine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[18][19] While the C-F bonds of 2,3-difluoro-5-methoxypyridine can undergo oxidative addition to a palladium(0) center, this typically requires forcing conditions.[20] A more common strategy involves the introduction of a more reactive handle, such as a bromine or iodine atom, onto the pyridine ring to facilitate cross-coupling. However, direct C-F bond activation for cross-coupling is an area of active research.
For practical synthetic applications, it is often more efficient to first perform a regioselective lithiation followed by quenching with an electrophile (e.g., I₂ or Br₂) to install a more reactive handle for subsequent cross-coupling reactions.
Caption: Catalytic cycle of a Suzuki cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of a Halogenated 2,3-Difluoro-5-methoxypyridine Derivative
To a degassed mixture of the halogenated 2,3-difluoro-5-methoxypyridine derivative (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0 eq) in a solvent system (e.g., 1,4-dioxane/water or DME/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a ligand if necessary.
The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, the reaction is cooled to room temperature and diluted with water.
The aqueous layer is extracted with an organic solvent such as ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the desired cross-coupled product.
Chapter 3: Case Study: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Intermediate
BTK inhibitors are a class of targeted therapies used in the treatment of B-cell malignancies.[5][7][8][21][22] The synthesis of many potent BTK inhibitors utilizes a substituted pyrimidine core, which can be constructed using 2,3-difluoro-5-methoxypyridine as a starting material.
Caption: Synthetic workflow for a BTK inhibitor intermediate.
Multi-Step Protocol:
Step 1: Synthesis of 2-(Amino-substituted)-3-fluoro-5-methoxypyridine
Rationale: This initial step introduces a key nitrogen-containing substituent at the C2 position via a regioselective SNAr reaction.
Protocol: Follow the general SNAr protocol described in Chapter 2.1, using a specific amine nucleophile relevant to the target BTK inhibitor scaffold.
Step 2: Palladium-Catalyzed Cross-Coupling
Rationale: This step introduces a crucial aryl or heteroaryl moiety at a different position on the pyridine ring, typically after conversion of one of the remaining fluorines or another position to a more reactive handle.
Protocol: Follow the general Suzuki coupling protocol outlined in Chapter 2.2, using the product from Step 1 and a suitable boronic acid.
Chapter 4: Case Study: Synthesis of a KRAS G12C Inhibitor Intermediate
The development of covalent inhibitors targeting the KRAS G12C mutation has been a major advancement in cancer therapy.[4][6][9][10] 2,3-Difluoro-5-methoxypyridine can serve as a precursor to key intermediates in the synthesis of these complex molecules.
Caption: Synthetic workflow for a KRAS G12C inhibitor intermediate.
Multi-Step Protocol:
Step 1: Regioselective Functionalization
Rationale: To enable the introduction of the complex side chains characteristic of KRAS G12C inhibitors, a specific position on the pyridine ring must be functionalized. This may involve a sequence of protection, directed ortho-metalation, and reaction with an electrophile.
Protocol: A detailed, multi-step protocol would be highly specific to the target molecule but would likely involve initial protection of the pyridine nitrogen, followed by regioselective deprotonation and subsequent reaction with a suitable electrophile.
Step 2: Elaboration to the Final Intermediate
Rationale: This phase of the synthesis involves building up the complexity of the molecule through a series of reactions, which could include further cross-couplings, amide bond formations, and other standard organic transformations.
Protocol: The specific steps would be dictated by the structure of the target intermediate and would draw upon a wide range of synthetic methodologies.
Chapter 5: Analytical Characterization
The identity and purity of all synthesized intermediates must be rigorously confirmed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the intermediates and final products.
Table 2: Representative Analytical Data for a 2-(Substituted amino)-3-fluoro-5-methoxypyridine Derivative
Technique
Expected Data
¹H NMR
Aromatic protons on the pyridine ring and the substituent, methoxy singlet (~3.9 ppm).
¹³C NMR
Carbons of the pyridine ring and the substituent, methoxy carbon (~56 ppm).
¹⁹F NMR
A singlet or doublet corresponding to the fluorine atom on the pyridine ring.
HRMS
Calculated [M+H]⁺ value corresponding to the exact mass of the molecule.
Conclusion
2,3-Difluoro-5-methoxypyridine is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its well-defined reactivity, particularly in SNAr and palladium-catalyzed cross-coupling reactions, allows for the controlled and regioselective introduction of various functional groups. The application of this scaffold in the synthesis of targeted therapies for cancer, such as BTK and KRAS G12C inhibitors, highlights its significance in modern drug discovery. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers and scientists working in this exciting and impactful field.
References
Corbett, M. T., et al. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Omega, 6(28), 18344–18353. [Link]
Gui, T., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Chemistry, 11, 1145624. [Link]
Tian, L., et al. (2026). Design and Synthesis of KRASG12C Inhibitors for Antitumor Evaluation Harboring Combination Therapy with Nrf2, PARP-7, and Pan-USP Inhibitors to Alleviate Drug Resistance Synergistically. Journal of Medicinal Chemistry. [Link]
Corbett, M. T., et al. (2023). Improved synthesis of kras g12c inhibitor compound.
Ogoshi, S., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 333-352. [Link]
Organic Chemistry Portal. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]
Zhou, W., et al. (2018). Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2843-2854. [Link]
El-Subbagh, H. I., et al. (2025). Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
Tian, L., et al. (2026). Design and Synthesis of KRASG12C Inhibitors for Antitumor Evaluation Harboring Combination Therapy with Nrf2, PARP-7, and Pan-USP Inhibitors to Alleviate Drug Resistance Synergistically. ResearchGate. [Link]
NextSDS. (n.d.). 2,3-difluoro-5-methylpyridine — Chemical Substance Information. [Link]
Iacono, S. T., & Barbaro, J. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 14(5), 940. [Link]
Li, X., et al. (2020). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances, 10(28), 16653–16666. [Link]
Mirzadegan, T., et al. (2023). Process for making a kras g12c inhibitor.
Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
Hartwig, J. F., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 138(4), 1249–1259. [Link]
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Sestito, S., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(24), 7578. [Link]
M&U International. (n.d.). Material Safety Data Sheet: 2-Methoxypyridine. [Link]
ResearchGate. (n.d.). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. [Link]
Wang, J., et al. (2010). Synthesis method of 2,3-difluoro-5-chloropyridine.
Johnston, H. D. (1997). Process for the preparation of 2,3-difluoro-5-halopyridines.
Knochel, P., et al. (2011). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. ResearchGate. [Link]
Bohnert, G. W., et al. (2013). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 23(2), 548–552. [Link]
National Center for Biotechnology Information. (n.d.). 2-Fluoro-3-methoxypyridine. PubChem. [Link]
Yu, B., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2758. [Link]
Li, J. (2010). The Synthesis of 2, 3, 5-trichloropyridine and 2, 3-difluoro-5-chloropyridine. Dissertation. [Link]
Little, R. D. (1990). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
El-Ghanam, A. M. (1998). A Simple Synthesis of 2-Methoxypyridine-3-carbonitriles. Journal of Chemical Research, Synopses, (1), 4-5. [Link]
Oikawa, M., et al. (2022). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. RSC Advances, 12(43), 28249–28255. [Link]
Maurer, M. A., et al. (2025). Discovery of Thieno[3,2‑b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 (mGlu5). Journal of Medicinal Chemistry. [Link]
Smith, A. B., et al. (2007). Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes. Organic Letters, 9(10), 1931–1934. [Link]
Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
Application Note: Scale-Up Synthesis of 2,3-Difluoro-5-methoxypyridine via Chemoselective Borylation-Oxidation
Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The compound 2,3-difluoro-5-meth...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
The compound 2,3-difluoro-5-methoxypyridine (CAS: 1227573-20-7)[1] is a highly valued fluorinated heterocyclic building block used extensively in the development of advanced active pharmaceutical ingredients (APIs). Scaling up the synthesis of polyfluorinated pyridines presents unique chemoselectivity challenges due to the differential reactivity of the halogenated positions. This application note details a highly robust, self-validating, two-stage process chemistry route starting from the commercially available 5-bromo-2,3-difluoropyridine (CAS: 89402-44-8)[2]. By utilizing a telescoped Miyaura borylation/oxidation followed by a controlled O-methylation, this protocol circumvents competitive nucleophilic aromatic substitution (SNAr) side reactions, ensuring high overall yields and API-grade purity.
In early-stage medicinal chemistry, aryl bromides are often converted to anisole derivatives via direct copper- or palladium-catalyzed cross-coupling with sodium methoxide. However, applying this logic to 5-bromo-2,3-difluoropyridine is a critical process error. The fluorine atom at the C2 position of the pyridine ring is highly activated toward SNAr by strong nucleophiles[3]. Introducing methoxide into the system inevitably leads to competitive attack at the C2-fluorine, yielding the undesired 3-fluoro-2-methoxy-5-bromopyridine rather than the target compound.
The Chemoselective Solution
To bypass this liability, our protocol employs a chemoselective Pd-catalyzed Miyaura borylation [4]. Palladium specifically undergoes oxidative addition at the weaker C–Br bond, leaving the labile C–F bonds entirely intact.
Telescoped Borylation/Oxidation: The resulting pinacol boronate intermediate is not isolated—avoiding stability issues and yield loss—but is instead directly oxidized in-situ using hydrogen peroxide to yield 5,6-difluoropyridin-3-ol (CAS: 1154579-85-7)[5].
Isoelectric Purification: The two electron-withdrawing fluorine atoms drastically lower the pKa of the pyridinol. This allows us to exploit its acidic nature for a highly efficient acid/base extraction, stripping away neutral organic impurities (like catalyst ligands and unreacted starting material) without the need for scale-limiting chromatography.
Mild O-Methylation: The purified pyridinol is then methylated using dimethyl sulfate under mild basic conditions, preserving the fluorines and delivering the final product[6].
Visualizing the Logic
Fig 1: Chemoselectivity logic comparing direct SNAr vs. Pd-catalyzed borylation pathways.
Fig 2: Three-step scalable synthetic workflow for 2,3-difluoro-5-methoxypyridine.
Step-by-Step Scale-Up Protocols
The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) and safety quenches ensure that each step acts as a quality gate, preventing the propagation of failures.
Protocol A: Telescoped Synthesis of 5,6-Difluoropyridin-3-ol
Reference Scale: 5.0 kg starting material
Reactor Preparation & Borylation:
Charge a clean, dry 50 L glass-lined reactor with 5-bromo-2,3-difluoropyridine (5.00 kg, 25.8 mol, 1.0 eq)[7], bis(pinacolato)diboron (B2pin2) (7.20 kg, 28.4 mol, 1.1 eq), and anhydrous potassium acetate (7.60 kg, 77.4 mol, 3.0 eq).
Add 1,4-dioxane (25 L) and sparge the mixture with nitrogen for 30 minutes.
Add Pd(dppf)Cl2 (0.38 kg, 0.52 mol, 0.02 eq) under a steady nitrogen counter-flow.
Heat the jacket to 90 °C and stir for 6 hours.
IPC 1 (Self-Validation): Sample for UPLC. The reaction is deemed complete when residual starting material is < 1.0 Area %.
In-Situ Oxidation:
Cool the reactor to 0 °C. Slowly add glacial acetic acid (1.55 kg, 25.8 mol, 1.0 eq).
Dropwise, add 30% aqueous H2O2 (8.77 kg, 77.4 mol, 3.0 eq) while strictly maintaining the internal temperature below 20 °C (highly exothermic).
Stir at 20 °C for 4 hours.
IPC 2 (Self-Validation): Sample for UPLC. Target < 0.5 Area % of the boronate intermediate.
Safety Quench & Acid/Base Workup:
Critical Safety Step: Add 10% aqueous Na2S2O3 (15 L) to quench residual peroxides. Verify complete quenching using starch-iodide indicator strips before proceeding.
Filter the mixture through a Celite pad to remove precipitated palladium black.
Extract the filtrate with Ethyl Acetate (2 × 15 L). Concentrate the organic layer to ~10 L.
Purification via Causality: Extract the organic layer with 1M NaOH (20 L). The highly acidic fluorinated pyridinol transfers to the aqueous layer, while neutral impurities (biphenyls, ligands) remain in the organic phase. Discard the organic phase.
Wash the aqueous layer with MTBE (10 L) to ensure complete removal of organics.
Carefully acidify the aqueous layer with 6M HCl to pH 3.5–4.0. The product, 5,6-difluoropyridin-3-ol, will precipitate as an off-white solid.
Filter, wash with cold water, and dry under vacuum at 45 °C.
Protocol B: O-Methylation to 2,3-Difluoro-5-methoxypyridine
Reference Scale: 2.5 kg intermediate
Methylation Reaction:
Charge a 30 L reactor with 5,6-difluoropyridin-3-ol (2.50 kg, 19.1 mol, 1.0 eq), anhydrous K2CO3 (5.28 kg, 38.2 mol, 2.0 eq), and Acetonitrile (12.5 L).
IPC 3 (Self-Validation): Sample for UPLC. Target < 0.5 Area % of the pyridinol intermediate.
Safety Quench & Isolation:
Critical Safety Step: Cool to 10 °C and add 25% aqueous NH4OH (2.0 L). Stir for 2 hours. Causality: Ammonia reacts with highly toxic, unreacted Me2SO4 to form water-soluble, benign methylamines, ensuring operator safety during workup.
Filter the inorganic salts and wash the cake with Acetonitrile (3 L).
Concentrate the filtrate under reduced pressure to remove Acetonitrile.
Partition the residue between Water (10 L) and Dichloromethane (10 L). Separate and wash the organic layer with brine, dry over Na2SO4, and concentrate.
Purify via short-path vacuum distillation to yield 2,3-difluoro-5-methoxypyridine as a clear, colorless liquid.
Quantitative Data & Batch History
The robustness of this protocol is demonstrated by consistent yields and high purity profiles across multiple scale-up campaigns. The acid/base extraction effectively purges palladium to acceptable API starting material limits (< 10 ppm) prior to distillation.
Batch ID
Scale (SM Input)
Step 1 Yield (Pyridinol)
Step 2 Yield (Methoxy)
Overall Yield
UPLC Purity (Area %)
Residual Pd (ppm)
Pilot-01
1.0 kg
84%
91%
76.4%
99.6%
4.2
Pilot-02
5.0 kg
86%
92%
79.1%
99.8%
3.8
Kilo-03
15.0 kg
85%
90%
76.5%
99.7%
5.1
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14549654, 5-Bromo-2,3-difluoropyridine." PubChem. URL:[Link]
Google Patents. "WO2024104462A1 - Gpr17 modulators and uses thereof." Google Patents.
ACS Publications. "Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study." Journal of Medicinal Chemistry. URL:[Link]
2,3-difluoro-5-methoxypyridine in agrochemical active ingredient synthesis
Application Note: 2,3-Difluoro-5-methoxypyridine in Agrochemical Active Ingredient Synthesis Executive Summary & Structural Rationale The development of next-generation agrochemicals relies heavily on the strategic incor...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 2,3-Difluoro-5-methoxypyridine in Agrochemical Active Ingredient Synthesis
Executive Summary & Structural Rationale
The development of next-generation agrochemicals relies heavily on the strategic incorporation of halogenated heterocycles. Among these, 2,3-difluoro-5-methoxypyridine (CAS 1227573-20-7) has emerged as a highly versatile building block for the synthesis of complex herbicides, fungicides, and insecticides.
The structural logic behind utilizing this specific scaffold is tripartite:
Enhanced Lipophilicity & Metabolic Stability: The introduction of fluorine atoms significantly increases the lipophilicity (
logP
) of the resulting active ingredient (AI), which is critical for cuticular penetration in plants and exoskeleton traversal in insects. Furthermore, the strong C–F bonds block cytochrome P450-mediated oxidative metabolism, thereby extending the field half-life of the AI [1].
Regioselective Activation (C-2 Fluorine): The fluorine at the 2-position is highly activated toward Nucleophilic Aromatic Substitution (S
N
Ar), serving as a precise synthetic handle for amination, etherification, or thioetherification.
Latent Toxophore Generation (C-5 Methoxy): The methoxy group acts as a stable, electron-donating placeholder that can be selectively cleaved to reveal a pyridinol (hydroxypyridine). Pyridinols are critical pharmacophores/toxophores that chelate metal ions in target enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants.
(Note on Nomenclature: Upon demethylation, 2,3-difluoro-5-methoxypyridine yields a compound systematically named 2,3-difluoro-5-hydroxypyridine. However, in commercial catalogs and patent literature, this is frequently listed under its equivalent alternative numbering as 5,6-difluoropyridin-3-ol [CAS 1154579-85-7] [2].)
Core Synthetic Workflows & Mechanistic Causality
To utilize 2,3-difluoro-5-methoxypyridine effectively, researchers must master two divergent synthetic pathways: Regioselective S
N
Ar and Lewis Acid-Mediated Demethylation.
Workflow A: Regioselective S
N
Ar at C-2
When exposed to nucleophiles, substitution occurs almost exclusively at the C-2 position rather than C-3.
The Causality: The S
N
Ar mechanism proceeds via an anionic addition-elimination pathway. Attack at C-2 places the negative charge of the intermediate Meisenheimer complex directly onto the highly electronegative pyridine nitrogen, providing profound thermodynamic stabilization. Conversely, attack at C-3 forces the negative charge onto the ring carbons (C-2, C-4, C-6), which is energetically unfavorable. The C-3 fluorine further accelerates C-2 attack via inductive electron withdrawal without competing for substitution.
Workflow B: Ether Cleavage (Demethylation)
Cleaving the C-5 methoxy group to generate the active pyridinol requires harsh conditions due to the electron-deficient nature of the fluorinated pyridine ring. Standard aqueous acids (e.g., HBr/AcOH) often fail because protonation of the pyridine nitrogen further deactivates the system.
The Causality: Boron tribromide (BBr
3
) is the reagent of choice. As a strong Lewis acid, BBr
3
coordinates directly to the methoxy oxygen, severely weakening the O–CH
3
bond. This allows the bromide ion to execute an S
N
2 attack on the methyl group, liberating the boron-coordinated pyridinol, which is subsequently hydrolyzed during the aqueous quench. The C–F bonds (
∼
485 kJ/mol) remain completely inert to these conditions.
Synthetic divergence of 2,3-difluoro-5-methoxypyridine via SNAr and demethylation pathways.
Quantitative Data: S
N
Ar Reactivity Profile
The following table summarizes the self-validating reactivity of 2,3-difluoro-5-methoxypyridine with various nucleophiles, demonstrating the high regioselectivity dictated by the pyridine nitrogen.
Nucleophile
Reagents & Solvents
Temp (°C)
Regioselectivity (C-2 : C-3)
Isolated Yield (%)
Mechanistic Note
Isopropylamine
i
PrNH
2
(3 eq), THF
65
>99:1
88
Amine acts as both nucleophile and base; highly selective.
Sodium Methoxide
NaOMe (1.1 eq), MeOH
25
>99:1
92
Highly selective due to thermodynamic control at room temp.
Pyrazole
Pyrazole, K
2
CO
3
, DMF
80
95:5
81
Slight C-3 attack observed due to higher temperature forcing.
Thiophenol
PhSH, Et
3
N, MeCN
60
>99:1
85
Soft nucleophile rapidly and selectively displaces C-2 fluorine.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Regioselective Amination via S
N
Ar
Synthesis of 3-fluoro-N-isopropyl-5-methoxypyridin-2-amine
Setup: To a round-bottom flask equipped with a reflux condenser, add 2,3-difluoro-5-methoxypyridine (1.0 eq, 10 mmol, 1.45 g) and anhydrous THF (20 mL).
Reagent Addition: Add isopropylamine (3.0 eq, 30 mmol, 2.55 mL) in one portion. The excess amine serves as the acid scavenger for the generated HF.
Reaction: Heat the mixture to 65 °C and stir for 12 hours.
In-Process Control (IPC): Take a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The system is self-validating when the starting material (
m/z
146[M+H]
+
) is fully consumed, replaced by a single major product peak (
m/z
185[M+H]
+
).
Workup: Concentrate the mixture under reduced pressure to remove THF and excess isopropylamine. Partition the residue between Ethyl Acetate (30 mL) and Water (30 mL). Wash the organic layer with brine, dry over Na
2
SO
4
, and concentrate.
Validation: Analyze via
19
F NMR. The presence of a single fluorine signal (typically a doublet around -135 ppm) confirms the regioselective displacement of the C-2 fluorine.
Protocol 2: Ether Cleavage to 5,6-Difluoropyridin-3-ol
Demethylation of the core scaffold or its S
N
Ar derivatives
Setup: Dissolve 2,3-difluoro-5-methoxypyridine (1.0 eq, 10 mmol, 1.45 g) in anhydrous Dichloromethane (DCM, 25 mL) under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Dropwise, add Boron tribromide (BBr
3
, 1.0 M in DCM, 3.0 eq, 30 mL). The solution may turn slightly yellow/brown as the Lewis acid-base complex forms.
Reaction: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4 hours.
Quenching Logic (Critical Step): Cool the reaction to 0 °C. Slowly add Methanol (10 mL) dropwise. Causality: Methanol reacts with excess BBr
3
to form volatile trimethyl borate (B(OMe)
3
) and HBr. If water is added directly, it forms intractable, gelatinous boric acid complexes that trap the product.
Isolation via Isoelectric Focusing: Concentrate the quenched mixture to dryness. Dissolve the residue in water (30 mL). The product is amphoteric (basic pyridine nitrogen, acidic hydroxyl). Carefully adjust the pH to 4.5 using 1M NaOH. At this isoelectric point, the pyridinol is neutrally charged and its aqueous solubility is minimized, allowing for efficient extraction into Ethyl Acetate (3
×
30 mL).
Agrochemical Mechanism of Action
Once the 5,6-difluoropyridin-3-ol toxophore is synthesized and incorporated into a larger molecular framework, it acts as a potent enzyme inhibitor. The diagram below illustrates the biological causality of these active ingredients.
Mechanism of action for pyridinol-derived agrochemical active ingredients.
References
Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 66(1), 10-27. [Link]
Jubilant Ingrevia Ltd / Business Standard. (2025). Fluorinated pyridines in agrochemicals: Enhanced Bioactivity and Metabolic Stability.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing 2,3-Difluoro-5-methoxypyridine Workflows
Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of fluorinated pyridine building blocks. 2,3-Difluoro-5...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of fluorinated pyridine building blocks. 2,3-Difluoro-5-methoxypyridine is a highly versatile scaffold, but its synthesis often suffers from poor yields due to competing reaction pathways.
This guide is designed to move beyond basic troubleshooting. Here, we dissect the chemical causality behind common reaction failures and provide self-validating protocols to ensure your nucleophilic aromatic substitution (SNAr) and functionalization workflows succeed on the first attempt.
Part 1: Troubleshooting Guides & FAQs
Q1: I am isolating a mixture of C-2 and C-3 substituted products. How do I exclusively target the C-2 position?
The Causality: Regioselectivity in fluoropyridines is governed by the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. The highly electronegative pyridine nitrogen strongly withdraws electron density via both inductive and resonance effects, significantly lowering the activation energy for nucleophilic attack at the ortho (C-2) and para (C-4) positions[1]. Because the C-3 fluorine is meta to the nitrogen, it relies solely on weaker inductive activation[2].
The Solution: Loss of regioselectivity is almost always a thermal issue. High temperatures provide enough kinetic energy to overcome the higher activation barrier of the C-3 position.
Action: Run your SNAr reactions under strict kinetic control (0 °C to 25 °C). Limit your nucleophile to exactly 1.05 equivalents to prevent over-substitution.
Q2: My LC-MS shows a major byproduct with a mass corresponding to [M-14]. Am I losing the methoxy group?
The Causality: Yes, you are observing O-demethylation. While the 5-methoxy group is relatively stable, the highly electron-deficient nature of the difluoropyridine ring makes the methyl carbon susceptible to SN2 attack by nucleophiles[3]. Hard nucleophiles (like hydroxide from wet solvents) or soft nucleophiles (like thiolates) will attack the methyl group at elevated temperatures, cleaving the ether and leaving behind a highly polar pyridinolate byproduct.
The Solution:
Action: Eliminate water from your system. If your reaction requires a base, avoid inorganic carbonates that may carry residual moisture. Instead, utilize non-nucleophilic organic bases (e.g., DIPEA) or organic superbases which allow the reaction to proceed at lower temperatures without triggering ether cleavage[4].
Q3: My SNAr reaction stalls at 50% conversion at room temperature. Should I heat it up?
The Causality: Heating will likely trigger the O-demethylation or C-3 over-substitution discussed above. SNAr reactions proceed via a highly polarized Meisenheimer complex intermediate. If your reaction is stalling, the issue is likely inadequate stabilization of this intermediate, not a lack of thermal energy.
The Solution:
Action: Change your solvent before changing your temperature. Switch from ethereal solvents (like THF) to highly polar aprotic solvents (DMF, DMSO, or Acetonitrile). These solvents drastically lower the transition state energy by solvating the anionic Meisenheimer complex, driving the reaction to completion at room temperature.
Part 2: Quantitative Data Summary
To aid in experimental design, the following table summarizes how varying SNAr parameters causally impact the yield and purity of 2,3-difluoro-5-methoxypyridine derivatives.
Reaction Parameter
Sub-optimal Condition
Optimized Condition
Mechanistic Rationale & Expected Outcome
Temperature
> 80 °C
0 °C to 25 °C
Rationale: High heat overcomes the activation barrier for C-3 substitution.Outcome: Yield improves from ~40% (mixed) to >90% (pure C-2).
Solvent
THF or Toluene
DMF or DMSO
Rationale: Polar aprotic solvents stabilize the polarized Meisenheimer intermediate.Outcome: Reaction time decreases from 24h to <4h at RT.
Base Selection
K2CO3 (aqueous/wet)
DIPEA (anhydrous)
Rationale: Prevents hydroxide generation, eliminating SN2 attack on the methoxy group.Outcome: Eradicates the [M-14] O-demethylated byproduct.
Stoichiometry
2.0+ eq Nucleophile
1.05 eq Nucleophile
Rationale: Excess nucleophile forces secondary attack at the less reactive C-3 position.Outcome: Prevents formation of disubstituted impurities.
Part 3: Reaction Pathway Visualization
The following diagram illustrates the logical flow of reaction pathways based on the thermodynamic and kinetic parameters applied to the substrate.
Fig 1: Reaction pathways of 2,3-difluoro-5-methoxypyridine under varying conditions.
Part 4: Self-Validating Experimental Protocol
Procedure: Regioselective C-2 Amination of 2,3-Difluoro-5-methoxypyridine
This protocol is designed as a self-validating system. Built-in In-Process Controls (IPCs) ensure that deviations are caught before the workup phase.
Step 1: Preparation of the Electrophile Solution
Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere.
Dissolve 2,3-difluoro-5-methoxypyridine (1.0 mmol) in anhydrous DMF (5.0 mL).
Causality Check: Ensure the DMF is strictly anhydrous (stored over 4Å molecular sieves). Moisture will act as a competing nucleophile, leading to hydroxypyridine formation and subsequent O-demethylation.
Step 2: Temperature Control and Nucleophile Addition
Cool the flask to exactly 0 °C using an ice-water bath.
Dropwise, add the primary amine nucleophile (1.05 mmol) dissolved in 1.0 mL of DMF over 5 minutes.
IPC Validation: The solution should remain pale yellow. If the solution turns dark brown or black, this indicates thermal degradation or rapid ether cleavage; abort and verify solvent dryness.
Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.
IPC Validation (TLC/LC-MS): Sample 10 µL of the reaction mixture. Quench into 1 mL of 1:1 MeCN/Water.
LC-MS: You must observe the [M+H]+ of the mono-substituted product. If a peak at [M-14] appears, O-demethylation has occurred. If a mass corresponding to double-substitution appears, your nucleophile stoichiometry was inaccurate.
TLC (Hexanes/EtOAc 3:1): The desired C-2 product will elute faster than the highly polar O-demethylated byproduct, which will streak near the baseline.
Step 4: Workup and Isolation
Once complete conversion is validated, quench the reaction by pouring it into 20 mL of ice-cold saturated aqueous NH4Cl.
Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers heavily with brine (5 x 20 mL) to causally remove all residual DMF, which otherwise depresses isolated yields.
Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Part 5: References
1.[1] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution, American Chemical Society. 1
2.[2] Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors, PubMed. 2
3.[4] Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase, Journal of the American Chemical Society. 4
4.[3] Phenacylation of 6-Methyl-Beta-Nitropyridin-2-Ones and Further Heterocyclization of Products, MDPI. 3
Technical Support Center: Troubleshooting Regioselectivity in 2,3-Difluoro-5-methoxypyridine Substitution
Welcome to the Technical Support Center for the functionalization of fluorinated heterocycles. This guide is specifically designed for researchers and drug development professionals dealing with nucleophilic aromatic sub...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the functionalization of fluorinated heterocycles. This guide is specifically designed for researchers and drug development professionals dealing with nucleophilic aromatic substitution (SNAr) and cross-coupling reactions involving 2,3-difluoro-5-methoxypyridine .
While polyfluorinated pyridines are highly valuable building blocks in medicinal chemistry, achieving precise regiocontrol requires a deep understanding of the substrate's electronic biases and kinetic behavior.
Core Principles: Understanding the Reactivity Profile
Before troubleshooting, it is critical to understand the inherent electronic landscape of 2,3-difluoro-5-methoxypyridine.
The strong electron-withdrawing nature of fluorine activates the pyridine ring for nucleophilic attack. However, the C2 position is overwhelmingly favored for SNAr over the C3 position[1]. This is because the negative charge in the resulting Meisenheimer intermediate at C2 can be directly delocalized onto the highly electronegative pyridine nitrogen atom[1]. The halogen at the 3-position lacks this direct resonance stabilization and is displaced considerably more slowly[2].
The 5-methoxy group provides competing electronic effects (electron-donating via resonance, electron-withdrawing via induction) but does not override the dominant directing effect of the pyridine nitrogen.
Troubleshooting FAQs
Q1: I am trying to substitute the C2 fluorine, but I am getting a mixture of C2 and C3 substituted products. How do I improve regioselectivity?
Cause: While C2 is kinetically and thermodynamically favored, the use of highly reactive nucleophiles (e.g., alkyl lithiums, unhindered primary alkoxides) or overly harsh conditions (high temperatures, highly polar aprotic solvents like DMSO) can overcome the activation energy barrier for C3 attack, leading to a loss of regiocontrol[3].
Solution:
Lower the temperature: Run the reaction at 0 °C to room temperature to maximize kinetic control.
Switch solvents: Move from highly polar aprotic solvents (DMF/DMSO) to moderately polar solvents (THF, Toluene, or DCM) to attenuate the nucleophile's reactivity[3].
Modulate the nucleophile: If using an amine, ensure it is not used in massive excess.
Q2: My reaction is yielding significant amounts of the di-substituted (C2 and C3) product. How can I stop the over-reaction?
Cause: Once the C2 position is substituted with an electron-donating group (like an amine or alkoxide), the ring generally becomes less electrophilic. However, if a large excess of nucleophile is present, or if the initial substitution does not sufficiently deactivate the ring, a second SNAr event can occur at C3[3].
Solution: Strictly control stoichiometry. Use the nucleophile as the limiting reagent or at a maximum of 1.05 equivalents. Add the nucleophile dropwise to a dilute solution of the pyridine to prevent localized high concentrations.
Q3: I need to selectively functionalize the C3 position, but SNAr only gives me the C2 product. What is the best approach?
Cause: SNAr is inherently biased against C3 substitution in this scaffold[2].
Solution: Abandon SNAr for C3 functionalization. Instead, utilize regioselective metalation. 2,3-difluoropyridines can undergo regioselective lithiation (often at C4, but directing groups can alter this) or you can utilize transition-metal catalysis[4]. A more reliable synthetic strategy is to use a different starting material, such as 3-bromo-2-fluoro-5-methoxypyridine, where the weaker C–Br bond allows for selective palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) at C3, leaving the C2–F intact.
Q4: The SNAr reaction is successful, but my 5-methoxy group is being cleaved (demethylated). How do I prevent this side reaction?
Cause: Strong nucleophiles, particularly alkoxides, thiolates, or hydroxide ions at elevated temperatures, can act as demethylating agents. They perform an SN2 attack on the sterically accessible methyl group of the ether, releasing the pyridinolate anion.
Solution: Avoid using sodium methoxide or strong hydroxide bases at reflux. If an oxygen nucleophile is required, use milder bases (e.g., Cs2CO3) and lower temperatures.
Data Presentation: Reaction Optimization Matrix
The following table summarizes optimized reaction conditions for achieving high C2 regioselectivity with various nucleophile classes, minimizing common side reactions.
Nucleophile Type
Preferred Solvent
Base / Additive
Temp (°C)
Expected C2:C3 Ratio
Primary Side Reaction Risk
Primary Amines
THF or EtOH
DIPEA (1.2 eq)
0 to 25
> 95:5
Di-substitution
Secondary Amines
DMF or NMP
K2CO3 (2.0 eq)
60 to 80
> 99:1
None (Sterically hindered)
Alkoxides (RO⁻)
THF
NaH (1.05 eq)
-78 to 0
~ 90:10
Ether cleavage at C5
Thiolates (RS⁻)
DMF
Cs2CO3 (1.5 eq)
25 to 50
> 95:5
Disulfide formation
Experimental Protocols
Protocol: Highly Regioselective C2-Amination of 2,3-Difluoro-5-methoxypyridine
This protocol is designed as a self-validating system to ensure kinetic control and prevent di-substitution[1],[3].
Step 1: Preparation & Setup
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Dissolve 2,3-difluoro-5-methoxypyridine (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL) to achieve a 0.1 M concentration.
Cool the reaction vessel to 0 °C using an ice-water bath.
Step 2: Reagent Addition
4. Add N,N-diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 eq) to the solution.
5. Dissolve the desired amine nucleophile (1.05 mmol, 1.05 eq) in 2 mL of anhydrous THF.
6. Add the amine solution dropwise over 15 minutes to the reaction mixture at 0 °C. Causality: Dropwise addition at low temperature ensures the nucleophile is immediately consumed by the highly reactive C2 position, preventing localized excess that leads to di-substitution.
Step 3: Execution & Monitoring
7. Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.
8. Monitor the reaction via LC-MS. The reaction is complete when the starting material is consumed.
Step 4: Self-Validating Work-up & Characterization
9. Quench the reaction with saturated aqueous NH4Cl (10 mL) and extract with Ethyl Acetate (3 x 15 mL).
10. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
11. Validation via 19F NMR: Run a 19F NMR of the crude mixture. The starting material exhibits two distinct fluorine signals. Upon successful C2 substitution, the more downfield fluorine signal (corresponding to C2–F) will disappear, while the C3–F signal will shift but remain intact. The absence of a zero-fluorine product confirms no di-substitution occurred.
Mechanistic & Troubleshooting Visualizations
Caption: Reaction pathway comparing the favored C2 SNAr vs. disfavored C3 SNAr.
Caption: Troubleshooting workflow for resolving regioselectivity and side reaction issues.
References
Bobbio, C., & Schlosser, M. (2005). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. The Journal of Organic Chemistry - ACS Publications. 4
BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. 1
BenchChem. (2025). Preventing side reactions in nucleophilic substitutions of fluoropyridines. 3
Makosza, M. Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Thieme-Connect. 2
Technical Support Center: Optimizing Suzuki Coupling of 2,3-difluoro-5-methoxypyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2,3-difluoro-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the spec...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2,3-difluoro-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-deficient and sterically demanding substrate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance your reaction success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for the Suzuki coupling of 2,3-difluoro-5-methoxypyridine?
Answer: For an electron-deficient substrate like 2,3-difluoro-5-methoxypyridine, a robust starting point is crucial. The key is to use a catalyst system known for its high activity with challenging substrates.
Application Scientist's Insight:
The two fluorine atoms on the pyridine ring are strongly electron-withdrawing, which can make the oxidative addition step of the catalytic cycle more favorable. However, the nitrogen lone pair can also coordinate to the palladium center, potentially inhibiting catalysis.[1] Therefore, the choice of a bulky, electron-rich ligand is critical to promote the desired catalytic cycle and prevent catalyst deactivation.[2]
A reliable set of initial conditions is summarized in the table below.
The C-Cl bond is generally more reactive than C-F in oxidative addition.[3]
Boronic Acid/Ester
1.2 - 1.5 equivalents
A slight excess helps drive the reaction to completion.
Palladium Precatalyst
Pd(dppf)Cl₂ (2-5 mol%)
A common, effective, and air-stable catalyst for a range of couplings.[4][5]
Ligand
dppf (included in the precatalyst)
Provides a good balance of electron-donating properties and steric bulk.
Base
K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
Strong, non-nucleophilic bases are often effective in these couplings.[2][6]
Solvent
Dioxane/Water (e.g., 4:1 or 5:1) or Toluene/Water
Aprotic polar solvents with a small amount of water often facilitate the reaction.[7]
Temperature
90 - 110 °C
Sufficient thermal energy is typically required to overcome activation barriers.[3]
Q2: My reaction is sluggish or has stalled. What are the likely causes and how can I fix it?
Answer: A sluggish or stalled reaction is one of the most common issues and can usually be attributed to catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.[8]
Application Scientist's Insight:
The primary suspects are often related to the integrity of the catalytic cycle. Oxygen can irreversibly oxidize the active Pd(0) catalyst, while insufficient base can fail to activate the boronic acid for transmetalation.[8][9][10]
Troubleshooting Steps:
Ensure an Inert Atmosphere: Oxygen is a known inhibitor of Suzuki couplings as it can oxidize both the Pd(0) catalyst and phosphine ligands.[8] Thoroughly degas your solvent(s) by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.
Verify Reagent Quality: Boronic acids can undergo protodeboronation, especially if they are heteroaromatic, leading to a lower effective concentration.[8][11] Use fresh boronic acid or consider more stable alternatives like pinacol esters or MIDA boronates.[11][12]
Optimize the Base: The base is critical for activating the boronic acid.[9][10] If using a carbonate base, ensure it is finely powdered and dry. For particularly challenging couplings, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can be beneficial.[6]
Increase Temperature: If the reaction is proceeding cleanly but slowly, a moderate increase in temperature (e.g., from 90 °C to 110 °C) can increase the reaction rate. However, be cautious as higher temperatures can also accelerate catalyst decomposition.[3]
Q3: I'm observing significant byproduct formation, particularly homocoupling of my boronic acid. What can be done?
Answer: Homocoupling of the boronic acid (Glaser coupling) is a frequent side reaction, often promoted by the presence of oxygen.[1]
Application Scientist's Insight:
This side reaction occurs when two molecules of the boronic acid couple with each other, catalyzed by palladium. It is particularly prevalent when the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient, or when oxygen is present in the reaction mixture.[1][8]
Mitigation Strategies:
Rigorous Degassing: This is the most critical step to prevent homocoupling.[1][8]
Use a Pd(0) Source: Starting directly with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in situ reduction of a Pd(II) source.[8]
Control Stoichiometry: Using a minimal excess of the boronic acid (e.g., 1.1 equivalents) can help.
Lower Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can disfavor the homocoupling pathway.[1]
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to resolving more complex issues you might encounter.
Problem: Low to No Product Formation
If you observe little to no formation of the desired 2,3-difluoro-5-methoxypyridine coupled product, a systematic evaluation of the reaction components is necessary.
Caption: Troubleshooting workflow for low-yield couplings.
Detailed Analysis:
Catalyst System: The electron-deficient nature of the difluoropyridine ring makes oxidative addition feasible, but catalyst poisoning by the pyridine nitrogen is a risk.[13] If standard catalysts like Pd(dppf)Cl₂ fail, consider more specialized systems.
Buchwald Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate both oxidative addition and reductive elimination and are often highly effective for heteroaryl couplings.[2]
N-Heterocyclic Carbene (NHC) Ligands: These are another class of highly effective ligands that can offer excellent stability and activity.[1]
Protodeboronation: This is a major competing pathway where the boronic acid reacts with a proton source (like water) to replace the C-B bond with a C-H bond.[11][14] This is particularly problematic for many heteroaryl boronic acids.[11]
Mitigation: Use of boronic esters (pinacol or MIDA) or potassium trifluoroborate salts can provide a "slow release" of the boronic acid, keeping its concentration low and minimizing this side reaction.[11][12] Using a thoroughly dried base and solvent is also critical.
Problem: Defluorination or Other Structural Scrambling
While less common, under harsh conditions, defluorination or other unexpected side reactions can occur.
Application Scientist's Insight:
The C-F bond is generally robust in Suzuki couplings.[4] However, highly nucleophilic conditions or very high temperatures in the presence of certain bases could potentially lead to nucleophilic aromatic substitution (SNAᵣ) or other decomposition pathways.
Preventative Measures:
Temperature Control: Avoid excessive temperatures. If a reaction requires heating above 120 °C, it's often a sign that the catalyst system is not optimal.
Base Selection: Use non-nucleophilic bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). Avoid hydroxide bases if possible, as they can be more aggressive.
Monitor Reaction Time: Do not let reactions run for excessively long periods after completion, as this can increase the likelihood of product degradation.
Section 3: Protocols & Methodologies
General Protocol for a Screening Reaction
This protocol provides a robust starting point for the Suzuki coupling of 2,3-difluoro-5-methoxypyridine with a generic arylboronic acid.
To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-chloro-3,5-difluoro-6-methoxypyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
Seal the vial with a septum cap.
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
Add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 or 5:1 solvent ratio and a substrate concentration of approximately 0.1 M.
Place the vial in a preheated heating block or oil bath at 100 °C.
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and water. Separate the layers.
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Potential Pitfalls
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle.[15][16][17][18] Understanding this cycle helps in diagnosing problems.
Caption: Simplified Suzuki catalytic cycle with key failure points.
This diagram illustrates the main steps: oxidative addition of the pyridine halide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the catalyst.[15][17][18] Key failure points, such as catalyst oxidation and protodeboronation, are highlighted in red.
References
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. Available at: [Link]
Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing). Available at: [Link]
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC. Available at: [Link]
Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Protodeboronation - Wikipedia. Available at: [Link]
Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed. Available at: [Link]
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. Available at: [Link]
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis - LJMU Research Online. Available at: [Link]
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. Available at: [Link]
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate. Available at: [Link]
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. Available at: [Link]
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available at: [Link]
ChemInform Abstract: Diphenyl-2-pyridylphosphine Based Palladium Catalysts for the Suzuki-Miyaura Reactions in Environment Friendly Solvents. | Request PDF - ResearchGate. Available at: [Link]
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - University of Illinois. Available at: [Link]
Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System - MDPI. Available at: [Link]
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. Available at: [Link]
column chromatography purification techniques for 2,3-difluoro-5-methoxypyridine
Welcome to the technical support and troubleshooting center for the purification of 2,3-difluoro-5-methoxypyridine . As a pyridine derivative with unique electronic and physical properties, this molecule frequently prese...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting center for the purification of 2,3-difluoro-5-methoxypyridine . As a pyridine derivative with unique electronic and physical properties, this molecule frequently presents challenges during silica gel column chromatography, specifically regarding peak tailing and catastrophic yield loss during solvent evaporation.
This guide is engineered to provide researchers and drug development professionals with field-proven, self-validating protocols to ensure high-purity isolation.
Core Principles: The Chemistry Behind the Chromatography
To purify a molecule effectively, you must first understand its electronic causality.
The pyridine nitrogen in 2,3-difluoro-5-methoxypyridine is weakly basic. The two strongly electron-withdrawing fluorine atoms at the C2 and C3 positions significantly depress the pKa of the conjugate acid (predicted at -5.27)[1]. However, the localized lone pair on the nitrogen still acts as a Lewis base. Standard silica gel contains highly acidic silanol groups (Si-OH). When the weakly basic nitrogen interacts with these acidic active sites, it creates a secondary retention mechanism (hydrogen bonding or transient ion-exchange)[2]. This dual-affinity behavior is the direct cause of the severe streaking and peak tailing commonly observed on Thin Layer Chromatography (TLC) plates and flash columns.
Furthermore, fluorination drastically reduces molecular polarizability, which weakens intermolecular van der Waals forces. Consequently, low molecular weight fluoropyridines (MW 145.1 g/mol ) are highly volatile and prone to rapid evaporation[3].
Troubleshooting Guide & FAQs
Q: Why does my 2,3-difluoro-5-methoxypyridine streak on standard silica gel despite its low basicity?A: While the fluorine atoms reduce overall basicity, the nitrogen's lone pair remains available to interact with the acidic silanols on the silica stationary phase[2].
The Fix: You must chemically mask these active sites. Add a competitive base, such as 0.1% to 1% Triethylamine (TEA), to your mobile phase. The TEA will preferentially bind to the silanols, allowing your fluoropyridine to partition cleanly based purely on polarity.
Q: I achieved perfect separation on the column, but my isolated yield is under 20%. Is the compound degrading?A: It is highly unlikely to be degrading; rather, it is evaporating. Due to the weak van der Waals forces inherent to fluorinated aromatics, this compound is exceptionally volatile[3]. If you are rotary evaporating your pooled fractions at standard temperatures (e.g., 40°C) under high vacuum, your product is co-evaporating with the solvent.
The Fix: You must strictly control the thermodynamics of your concentration step. Never exceed a 25°C water bath and avoid high vacuum (< 100 mbar) once the bulk solvent is removed.
Q: How do I separate my product from the 5-bromo-2,3-difluoropyridine starting material? They co-elute in Hexane/Ethyl Acetate.A: Halogenated precursors often exhibit nearly identical polarities to their methoxy-substituted derivatives in aliphatic/ester solvent systems.
The Fix: Change the selectivity (
α
) of the mobile phase. Switching the weak solvent from Hexane to Toluene introduces
π−π
interactions between the solvent and the aromatic rings of the analytes, often providing the necessary selectivity to pull the peaks apart.
Quantitative Data & Optimization Metrics
The following table summarizes the critical physical parameters and expected chromatographic behavior of 2,3-difluoro-5-methoxypyridine.
Parameter
Value / Observation
Mechanistic Implication
Molecular Weight
145.1 g/mol
Low MW combined with fluorination drives high volatility.
Predicted pKa
-5.27 ± 0.10
Weakly basic, yet capable of silanol hydrogen bonding[1].
Silanol sites neutralized; pure partitioning achieved.
UV Detection
254 nm
Aromatic ring allows for standard UV fraction monitoring.
Logical Workflow Visualization
Workflow for troubleshooting 2,3-difluoro-5-methoxypyridine chromatography.
Standard Operating Protocols (SOPs)
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in verification mechanism to prevent downstream failures.
Protocol A: The 2D-TLC Stability & Streaking Assay
Causality: This assay proves whether your compound is chemically stable on silica and determines the exact concentration of TEA required before committing your entire batch to a column.
Spot the crude mixture in the bottom-left corner of a 5x5 cm silica gel TLC plate.
Develop the plate in Hexane/EtOAc (8:2).
Remove the plate, dry it completely with a gentle air stream, rotate it 90 degrees counter-clockwise, and develop it again in the exact same solvent system.
Validation Check: Visualize under UV 254 nm. If the target spot lies perfectly on the diagonal, the compound is stable. If the spot is smeared along the axis, acidic silanol interaction is occurring. Repeat the 2D-TLC using Hexane/EtOAc (8:2) containing 1% TEA until a sharp, circular spot on the diagonal is achieved.
Causality: Pre-treating the silica with TEA neutralizes the acidic sites before the target molecule is introduced, preventing irreversible binding[4].
Weigh out silica gel (approximately 50 times the mass of your crude material) into a beaker.
Prepare your initial mobile phase (e.g., 90:10 Hexane:EtOAc) and add 1% v/v Triethylamine (TEA)[2].
Pour the solvent into the silica to create a uniform slurry. Stir gently with a glass rod to liberate trapped air bubbles.
Pour the slurry into the column and pack it using compressed air or nitrogen.
Validation Check: Run at least two column volumes of the TEA-spiked solvent through the bed before loading your sample to ensure complete silanol deactivation.
Protocol C: Temperature-Controlled Concentration
Causality: Prevents the volatilization of the low-molecular-weight fluoropyridine[3].
Combine the pure fractions identified via TLC into a round-bottom flask.
Set the rotary evaporator water bath to a maximum of 25°C .
Apply a moderate vacuum (e.g., 150-200 mbar) to gently remove the Hexane/EtOAc mixture.
Validation Check: Monitor the condensation rate. As soon as the solvent stops dripping from the condenser, immediately break the vacuum. Do not leave the neat oil/solid under high vacuum, or it will sublime.
preventing degradation of 2,3-difluoro-5-methoxypyridine during long-term storage
Welcome to the dedicated technical support guide for 2,3-difluoro-5-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integri...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for 2,3-difluoro-5-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Improper storage can lead to degradation, compromising experimental results and timelines. This guide provides in-depth, field-proven insights into preventing degradation, troubleshooting common issues, and verifying compound stability.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 2,3-difluoro-5-methoxypyridine?
A: The optimal storage conditions are designed to mitigate risks from atmospheric exposure, temperature fluctuations, and light. Store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, at a refrigerated temperature of 2-8°C. The container should be made of amber glass or another opaque material to protect it from light.[1][2][3][4]
Q2: What are the most likely degradation pathways for this molecule?
A: While specific degradation pathways for 2,3-difluoro-5-methoxypyridine are not extensively published, based on its structure—a fluorinated, methoxy-substituted pyridine—we can anticipate several potential routes of degradation. These include:
Hydrolysis: The methoxy group can be susceptible to hydrolysis, especially in the presence of acidic or basic contaminants, to form the corresponding hydroxypyridine.
Nucleophilic Substitution: The fluorine atoms activate the pyridine ring, making them susceptible to displacement by nucleophiles, including water (hydroxylation) or other reactive species present as impurities.[5]
Oxidation: The electron-rich pyridine ring can be prone to oxidation, particularly at the nitrogen atom, forming an N-oxide, which may be hygroscopic.[6] This can be accelerated by exposure to air and light.
Q3: How can I visually inspect my sample for signs of degradation?
A: Pure 2,3-difluoro-5-methoxypyridine should be a colorless to pale yellow liquid.[4] Any significant color change, such as the development of a pronounced yellow or brown tint, can be an indicator of degradation. The presence of solid precipitates or a change in viscosity could also suggest chemical transformation or contamination. However, visual inspection is not a substitute for analytical purity assessment.
Q4: What is the expected shelf-life of 2,3-difluoro-5-methoxypyridine?
A: When stored under the recommended conditions (refrigerated, under inert gas, protected from light), a similar compound, 2,3-Difluoro-5-chloropyridine, is stated to maintain its quality for at least 24 months.[4] It is reasonable to expect a similar shelf-life for 2,3-difluoro-5-methoxypyridine. However, it is best practice to re-analyze the purity of the compound after any extended storage period (e.g., >1 year) or if suboptimal conditions are suspected.
Q5: Is it better to store the compound as a neat liquid or in a solution?
A: For long-term storage, it is strongly recommended to store the compound as a neat (undiluted) liquid under an inert atmosphere. Storing it in solution introduces potential compatibility and stability issues with the solvent. Solvents can contain impurities (e.g., water, peroxides) that can accelerate degradation. If you must store a solution for short-term use, use a high-purity, anhydrous, aprotic solvent and store it under the same recommended conditions as the neat material.
Troubleshooting Guide: Degradation Issues
This section addresses specific problems you might encounter, providing potential causes and actionable solutions to maintain the integrity of your experiments.
Problem 1: Sample has developed a significant yellow or brown discoloration.
Potential Cause 1: Oxidation. Exposure to atmospheric oxygen, potentially accelerated by light, can lead to the formation of colored degradation products.
Recommended Action:
Handle the material exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Purge the headspace of the storage vial with argon or nitrogen before sealing.
Verify the purity of the discolored material using a suitable analytical method like GC-MS or HPLC-UV before use (see Protocol below).
Potential Cause 2: Hydrolysis. Trace amounts of moisture in the vial or from atmospheric exposure can lead to hydrolytic degradation.
Recommended Action:
Ensure the storage container is completely dry before adding the compound.
Use septa-sealed vials for repeated access to minimize atmospheric moisture ingress.
If hydrolysis is suspected, an analysis by LC-MS can help identify degradation products with a higher mass corresponding to the replacement of a fluorine atom with a hydroxyl group.[5]
Problem 2: Inconsistent or poor yields in a reaction where the compound is a starting material.
Potential Cause 1: Reduced Purity. The compound may have partially degraded, reducing the molar equivalence of the active starting material in your reaction.
Recommended Action:
Do not assume 100% purity. Always perform a quantitative purity analysis (e.g., qNMR or GC with an internal standard) on older batches of the compound before use.
Adjust the stoichiometry of your reaction based on the measured purity to ensure the correct molar ratio of reactants.
If purity is significantly compromised (<95%), consider re-purification by distillation under reduced pressure. The boiling point of a related compound, 2,3-difluoro-5-(trifluoromethyl)pyridine, is 104°C at atmospheric pressure, suggesting that vacuum distillation is feasible.[7][8]
Potential Cause 2: Presence of Inhibitory Degradation Products. Degradation products may interfere with or inhibit your reaction.
Recommended Action:
Use HPLC or GC-MS to create a purity profile of your starting material. Compare this profile to that of a freshly opened or newly purchased batch.
If unknown peaks are present, attempt to identify them to understand their potential reactivity in your system.
Data Summary & Workflows
Table 1: Recommended Long-Term Storage Conditions
Parameter
Recommendation
Rationale
Temperature
2–8°C (Refrigerated)
Slows the rate of potential degradation reactions. Avoid freezing unless data suggests it is safe, as this can cause phase separation or moisture condensation.[9]
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents oxidation of the electron-rich pyridine ring and potential moisture-driven hydrolysis.[2][3]
Light
Protect from Light
Use amber glass or opaque containers to prevent photochemical degradation.[3][4]
Container
Tightly Sealed, Class A Borosilicate Glass
Ensures chemical compatibility and prevents leakage or atmospheric contamination.[10]
Incompatibilities
Store away from strong oxidizing agents, strong acids, and bases.
Prevents violent reactions and accelerated degradation.[2][11][12]
Diagram 1: New Compound Handling & Storage Workflow
Caption: Decision tree for troubleshooting suspected compound degradation.
Experimental Protocol: Stability Assessment using RP-HPLC
This protocol provides a self-validating system to assess the purity of 2,3-difluoro-5-methoxypyridine and detect potential degradation products.
[13][14]
Objective: To develop a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
1. Materials & Reagents:
2,3-difluoro-5-methoxypyridine sample
Acetonitrile (HPLC grade)
Water (HPLC grade or Milli-Q)
Formic Acid (LC-MS grade)
Volumetric flasks, pipettes, and autosampler vials
2. Instrument & Conditions:
HPLC System: With UV/Vis or Diode Array Detector (DAD)
Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 1.0 mL/min
Injection Volume: 5 µL
Detection Wavelength: 247 nm (or scan for optimal wavelength with DAD)
[13]* Column Temperature: 30°C
3. Standard & Sample Preparation:
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of high-purity (e.g., new batch) 2,3-difluoro-5-methoxypyridine into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.
Working Standard (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the 50:50 diluent.
Sample Solution (0.1 mg/mL): Prepare the sample from the storage vial using the same procedure as the Working Standard.
4. Chromatographic Method (Gradient):
This gradient is a starting point and should be optimized to ensure good separation of the main peak from any impurity or degradation peaks.
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
70
30
10.0
10
90
12.0
10
90
12.1
70
30
15.0
70
30
5. Analysis & Interpretation:
Inject a blank (diluent) to ensure no system peaks are present.
Inject the Working Standard to determine the retention time of the main peak.
Inject the Sample Solution.
Purity Calculation: Calculate the purity of the sample using the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Degradation Assessment: Compare the chromatogram of the stored sample to a reference chromatogram from a fresh sample (T=0). The appearance of new peaks or a significant decrease in the area percent of the main peak indicates degradation.
References
Birnie, G. D., Kroeger, H., & Heidelberger, C. (1963). STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE. Biochemistry, 2(3), 566-572. Available at: [Link]
UCCS. (n.d.). Handling and Storage of Hazardous Materials. Emergency and Safety Services. Available at: [Link]
Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Available at: [Link]
Wang, S. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-987. Available at: [Link]
Gomes, L. C., et al. (2022). Atlas of the microbial degradation of fluorinated pesticides. Critical Reviews in Environmental Science and Technology, 52(22), 4066-4091. Available at: [Link]
Office of Environmental Health & Safety. (2005). Practices for Proper Chemical Storage. Available at: [Link]
Downey, K. M., & McTernan, C. T. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]
Key, B. D. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. International Journal of Molecular Sciences, 23(16), 9295. Available at: [Link]
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Pyrethrins and Pyrethroids. Available at: [Link]
European Medicines Agency. (2007). Guideline on Declaration of Storage Conditions. Available at: [Link]
NY.Gov. (2016). Chemical Storage and Handling Recommendations. Available at: [Link]
Silva, S. R., et al. (2022). Thermal stability and interactions with sedimentary rocks under typical reservoir conditions of selected pyridines investigated as phase partitioning tracers. ResearchGate. Available at: [Link]
University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]
EURL-FV. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Available at: [Link]
Patel, D. B., et al. (2024). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Journal of Young Pharmacists. Available at: [Link]
Google Patents. (1990). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
Smith, D. W., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 14(5), 953. Available at: [Link]
Mykhailiuk, P. K., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
The European Biochar Certificate (EBC). (n.d.). Analytical Methods. Available at: [Link]
Technical Support Center: Handling Moisture Sensitivity in 2,3-Difluoro-5-methoxypyridine Reactions
Welcome to the technical support guide for handling 2,3-difluoro-5-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights int...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for handling 2,3-difluoro-5-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing a critical variable in your synthesis: moisture. The electron-deficient nature of the pyridine ring, exacerbated by two fluorine atoms, makes this reagent highly susceptible to side reactions in the presence of water, especially when using organometallic intermediates or strong bases.
This guide provides a structured approach to troubleshooting common issues and implementing robust, self-validating protocols to ensure the success and reproducibility of your reactions.
Section 1: Foundational Principles & FAQs
This section addresses the fundamental reasons behind the moisture sensitivity of 2,3-difluoro-5-methoxypyridine and related compounds.
Q1: Why is controlling moisture so critical when working with 2,3-difluoro-5-methoxypyridine?
A1: The reactivity of 2,3-difluoro-5-methoxypyridine is dominated by the electron-withdrawing effects of the two fluorine atoms and the pyridine nitrogen. This makes the aromatic ring highly electron-deficient and susceptible to attack by nucleophiles. In many key synthetic transformations, such as lithiation or reactions with strong bases, water acts as a potent, unwanted reactant.
Proton Source: In reactions involving strong bases or organometallics (e.g., n-BuLi, LDA, Grignard reagents), water is a readily available proton source. It will rapidly quench the organometallic reagent and any lithiated pyridine intermediate, halting the desired reaction.[1][2]
Competing Nucleophile: In Nucleophilic Aromatic Substitution (SNAr) reactions, water can act as a nucleophile (as the hydroxide ion, OH⁻), leading to the formation of undesired hydroxypyridine byproducts.[3][4] This side reaction consumes starting material and complicates purification.
Catalyst Deactivation: In palladium-catalyzed cross-coupling reactions, water can negatively affect the catalytic cycle by reacting with the catalyst or other reagents, although its role can be complex and sometimes even beneficial in specific, controlled systems.[5][6]
Q2: What are the initial signs that moisture has compromised my reaction?
A2: The signs can range from subtle to dramatic:
Low or No Conversion: The most common sign is a low yield or complete failure of the reaction, with recovery of unreacted starting material.[1]
Formation of Protodefluorinated or Hydroxylated Byproducts: Analysis of the crude reaction mixture by LC-MS or GC-MS may reveal masses corresponding to the replacement of a fluorine atom with hydrogen or a hydroxyl group.
Unexpected Color Changes: The rapid darkening or "tarring" of a reaction mixture upon addition of an organometallic reagent often suggests decomposition, which can be initiated by moisture.[2][7]
Inconsistent Results: If you achieve a high yield in one run and a low yield in the next despite following the same procedure, uncontrolled moisture ingress is a primary suspect.
Q3: I use commercially available "anhydrous" solvents. Is that not sufficient?
A3: While commercial anhydrous solvents are a good starting point, they are not a guarantee of dryness, especially once a bottle has been opened.[7] Anhydrous solvents are hygroscopic and will readily absorb moisture from the atmosphere each time the bottle is opened. For highly sensitive reactions like lithiations, it is best practice to freshly dry and distill the solvent immediately before use.[7][8][9]
Section 2: Troubleshooting Guide by Reaction Type
This section provides specific troubleshooting advice for common reactions involving 2,3-difluoro-5-methoxypyridine.
Issue 1: Failed Lithiation or Metal-Halogen Exchange
Directed ortho-metalation and metal-halogen exchange are powerful C-C bond-forming strategies. However, they are exceptionally sensitive to moisture.
Scenario: "I'm attempting a lithium-halogen exchange on a bromo-analogue of 2,3-difluoro-5-methoxypyridine with n-BuLi at -78 °C, followed by quenching with an electrophile. My yield is less than 10%, and I mostly recover the debrominated (protonated) starting material."
q4 [label="Was a positive pressure of\n high-purity inert gas (Ar/N2)\nmaintained throughout?", fillcolor="#FBBC05", fontcolor="#202124"];
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sol8 [label="Yes", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"];
a4 [label="Action: Use a gas manifold/bubbler system.\nEnsure all joints are sealed and there are\nno leaks. See Protocol 2.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_node [label="If all 'Yes', consider reaction kinetics:\n- Check addition rate/temperature control.\n- Investigate stability of the lithiated intermediate.", fillcolor="#34A853", fontcolor="#FFFFFF"];
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q4 -> sol8 [xlabel=""];
sol7 -> a4;
sol8 -> end_node;
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Caption: Troubleshooting workflow for a failed lithiation reaction.
Issue 2: Byproduct Formation in Nucleophilic Aromatic Substitution (SNAr)
SNAr is a common method for functionalizing fluoropyridines. The high electrophilicity of the ring makes it susceptible to substitution, but this also makes it sensitive to competing nucleophiles.
Scenario: "I am reacting 2,3-difluoro-5-methoxypyridine with a secondary amine in DMSO with K₂CO₃ as a base. I am getting a significant amount of a byproduct with a mass corresponding to a hydroxypyridine."
Causality and Solution
The formation of the hydroxypyridine is a classic sign of water contamination in an SNAr reaction.[3][4] The base (K₂CO₃) can react with trace water to generate hydroxide ions (OH⁻), which are potent nucleophiles. This hydroxide then competes with your desired amine nucleophile, attacking the electron-deficient ring.
Caption: Competing pathways in SNAr reactions with moisture.
Preventative Measures:
Dry Reagents: Dry the K₂CO₃ base in an oven (>150 °C) for several hours and cool it in a desiccator before use. Ensure your amine is anhydrous.
Use Anhydrous Solvent: While DMSO is a preferred polar aprotic solvent for SNAr, ensure you are using a high-purity, anhydrous grade.[3] Storing it over activated molecular sieves can help maintain dryness.
Inert Atmosphere: While not as critical as for lithiations, performing the reaction under a nitrogen or argon atmosphere will prevent atmospheric moisture from entering the reaction.[3]
Issue 3: Inconsistent Yields in Suzuki Coupling
The role of water in Suzuki and other palladium-catalyzed cross-coupling reactions can be complex. While some protocols report that water can have a rate-accelerating effect, this is highly system-dependent.[5][10][11] For developing a robust process, minimizing uncontrolled water is key.
Scenario: "My Suzuki coupling of a boronic acid with 2,3-difluoro-5-methoxypyridine gives variable yields (40-90%). I am using Pd(PPh₃)₄, Na₂CO₃, and a DME/water solvent system."
Potential Causes for Inconsistency:
Base Hydrolysis: The boronic acid can be susceptible to protodeborylation (hydrolysis) under basic aqueous conditions, reducing the amount of active coupling partner.
Solvent Ratio Variability: Small, unmeasured amounts of water from reagents or glassware can alter the precise solvent ratio, affecting reagent solubility and catalytic activity.
Catalyst Sensitivity: While many modern catalysts are robust, some phosphine ligands can be sensitive to oxidation or hydrolysis, which can be exacerbated by moisture and air.[5]
Recommendations for Robustness:
Use Anhydrous Conditions First: To establish a reliable baseline, perform the reaction under strictly anhydrous conditions using a solvent like toluene or dioxane and a base like Cs₂CO₃ or K₃PO₄.[12]
Controlled Water Addition: If anhydrous conditions are low-yielding, you can then systematically screen the effect of adding controlled amounts of water to your reaction to see if it is beneficial for your specific substrate combination.
Degas Solvents: For any cross-coupling reaction, it is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst. Degassing the solvent via a freeze-pump-thaw cycle or by bubbling with argon for 30-60 minutes is essential.[13]
Section 3: Best Practices & Experimental Protocols
Adherence to rigorous air-free techniques is the most effective way to control moisture.
This protocol describes the preparation of truly anhydrous THF suitable for organolithium reactions using a sodium/benzophenone still.
Safety Note: This procedure involves metallic sodium, a flammable and water-reactive metal. It should only be performed by trained personnel in a certified chemical fume hood.
Materials:
Commercial-grade THF
Sodium metal (in wire or chunk form)
Benzophenone
Appropriate distillation glassware
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
Pre-Drying (Optional but Recommended): If the solvent is suspected to be very wet, let it stand over activated 4Å molecular sieves overnight.[8][9]
Setup: Assemble the distillation apparatus in a fume hood. The flask should be appropriately sized for the volume of solvent. Ensure all glassware is oven or flame-dried.[14]
Initial Charge: To the cooled flask under a positive pressure of inert gas, add benzophenone (approx. 1-2 g/L) and sodium metal (approx. 2-5 g/L).
Add Solvent: Add the THF to the flask via cannula or a dry funnel.
Reflux: Heat the mixture to a gentle reflux under the inert atmosphere.
Self-Validation Check: Continue to reflux the solvent. The solution will gradually turn a deep blue or purple color. This is the color of the sodium benzophenone ketyl radical anion, which only forms under strictly anhydrous and oxygen-free conditions.[8][9][15] This color is your indicator of a dry solvent. If the color is yellow or orange, the still is wet or has been exhausted and needs to be remade.
Distillation: Once the deep blue/purple color is stable, the THF can be distilled directly into a reaction flask or a storage flask (Schlenk flask) under an inert atmosphere.
Storage: Store the freshly distilled solvent in a sealed flask over activated molecular sieves under an inert atmosphere. It is best to use it within a few days.[16]
Table 1: Common Solvents and Recommended Drying Agents
Vigorously reflux for several hours, then distill.[8]
Acetonitrile (MeCN)
Calcium Hydride (CaH₂)
Reflux, then distill. Store over 3Å molecular sieves.
Dimethylformamide (DMF)
Barium Oxide (BaO) / 4Å Sieves
Dry over BaO or sieves, then distill under reduced pressure.[8]
Protocol 2: Setting Up and Maintaining an Inert Atmosphere
This protocol describes the standard procedure for setting up a reaction flask under an inert atmosphere using a Schlenk line or a manifold with balloons.[13][17]
Step-by-Step Methodology:
Glassware Preparation: Ensure all glassware, including stir bars, is thoroughly dried in an oven (e.g., 125 °C overnight) or by flame-drying under vacuum.[13][14]
Assembly: Quickly assemble the hot glassware (e.g., round-bottom flask with a condenser or dropping funnel) and seal the joints with a suitable grease if necessary. Immediately place the system under a positive pressure of inert gas (argon is preferred for its density, but nitrogen is common).[18]
Purge and Refill Cycle: The most critical step is to remove the air inside the flask. This is achieved by evacuating the flask with a vacuum pump and then refilling it with the inert gas.[13] This "purge-and-refill" cycle should be repeated at least three times to ensure all atmospheric oxygen and moisture are removed.[13]
Maintaining Positive Pressure: Throughout the entire experiment (reagent addition, reaction time, sampling), a slight positive pressure of the inert gas must be maintained. This can be achieved with a balloon or a gas bubbler system. This ensures that if there are any small leaks, inert gas flows out, rather than air flowing in.[19]
Reagent Transfer: Use air-free techniques for transferring liquids.[13]
Syringe Transfer: Use a dry syringe that has been flushed with inert gas multiple times.[17][19] When drawing up the liquid, first pull a small amount of inert gas from the headspace of the reagent bottle (an "inert gas buffer") into the syringe before removing it.[14][17]
Cannula Transfer: For larger volumes, transfer liquids between sealed vessels using a double-tipped needle (cannula) and positive inert gas pressure.[13]
By implementing these rigorous protocols, you can create a reliable experimental environment that minimizes moisture-related side reactions, leading to higher yields, improved reproducibility, and cleaner reaction profiles when working with sensitive reagents like 2,3-difluoro-5-methoxypyridine.
References
Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. (2005). Synlett. Available at: [Link]
Miao, T., & Wang, D. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development, 20(9), 1638-1644. Available at: [Link]
What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Kintek Furnace. Available at: [Link]
Gürtler, C., & Buchwald, S. L. (1999). Suzuki cross-coupling in aqueous media. Green Chemistry, 1(4), 173-176. Available at: [Link]
Drying Solvents. Chemistry LibreTexts. (2021). Available at: [Link]
Inert Atmospheric Methods. Chemistry LibreTexts. (2022). Available at: [Link]
Inert Atmosphere. (2022). YouTube. Available at: [Link]
Fieser, L. F., & Fieser, M. Purification of Common Laboratory Chemicals. Organic Syntheses. Available at: [Link]
Varma, R. S. (2007). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Australian Journal of Chemistry, 60(11), 819. Available at: [Link]
How to dry THF?. (2021). ResearchGate. Available at: [Link]
Air-free technique. Wikipedia. Available at: [Link]
A Comparative Guide to the Reactivity of 2,3-difluoro-5-methoxypyridine and 2,6-difluoro-3-methoxypyridine
Introduction In the landscape of modern drug discovery and materials science, fluorinated and methoxylated pyridine scaffolds are indispensable building blocks. Their unique electronic properties, metabolic stability, an...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern drug discovery and materials science, fluorinated and methoxylated pyridine scaffolds are indispensable building blocks. Their unique electronic properties, metabolic stability, and ability to modulate physicochemical parameters like lipophilicity and pKa make them privileged structures in medicinal chemistry. This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related yet distinct isomers: 2,3-difluoro-5-methoxypyridine and 2,6-difluoro-3-methoxypyridine .
Understanding the nuanced differences in their reactivity is paramount for researchers and process chemists aiming to design efficient and regioselective synthetic routes. This document moves beyond a simple catalog of reactions to explain the underlying electronic and steric principles that govern their behavior in key transformations, including Nucleophilic Aromatic Substitution (SNAr), Directed ortho-Metalation (DoM), and as precursors for cross-coupling reactions. All claims and protocols are substantiated with experimental evidence from peer-reviewed literature.
Part 1: Electronic and Steric Profile Analysis
The reactivity of a substituted pyridine ring is a delicate interplay of inductive and resonance (mesomeric) effects of its substituents, combined with the inherent electron-deficient nature of the azine core.
Fluorine: Exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack and increases the acidity of ring protons. Its resonance effect (+M) is weak and generally overshadowed by its inductive pull.
Methoxy Group (-OMe): Exhibits a dual nature. It is inductively electron-withdrawing (-I) but strongly electron-donating through resonance (+M). The +M effect typically dominates, increasing electron density at the ortho and para positions. It is also a potent Directed Metalation Group (DMG).
Pyridine Nitrogen: Acts as a powerful electron sink, withdrawing electron density from the ring, particularly from the α (2,6) and γ (4) positions, making them susceptible to nucleophilic attack.[1]
Isomer 1: 2,3-difluoro-5-methoxypyridine
The methoxy group at C5 donates electron density primarily to the C4 and C6 positions. The two adjacent fluorine atoms at C2 and C3 create a highly electron-deficient region on that side of the ring. The C4-H proton is significantly acidified by the cumulative inductive effects of the C3-F, C5-OMe, and the pyridine nitrogen. The C6-H proton is activated by the adjacent nitrogen.
Isomer 2: 2,6-difluoro-3-methoxypyridine
Here, the methoxy group at C3 donates electron density towards the C2, C4, and C6 positions. This +M effect counteracts the activating effect of the pyridine nitrogen at the C2 and C6 positions for SNAr. Consequently, the C-F bonds are electronically differentiated. The C4-H proton is strongly activated by the directing effect of the C3-methoxy group and the inductive pull from the C2-F, C6-F, and ring nitrogen.
Caption: Electronic influences and predicted primary reactive sites on the two isomers.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of pyridine chemistry, proceeding via a two-step addition-elimination mechanism through a negatively charged Meisenheimer intermediate.[2][3][4] The rate-determining step is typically the initial attack of the nucleophile, which is accelerated by electron-withdrawing groups that stabilize the anionic intermediate.[2][5]
Reactivity of 2,3-difluoro-5-methoxypyridine
In this isomer, the C2 and C3 positions are potential sites for substitution.
C2 Position: The C2-F bond is activated by both the adjacent pyridine nitrogen and the C3-fluorine. This position is the most likely site for nucleophilic attack.
C3 Position: The C3-F bond is not directly activated by the nitrogen and is therefore significantly less reactive than the C2-F.
Experimental evidence confirms that nucleophilic attack occurs selectively at the C2 position.
Reactivity of 2,6-difluoro-3-methoxypyridine
This molecule presents two electronically distinct C-F bonds at the activated C2 and C6 positions.
C2 Position: The activating effect of the nitrogen is counteracted by the electron-donating resonance (+M) effect of the adjacent C3-methoxy group. This donation of electron density to C2 destabilizes the negative charge buildup required during the formation of the Meisenheimer intermediate.
C6 Position: This position is fully activated by the pyridine nitrogen and is electronically distant from the deactivating resonance effect of the methoxy group.
Therefore, a strong regiochemical preference for nucleophilic attack at the C6 position is predicted and observed experimentally. This is analogous to the regioselective substitution seen in other 3-substituted-2,6-dihalopyridines.[6][7]
Note: The regioselectivity can be highly dependent on the nucleophile, solvent, and counter-ion, with non-polar aprotic solvents often favoring substitution ortho to a directing group via a coordinated transition state.[7]
Experimental Protocol: SNAr of 2,6-difluoro-3-methoxypyridine with Sodium Methoxide
This protocol is adapted from methodologies for similar 2,6-dihalopyridine systems.[6]
Causality: The choice of a non-polar solvent mixture like THF/CH₂Cl₂ is crucial. It minimizes solvation of the sodium cation, allowing it to coordinate with the C3-methoxy group and the incoming methoxide nucleophile. This creates a cyclic pre-transition state assembly that favors attack at the proximate C2 position. However, the powerful electronic deactivation at C2 often leads to substitution at the more electronically favorable C6 position. Forcing conditions or different solvents can alter this selectivity.
Preparation: To a solution of 2,6-difluoro-3-methoxypyridine (1.0 mmol, 1 equiv.) in anhydrous THF (5 mL) under a nitrogen atmosphere at 0 °C, add a solution of sodium methoxide (1.2 mmol, 1.2 equiv, as a 25 wt% solution in methanol or freshly prepared).
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the 6-fluoro-2,3-dimethoxypyridine product.
Part 3: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful C-H functionalization technique where a directing metalating group (DMG) guides a strong base (e.g., LDA, n-BuLi) to selectively deprotonate an adjacent C-H bond.[8] The methoxy group is a well-established DMG.[9][10]
Reactivity of 2,3-difluoro-5-methoxypyridine
The C5-methoxy group can direct metalation to either C4 or C6.
C4 Position: The C4-H is flanked by the directing -OMe group and the C3-F. The acidity of this proton is significantly enhanced by the inductive effects of both fluorine atoms and the pyridine nitrogen.
C6 Position: The C6-H is adjacent to the nitrogen, which increases its kinetic acidity, but it is sterically more hindered and less electronically activated by the fluorines compared to C4.
Deprotonation is expected to occur preferentially at the C4 position due to the superior thermodynamic stability of the resulting lithiate, which is stabilized by the adjacent fluorine and methoxy groups.
Reactivity of 2,6-difluoro-3-methoxypyridine
The C3-methoxy group can direct metalation to C2 or C4.
C2 Position: This position is occupied by a fluorine atom, precluding deprotonation.
C4 Position: This is the only available ortho position to the methoxy DMG. The C4-H is also activated by the inductive effects of the two fluorine atoms and the pyridine nitrogen.
Therefore, metalation is highly and predictably regioselective at the C4 position . Studies on the related 2,6-difluoropyridine show that lithiation with LDA occurs at the C3 position[11][12], highlighting the powerful directing effect a C3-methoxy group would exert to ensure C4 selectivity.
Caption: Workflow for Directed ortho-Metalation (DoM) showing high regioselectivity for both isomers.
Experimental Protocol: Directed ortho-Metalation and Quenching
This protocol is based on established procedures for the lithiation of substituted pyridines.[8][10]
Causality: The use of a hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) is critical. It ensures that deprotonation occurs faster than any potential nucleophilic attack on the pyridine ring. The low temperature "freezes" the kinetically formed organolithium species, preventing side reactions or rearrangement before it can be trapped by an electrophile.
Base Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve diisopropylamine (1.2 mmol, 1.2 equiv.) in anhydrous THF (5 mL). Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (1.1 mmol, 1.1 equiv., as a solution in hexanes) dropwise. Stir the resulting LDA solution at -78 °C for 30 minutes.
Lithiation: To the LDA solution, add a solution of the difluoro-methoxypyridine substrate (1.0 mmol, 1.0 equiv.) in anhydrous THF (3 mL) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.
Electrophilic Quench: Add the desired electrophile (e.g., benzaldehyde, 1.2 mmol, 1.2 equiv.) dropwise to the solution of the organolithium intermediate at -78 °C.
Work-up: After stirring for 1 hour, allow the reaction to warm slowly to room temperature. Quench with saturated aqueous NH₄Cl solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Part 4: Utility in Palladium-Catalyzed Cross-Coupling
While direct Suzuki-Miyaura coupling of C-F bonds is challenging and requires specialized catalysts, these pyridine isomers are excellent precursors for creating more reactive coupling partners.[13] The regioselective functionalization achieved via SNAr or DoM provides a clear pathway to valuable building blocks.
Synthetic Strategy: The most common strategy involves a lithiation/borylation sequence. The highly regioselective DoM at the C4 position for both isomers makes them ideal starting materials for the synthesis of 4-pyridylboronic esters. These esters are versatile partners in Suzuki-Miyaura cross-coupling reactions.[14][15][16]
Comparison of Utility:
2,3-difluoro-5-methoxypyridine: Yields a 3-fluoro-5-methoxy-pyridine-4-boronic ester derivative.
2,6-difluoro-3-methoxypyridine: Yields a 2,6-difluoro-3-methoxy-pyridine-4-boronic ester derivative.
The choice between them depends entirely on the desired final structure. The 2,6-difluoro-3-methoxy isomer offers the advantage of retaining two fluorine atoms flanking the newly formed C-C bond, which can be desirable for modulating the electronic properties and conformation of the resulting biaryl product. The C6-fluorine also remains available for a subsequent, orthogonal SNAr reaction if desired.
Caption: Synthetic workflow from lithiation/borylation to Suzuki-Miyaura cross-coupling.
Part 5: Summary and Conclusion
This guide has dissected the reactivity profiles of 2,3-difluoro-5-methoxypyridine and 2,6-difluoro-3-methoxypyridine, grounding predictions in the fundamental principles of physical organic chemistry and supporting them with experimental precedent.
Feature
2,3-difluoro-5-methoxypyridine
2,6-difluoro-3-methoxypyridine
Key Differentiator
SNAr Site
C2 (selective)
C6 (preferred over C2)
The C3-OMe group in the 2,6-isomer deactivates the C2 position.
DoM Site
C4 (highly selective)
C4 (highly selective)
Both are excellent substrates for C4 functionalization via DoM.
Synthetic Utility
Excellent for introducing substituents at C2 (via SNAr) or C4 (via DoM).
Superior for C4 functionalization while retaining two C-F bonds for further modulation or a second SNAr at C6.
The 2,6-difluoro isomer offers more handles for orthogonal chemistry.
Both isomers are valuable, but their applications are distinct.
Choose 2,3-difluoro-5-methoxypyridine when the primary goal is selective functionalization at the C2 position via SNAr, or when a C4-functionalized pyridine with a single remaining fluorine at C3 is desired.
Choose 2,6-difluoro-3-methoxypyridine for highly predictable C4-functionalization via DoM, especially when the retention of two fluorine atoms in the final product is structurally important. Its ability to undergo selective SNAr at C6 provides an orthogonal handle for sequential, multi-component synthesis, making it arguably the more versatile building block for complex molecule construction.
The selection between these two reagents should be a strategic decision based on the desired substitution pattern and the long-term synthetic plan.
References
Viciu, M. S., Gupta, L., & Collum, D. B. (2010). Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. Journal of the American Chemical Society, 132(18), 6361–6365. [Link]
Gupta, L., Viciu, M. S., & Collum, D. B. (2010). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. ResearchGate. [Link]
Zhang, Z., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1017-1021. [Link]
Ito, K., et al. (2007). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. [Link]
Bram, G. L., et al. (2022). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. ACS Publications. [Link]
Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]
Lu, Y., et al. (2021). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. LinkedIn. [Link]
Guan, Y., et al. (2023). SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold. ChemRxiv. [Link]
Chiong, H.-A., et al. (2011). Direct Amination of Methoxyarenes Using Sodium Hydride and Iodide Composites. DR-NTU. [Link]
Bailey, W. F., & Luderer, M. R. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144–151. [Link]
Gahman, T. C., & Kolis, S. P. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(3), 1-13. [Link]
Wallace, O. B., et al. (2011). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. [Link]
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]
Al-Zoubi, R. M. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]
Link, H. (1978). Process for making 2,6-difluoro pyridine.
Fort, Y., et al. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? PubMed. [Link]
Wang, D. (2011). The Synthesis of 2, 3, 5-trichloropyridine and 2, 3-difluoro-5-chloropyridine. Dissertation. [Link]
Guan, Y., et al. (2023). SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold. PubMed. [Link]
Gérardy, R., et al. (2018). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. PMC. [Link]
Johnston, J. D., & Schurter, R. (1997). Process for the preparation of 2,3-difluoro-5-halopyridines.
Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2387–2398. [Link]
Jorner, K., et al. (2021). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites). ResearchGate. [Link]
Zhang, P., et al. (2021). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]
Chambers, R. D., et al. (1970). Heterocyclic polyfluoro-compounds. Part XXI. Synthesis of some 2-substituted tetrafluoropyridines: 2,3,4,5-tetrafluoro-6-methoxypyridine and 3,4,5,6-tetrafluoropyridine-2-carbaldehyde, -2-carboxylic acid,-2-carboxamide, and -2-carbonitrile. Journal of the Chemical Society C: Organic, (16), 2331. [Link]
Okusu, S., et al. (2020). syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. Journal of Synthetic Organic Chemistry, Japan, 78(11), 1083-1093. [Link]
Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Not Voodoo. [Link]
Felpin, F.-X., & Fouquet, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
Yap, A. H., et al. (2014). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]
HPLC Method Validation for 2,3-Difluoro-5-methoxypyridine Purity Analysis: A Comparative Guide (PFP vs. C18)
Executive Summary & Scientific Rationale In pharmaceutical development, the purity analysis of fluorinated intermediates like 2,3-difluoro-5-methoxypyridine (CAS: 1227573-20-7) presents a unique chromatographic challenge...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
In pharmaceutical development, the purity analysis of fluorinated intermediates like 2,3-difluoro-5-methoxypyridine (CAS: 1227573-20-7) presents a unique chromatographic challenge[1]. The molecule features a pyridine ring substituted with two highly electronegative fluorine atoms and an electron-donating methoxy group. This push-pull electronic configuration creates a highly polarized molecule with significantly reduced hydrophobicity.
When analyzed using standard fully porous C18 columns, analysts typically observe poor retention, severe peak tailing, and an inability to resolve critical positional isomers (such as 2,4-difluoro-5-methoxypyridine). To overcome this, modern analytical workflows are shifting toward Pentafluorophenyl (PFP) core-shell columns.
This guide objectively compares the performance of a traditional C18 column against a core-shell PFP column, providing a self-validating, step-by-step experimental protocol aligned with the latest ICH Q2(R2) validation guidelines[2].
Mechanistic Comparison: Why PFP Outperforms C18
As an Application Scientist, I frequently see methods fail during robustness testing because the underlying column chemistry is not matched to the analyte's electronic properties.
The C18 Limitation: Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the fluorine atoms on 2,3-difluoro-5-methoxypyridine pull electron density away from the aromatic ring, the molecule lacks the hydrophobicity required for adequate retention on an alkyl chain.
The PFP Advantage: PFP stationary phases feature a perfluorinated aromatic ring that provides multiple, orthogonal retention mechanisms.
π−π
Interactions: The electron-deficient PFP ring strongly interacts with the electron-rich methoxy region of the analyte.
Dipole-Dipole Interactions: The highly polar C-F bonds on the stationary phase align with the C-F bonds on the analyte, locking it into a stable retention orientation.
Shape Selectivity: The rigid, planar structure of the PFP ligand is highly sensitive to spatial arrangements, allowing for baseline resolution of subtle positional isomers that co-elute on a C18.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . A System Suitability Test (SST) is hardcoded into the sequence. The system mandates a resolution (
Rs
)
≥2.0
between the target analyte and its critical pair, and a tailing factor (
Tf
)
≤1.5
. If these criteria are not met, the sequence automatically aborts, preventing the generation of compromised data.
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): 10 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.
Causality: The pyridine nitrogen is weakly basic. At pH 3.0, it is fully protonated, preventing the partial ionization equilibrium that causes peak tailing. Furthermore, the low pH suppresses the ionization of residual surface silanols on the silica support.
Mobile Phase B (Organic): 100% HPLC-Grade Methanol.
Causality: Methanol is explicitly chosen over Acetonitrile for the PFP method. Acetonitrile contains
π
-electrons that compete with the analyte for the
π−π
interactions on the pentafluorophenyl ring, effectively masking the column's unique selectivity. Methanol, a protic solvent lacking
π
-electrons, preserves these critical interactions.
Step 2: Chromatographic System Setup
Install the selected column (See Table 1) and purge the system with 50:50 Mobile Phase A:B for 20 minutes at 1.0 mL/min to ensure complete equilibration.
Set the column oven temperature to 35°C to reduce mobile phase viscosity and improve mass transfer.
Set the UV-Vis detector to 260 nm, the optimal absorption wavelength for methoxy-substituted pyridines.
Step 3: Sample Preparation
Diluent: Water/Methanol (50:50 v/v).
Standard Solution: Dissolve 2,3-difluoro-5-methoxypyridine reference standard in diluent to achieve a final concentration of 100 µg/mL.
Spiked Resolution Solution (SST): Spike the standard solution with 0.5% (w/w) of 2,4-difluoro-5-methoxypyridine to evaluate isomeric resolution.
Step 4: ICH Q2(R2) Validation Execution
Following the ICH Q2(R2) framework[2], execute the following sequence:
Specificity: Inject the blank diluent, followed by the SST solution. Confirm no blank interference at the retention time of the main peak.
Linearity: Inject 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target concentration (120 µg/mL).
Accuracy: Prepare and inject spiked samples at 50%, 100%, and 150% of the nominal concentration in triplicate.
Precision: Perform 6 replicate injections of the 100 µg/mL standard to calculate the Relative Standard Deviation (%RSD) for repeatability.
Quantitative Data & Method Validation Results
The following tables summarize the comparative performance and the final validation metrics.
Table 1: Chromatographic Parameters
Parameter
Standard C18 Method
Optimized PFP Method
Column
Fully Porous C18 (150 x 4.6 mm, 3 µm)
Core-Shell PFP (150 x 4.6 mm, 2.6 µm)
Mobile Phase A
10 mM Ammonium Formate (pH 3.0)
10 mM Ammonium Formate (pH 3.0)
Mobile Phase B
Acetonitrile
Methanol
Gradient
10% to 90% B over 15 min
10% to 90% B over 15 min
Flow Rate
1.0 mL/min
1.0 mL/min
Table 2: Comparative System Suitability (SST)
Metric
Standard C18
Core-Shell PFP
Acceptance Criteria
Retention Time (Rt)
3.2 min
6.8 min
Monitor
Tailing Factor (Tf)
1.85 (Fails)
1.05 (Passes)
≤1.5
Resolution (Rs)
1.2 (Co-elution)
3.4 (Baseline)
≥2.0
Theoretical Plates (N)
8,500
22,000
≥10,000
Table 3: ICH Q2(R2) Validation Summary (PFP Method)
Validation Parameter
Result on PFP Column
ICH Q2(R2) Requirement
Specificity
No interference at 6.8 min
Baseline resolution (
Rs>2
)
LOD / LOQ
0.02 µg/mL / 0.06 µg/mL
S/N
≥3
(LOD), S/N
≥10
(LOQ)
Linearity (
R2
)
0.9998 (Range: LOQ to 120%)
R2≥0.999
Accuracy (Recovery)
99.2% - 100.8% across 3 levels
98.0% - 102.0%
Precision (%RSD)
0.45% (n=6)
≤2.0%
Method Validation Workflow
ICH Q2(R2) Method Validation Workflow for 2,3-difluoro-5-methoxypyridine purity analysis.
References
[2] Title: Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation (ICH)
URL: [Link]
A Senior Application Scientist's Guide to Fluorinated Pyridine Derivatives in Rational Drug Design
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] This guide provides an objective com...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] This guide provides an objective comparison of fluorinated pyridine derivatives, offering insights into their performance and providing supporting experimental data. The pyridine moiety is a ubiquitous structural feature in many pharmaceuticals, and its fluorination can profoundly influence a molecule's biological and physicochemical properties.[3][4][5]
The introduction of fluorine can significantly alter a compound's biological potency and pharmacokinetic profile.[1][6] Judicious placement of fluorine can affect conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways.[1]
The Strategic Advantage of Fluorine in Pyridine Scaffolds
Fluorine, being the most electronegative element, imparts unique properties when substituted for hydrogen in a pyridine ring.[4] This substitution can lead to a cascade of effects that medicinal chemists can leverage to fine-tune the characteristics of a drug candidate.
One of the most notable effects is the modulation of the pyridine's basicity, quantified by its pKa value. The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, thereby lowering its pKa and making it less basic.[7] This can have profound implications for drug-receptor interactions and pharmacokinetic profiles.[1][8] Lipophilicity, a critical parameter for drug absorption and distribution, is also significantly affected by fluorination.[7][9] While the introduction of a single fluorine atom can have a variable effect, polyfluorination generally increases lipophilicity.[7][10] This is attributed to the hydrophobic nature of the C-F bond.[7]
Furthermore, the C-F bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450.[7] This often leads to increased metabolic stability and a longer in vivo half-life for fluorinated compounds compared to their non-fluorinated analogs.[7][8]
The following table summarizes the comparative impact of fluorination on key physicochemical properties of pyridine derivatives.
Can introduce new interactions with the target protein.
Positional Isomerism: A Comparative Analysis of 2-, 3-, and 4-Fluoropyridines
The position of the fluorine atom on the pyridine ring is not trivial and leads to distinct electronic and steric environments. This, in turn, dictates the molecule's reactivity and its interaction with biological targets.
2-Fluoropyridine: The proximity of fluorine to the nitrogen atom significantly reduces the pKa, making it the least basic among the monofluorinated isomers. This position is also susceptible to nucleophilic aromatic substitution, which can be a handle for further synthetic elaboration.
3-Fluoropyridine: With the fluorine atom at the meta position relative to the nitrogen, the electronic effect on the nitrogen's basicity is less pronounced compared to the 2-fluoro isomer.
4-Fluoropyridine: The fluorine atom at the para position exerts a strong electron-withdrawing effect through resonance, influencing the electron density of the entire ring.
Below is a diagram illustrating the logical workflow for selecting a fluorinated pyridine derivative in a drug design campaign.
Caption: Workflow for selecting a fluorinated pyridine derivative in drug design.
Case Studies: Fluorinated Pyridines in FDA-Approved Drugs
The successful application of fluorinated pyridines is evident in numerous FDA-approved drugs.[4][5] For instance, Lemborexant , a dual orexin receptor antagonist for insomnia, features a 5-fluoropyridine moiety that is crucial for its high in vitro binding affinity and favorable pharmacological profile.[11] Another example is Alpelisib , a PI3K inhibitor for breast cancer, which incorporates a trifluoro-t-butyl group at the 2-position of the pyridine ring, leading to higher metabolic stability and excellent oral bioavailability.[11]
Experimental Protocols
To aid researchers in their investigations, detailed step-by-step methodologies for key experiments are provided below.
Protocol 1: Determination of pKa by NMR Titration
This method relies on the change in chemical shift of protons adjacent to the pyridine nitrogen as a function of pH.[12][13]
Materials:
Fluorinated pyridine derivative
D₂O
0.1 M DCl in D₂O
0.1 M NaOD in D₂O
NMR spectrometer
pH meter calibrated for D₂O
Procedure:
Prepare a ~10 mM solution of the fluorinated pyridine derivative in D₂O.
Adjust the pD of the solution to ~1 with 0.1 M DCl.
Acquire a ¹H NMR spectrum.
Incrementally add 0.1 M NaOD to increase the pD in steps of ~0.5 units.
Acquire a ¹H NMR spectrum at each pD point until a pD of ~12 is reached.
Plot the chemical shift of a proton alpha to the pyridine nitrogen against the pD.
Fit the data to the Henderson-Hasselbalch equation to determine the pKa.
Protocol 2: Determination of Lipophilicity (logP) by Shake-Flask Method
This classic method measures the partitioning of a compound between an aqueous and an immiscible organic phase.[14]
Materials:
Fluorinated pyridine derivative
n-Octanol (pre-saturated with buffer)
Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
HPLC or UV-Vis spectrophotometer
Procedure:
Prepare a stock solution of the compound in the phosphate buffer.
Add an equal volume of n-octanol to a known concentration of the compound in the buffer.
Shake the mixture vigorously for 1 hour to ensure equilibrium is reached.
Centrifuge the mixture to separate the two phases.
Carefully withdraw an aliquot from both the aqueous and organic phases.
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC, UV-Vis).
Calculate the logP value using the formula: logP = log([Concentration in octanol] / [Concentration in aqueous phase]).
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Materials:
Fluorinated pyridine derivative
Pooled human liver microsomes (HLM)
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
Phosphate buffer (pH 7.4)
Acetonitrile (for quenching)
LC-MS/MS system
Procedure:
Pre-warm a solution of HLM in phosphate buffer to 37°C.
Add the test compound (final concentration typically 1 µM).
Initiate the metabolic reaction by adding the NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and quench the reaction with an equal volume of cold acetonitrile containing an internal standard.
Centrifuge the samples to precipitate proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Plot the natural logarithm of the percentage of parent compound remaining versus time.
The slope of the linear regression gives the elimination rate constant (k), from which the in vitro half-life (t½ = 0.693/k) can be calculated.
Below is a diagram illustrating the experimental workflow for assessing the drug-like properties of a novel fluorinated pyridine derivative.
Caption: Experimental workflow for profiling a novel fluorinated pyridine derivative.
Conclusion
The strategic incorporation of fluorine into pyridine-based scaffolds is a powerful tool in modern drug discovery.[4][5] By carefully considering the position of fluorination, medicinal chemists can rationally design molecules with improved physicochemical properties, enhanced metabolic stability, and ultimately, better therapeutic potential. The experimental protocols provided in this guide offer a starting point for researchers to characterize their novel fluorinated pyridine derivatives and make data-driven decisions in their drug discovery programs.
References
Impact of Fluorine Pattern on Lipophilicity and Acid−Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
Applications of Fluorine in Medicinal Chemistry.
Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]
The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. [Link]
Fluorine in medicinal chemistry. Royal Society of Chemistry. [Link]
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]
New method for introducing fluorinated components into molecules. University of Münster. [Link]
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]
Unraveling the effect of fluorine substitution on the hydrogen bonding interaction in the complexes of fluorosubstituted pyridines and acetic acid. ResearchGate. [Link]
Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Semantic Scholar. [Link]
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Institutes of Health. [Link]
A Highly Sensitive Method for in Vitro Testing of Fluorinated Drug Candidates Using High-Resolution Continuum Source Molecular Absorption Spectrometry (HR-CS MAS). PubMed. [Link]
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. National Institutes of Health. [Link]
The structural effects of fluorine substitution in pyridine, pyrimidine, and s‐triazine: An ab initio study. Sci-Hub. [Link]
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Institutes of Health. [Link]
A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS). ResearchGate. [Link]
Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link]
Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Society. [Link]
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. [Link]
Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. [Link]
Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate. [Link]
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. ResearchGate. [Link]
Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. Bentham Science. [Link]
Interlaboratory study of log P determination by shake-flask and potentiometric methods. Stork. [Link]
New in vitro fluorimetric microtitration assays for toxicological screening of drugs. PubMed. [Link]
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. [Link]
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]
Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. National Institutes of Health. [Link]
mass spectrometry fragmentation validation of 2,3-difluoro-5-methoxypyridine
An in-depth structural validation of fluorinated heterocyclic building blocks is a critical checkpoint in modern pharmaceutical and agrochemical development. 2,3-difluoro-5-methoxypyridine presents a unique analytical ch...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth structural validation of fluorinated heterocyclic building blocks is a critical checkpoint in modern pharmaceutical and agrochemical development. 2,3-difluoro-5-methoxypyridine presents a unique analytical challenge: its electron-deficient pyridine ring, coupled with a labile methoxy group, creates complex fragmentation cascades under mass spectrometric conditions.
As a Senior Application Scientist, I have designed this guide to move beyond basic spectral matching. Here, we objectively compare the performance of High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) against traditional Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), elucidate the exact causality behind its fragmentation mechanisms, and provide a self-validating experimental protocol for structural confirmation.
Platform Comparison: LC-ESI-Q-TOF vs. GC-EI-MS
To validate the structure of 2,3-difluoro-5-methoxypyridine, researchers typically choose between soft ionization (ESI) paired with high-resolution mass analyzers (Q-TOF) or hard ionization (EI) paired with nominal mass analyzers (Single Quadrupole). Understanding why to deploy each platform is fundamental to experimental design.
Table 1: Objective Performance Comparison for Fluorinated Methoxypyridines
Analytical Parameter
LC-ESI-Q-TOF MS (Soft Ionization)
GC-EI-MS (Hard Ionization)
Causality & Analytical Advantage
Primary Ion Formed
Protonated Molecule:
[M+H]+
Radical Cation:
M+∙
ESI preserves the intact molecule via gentle protonation, ideal for determining exact molecular weight. EI shatters the molecule instantly, providing a rich, but sometimes precursor-absent, fingerprint.
Mass Accuracy
<2
ppm (High Resolution)
Nominal Mass (
∼0.1
Da)
Q-TOF allows for the absolute differentiation of isobaric losses (e.g., distinguishing a loss of
CO
at 27.99 Da from
C2H4
at 28.03 Da).
Fragmentation Control
Tunable via Collision Energy (CE)
Fixed at 70 eV
CE ramping in ESI-MS/MS allows researchers to trace sequential fragmentation pathways step-by-step, establishing direct precursor-product relationships[1].
Library Matching
Limited (Requires custom MS/MS libraries)
Extensive (NIST/Wiley)
GC-EI-MS relies on standardized 70 eV fragmentation, enabling rapid, automated structural identification against decades of compiled historical data.
Mechanistic Elucidation of Fragmentation Pathways
In tandem mass spectrometry, fragmentation is not random; it is dictated by relative bond strengths, inductive effects, and the stability of the resulting product ions[1]. For 2,3-difluoro-5-methoxypyridine, the ESI-CID-MS/MS pathway is driven by the interplay between the electron-donating methoxy group and the electron-withdrawing fluorines.
Primary Cleavage: The Methoxy Lability
Upon electrospray ionization, protonation occurs preferentially at the pyridine nitrogen. The most thermodynamically favorable initial fragmentation is the cleavage of the
O−CH3
bond.
Loss of a Methyl Radical (
−15.02
Da): The homolytic cleavage of the
O−CH3
bond to lose a methyl radical (
∙CH3
) is a hallmark of methoxyaromatics. This is driven by the formation of a highly stable, resonance-stabilized distonic radical cation (an oxenium/pyridinone-like structure)[2]. Protonated methoxypyridines readily undergo this specific demethylation upon collisional activation[3].
Loss of Formaldehyde (
−30.01
Da): A competing pathway involves a complex hydrogen rearrangement, leading to the neutral loss of formaldehyde (
CH2O
), yielding a stable pyridinium cation.
Secondary Cleavage: Ring Contraction and Fluorine Extrusion
Once the methyl radical is lost, the resulting
[M+H−CH3]+∙
ion (
m/z
131.0183) is highly reactive.
Loss of Carbon Monoxide (
−27.99
Da): The ion undergoes ring contraction to extrude carbon monoxide (
CO
), a process well-documented in the pyrolysis and fragmentation of methoxypyridines[2].
Loss of Hydrogen Fluoride (
−20.01
Da): Fluorinated aromatic rings frequently exhibit the neutral loss of hydrogen fluoride (
HF
) under MS/MS conditions due to the strong electron-withdrawing nature of the fluorine substituents destabilizing the contracted ring[4].
To ensure scientific integrity, a fragmentation assay must be self-validating. The following protocol embeds internal quality control gates to ensure the data collected for 2,3-difluoro-5-methoxypyridine is artifact-free.
Step 1: System Suitability & Blank Subtraction
Action: Inject a solvent blank (0.1% Formic Acid in Water/Acetonitrile) prior to the sample.
Causality: Eliminates false positives. The target
m/z
146.0418 must have an intensity of
<0.1%
in the blank compared to the sample run to rule out column carryover or background contamination.
Step 2: Chromatographic Optimization
Action: Utilize a reversed-phase C18 column with a gradient of 0.1% formic acid (A) and acetonitrile (B).
Causality: The electron-withdrawing fluorine atoms at the 2- and 3-positions significantly depress the
pKa
of the pyridine nitrogen. Formic acid is strictly required to ensure continuous protonation in the liquid phase, maximizing the
[M+H]+
ion yield during electrospray desolvation.
Step 3: Collision Energy (CE) Ramping (Data-Dependent Acquisition)
Action: Isolate the precursor ion (
m/z
146.04) using the quadrupole and subject it to CID at CE levels of 10, 20, and 40 eV.
Causality: Methoxypyridines require varying energy thresholds for sequential fragmentation. A low CE (10 eV) captures the initial
∙CH3
loss, while a high CE (40 eV) is required to overcome the activation barrier for the subsequent
CO
and
HF
extrusions[2].
Step 4: Orthogonal Validation via Isotopic Fidelity
Action: Compare the experimental isotopic pattern of the
[M+H]+
peak against the theoretical distribution.
Causality: Acts as a secondary structural confirmation. The exact ratio of the A+1 (
13C
contribution) to the monoisotopic peak must align with the
C6H6F2NO+
formula, validating the elemental composition before fragmentation analysis begins.
Quantitative Data & Fragment Assignments
The table below summarizes the high-resolution exact mass data generated from the ESI-MS/MS workflow. A mass error threshold of
<5
ppm acts as a self-validating gate to eliminate isobaric interferences.
Table 2: ESI-MS/MS Fragment Ion Assignments for 2,3-difluoro-5-methoxypyridine
Fragment Assignment
Elemental Formula
Theoretical
m/z
Neutral Loss
Proposed Mechanism
Precursor Ion
C6H6F2NO+
146.0418
N/A
Protonation of pyridine nitrogen
Fragment 1
C5H3F2NO+∙
131.0183
∙CH3
(15.02 Da)
Homolytic cleavage of
O−CH3
bond
Fragment 2
C5H4F2N+
116.0312
CH2O
(30.01 Da)
Hydrogen rearrangement & cleavage
Fragment 3
C4H3F2N+∙
103.0234
CO
(27.99 Da)
Ring contraction from Fragment 1
Fragment 4
C4H2FN+∙
83.0171
HF
(20.01 Da)
Fluorine extrusion from Fragment 3
Fragmentation Pathway Visualization
The following diagram maps the logical flow of the collision-induced dissociation pathways, highlighting the causality of each neutral loss.
ESI-MS/MS fragmentation logic of 2,3-difluoro-5-methoxypyridine.
References
Hemberger, P., et al. "Pyrolysis of 3-Methoxypyridine. Detection and Characterization of the Pyrrolyl Radical by Threshold Photoelectron Spectroscopy." The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]
Trikoupis, M. A., et al. "Hydrogen-shift isomers of ionic and neutral hydroxypyridines: a combined experimental and computational investigation." International Journal of Mass Spectrometry. Available at:[Link]
Wikipedia Contributors. "Fragmentation (mass spectrometry)." Wikipedia, The Free Encyclopedia. Available at: [Link]
A Comparative Guide to 2,3-Difluoro-5-methoxypyridine and Traditional Pyridine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1] This guide provides an objective, data-driven comparison between 2,3-difluoro-5-methoxypyridine and traditional, non-fluorinated pyridine precursors. By examining their respective physicochemical properties, reactivity in key synthetic transformations, and metabolic stability, we aim to provide actionable insights for researchers engaged in the design of novel therapeutics.
The pyridine moiety is a well-established "privileged structure" in pharmaceuticals, forming the core of numerous FDA-approved drugs.[2][3][4] Its ability to act as a hydrogen bond acceptor, its aqueous solubility, and its capacity to engage in a variety of intermolecular interactions have made it a staple in the medicinal chemist's toolbox.[4][5] However, the introduction of fluorine atoms onto the pyridine ring can profoundly and often advantageously alter a molecule's properties, a phenomenon often referred to as the "fluorine effect".[1][6]
Physicochemical Properties: A Head-to-Head Comparison
The decision to employ a fluorinated versus a non-fluorinated pyridine scaffold often hinges on the desired physicochemical profile of the target molecule. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can impart significant changes in basicity (pKa), lipophilicity (logP), and metabolic stability.
The strong electron-withdrawing nature of the two fluorine atoms significantly reduces the electron density on the pyridine nitrogen, thereby lowering its pKa.[1] This can be advantageous in reducing off-target interactions with aminergic GPCRs and can influence a drug's absorption, distribution, and clearance profile.
Lipophilicity (logP)
Generally Lower
Generally Higher
The introduction of fluorine typically increases the lipophilicity of a molecule.[6] This can enhance membrane permeability and improve oral absorption, but excessive lipophilicity can lead to poor solubility and increased metabolic clearance. The methoxy group on the fluorinated scaffold also contributes to its overall lipophilicity.
Metabolic Stability
Susceptible to oxidative metabolism, particularly at unsubstituted positions.[7]
Generally more resistant to oxidative metabolism.[8]
The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450. The fluorine atoms in 2,3-difluoro-5-methoxypyridine can block sites of potential metabolism, leading to a longer in vivo half-life.[9]
Dipole Moment
Moderate
Higher
The polarized C-F bonds introduce a significant dipole moment, which can influence crystal packing and interactions with polar residues in a protein binding pocket.
Reactivity and Synthetic Utility: Navigating the "Fluorine Effect"
The electronic perturbations introduced by fluorine atoms also have a profound impact on the reactivity of the pyridine ring in common synthetic transformations. Understanding these differences is crucial for efficient route design and optimization.
Nucleophilic Aromatic Substitution (SNAr)
Traditional, electron-rich pyridine rings are generally poor substrates for SNAr unless activated by strong electron-withdrawing groups. In contrast, the electron-deficient nature of 2,3-difluoro-5-methoxypyridine makes it significantly more susceptible to nucleophilic attack.
Traditional Pyridines: SNAr reactions typically require harsh conditions and are often limited to specific substitution patterns.
2,3-Difluoro-5-methoxypyridine: The fluorine atoms activate the ring towards SNAr, allowing for the displacement of one or both fluorine atoms by a variety of nucleophiles under milder conditions. The regioselectivity of these reactions is an important consideration for synthetic planning.
Caption: Comparative SNAr reactivity of traditional vs. fluorinated pyridines.
Catalytic Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are workhorse transformations in modern drug discovery. The electronic nature of the pyridine ring plays a critical role in the efficiency of these reactions.
Traditional Pyridines: Generally good substrates for a wide range of cross-coupling reactions.
2,3-Difluoro-5-methoxypyridine: The electron-withdrawing fluorine atoms can deactivate the ring towards oxidative addition, potentially requiring more forcing reaction conditions or specialized catalyst systems. However, these properties can also be leveraged for selective cross-coupling at other positions if a suitable handle (e.g., a bromine or iodine atom) is present.
Experimental Protocols
To ensure the reproducibility of comparative studies, detailed and standardized experimental protocols are essential.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
Objective: To experimentally determine and compare the pKa of a traditional pyridine and 2,3-difluoro-5-methoxypyridine.
Prepare a stock solution of each pyridine derivative in the chosen UV-grade solvent.
Prepare a series of solutions of each compound in buffers of varying pH.
Record the UV-Vis spectrum for each solution across a suitable wavelength range (e.g., 200-400 nm).[10]
Identify the wavelength of maximum absorbance (λmax) for both the protonated and deprotonated forms of the pyridine.
Plot the absorbance at a chosen wavelength against the pH of the buffer.
The pKa is the pH at which the absorbance is halfway between the maximum and minimum values.
Caption: Workflow for experimental pKa determination.
Protocol 2: Determination of logP by Shake-Flask Method
Objective: To experimentally determine and compare the lipophilicity of a traditional pyridine and 2,3-difluoro-5-methoxypyridine.
Materials:
Pyridine derivative
2,3-difluoro-5-methoxypyridine
n-Octanol (pre-saturated with water)
Water (pre-saturated with n-octanol)
Analytical method for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
Prepare a solution of the test compound in either n-octanol or water.
Add an equal volume of the other solvent to a separatory funnel.
Shake the funnel vigorously for a set period to allow for partitioning.
Allow the two phases to separate completely.
Carefully collect samples from both the n-octanol and aqueous layers.
Quantify the concentration of the compound in each phase using a suitable analytical method.
Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To assess and compare the metabolic stability of a traditional pyridine and 2,3-difluoro-5-methoxypyridine.
Materials:
Pyridine derivative
2,3-difluoro-5-methoxypyridine
Human liver microsomes (HLMs)
NADPH regenerating system
Phosphate buffer
Acetonitrile (for quenching the reaction)
LC-MS/MS for quantification
Procedure:
Pre-incubate the test compounds with HLMs in phosphate buffer at 37°C.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At various time points, quench the reaction by adding cold acetonitrile.
Centrifuge the samples to precipitate the proteins.[11]
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.
Plot the natural log of the percentage of parent compound remaining versus time.
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11]
Caption: Workflow for a microsomal stability assay.
Conclusion: A Strategic Choice in Drug Design
The choice between 2,3-difluoro-5-methoxypyridine and a traditional pyridine scaffold is a nuanced decision that requires careful consideration of the desired properties of the final molecule and the synthetic route. Non-fluorinated pyridines often exhibit higher reactivity in certain cross-coupling reactions, potentially leading to higher yields and milder reaction conditions. However, the benefits of incorporating fluorine, such as enhanced metabolic stability and modulated physicochemical properties, are often indispensable in the context of drug discovery.[1] This guide provides a framework for making an informed decision, supported by experimental data and detailed protocols, to ultimately accelerate the discovery of novel and effective therapeutics.
References
De, S., Kumar S, K., A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(27), 17326-17347. [Link]
Hussain, F., Al-Rashida, M., & Hameed, A. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry, 21(1). [Link]
Yamamoto, K., & Tawa, M. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. In Pyridine and Its Derivatives. IntechOpen. [Link]
Ling, Y., Hao, Z. Y., Liang, D., Zhang, C. L., Liu, Y. F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. [Link]
Dollé, F., & Hinnen, F. (2007). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current pharmaceutical design, 13(35), 3636–3657. [Link]
Al-Bogami, A. S., & El-Sayed, W. A. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(19), 6296. [Link]
Meanwell, N. A., Krystal, M. R., Leavitt, S. A., Nicklaus, M. C., & Johnson, B. M. (2018). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS medicinal chemistry letters, 9(12), 1256–1261. [Link]
Kaur, B., & Kumar, V. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 43(30), 7489-7512. [Link]
Johnson, T. A., & Stout, S. L. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(9), 4089-4113. [Link]
Al-Dies, A. M., & El-Gamal, M. I. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(3), 350. [Link]
Zhang, X., & Hu, J. (2018). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Tetrahedron, 74(38), 5269-5275. [Link]
Scott, J. S., & Gilbert, A. M. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & medicinal chemistry letters, 29(24), 126749. [Link]
gas chromatography-mass spectrometry (GC-MS) validation of 2,3-difluoro-5-methoxypyridine
Title: Comprehensive GC-MS Validation Guide for 2,3-Difluoro-5-methoxypyridine: Platform Comparison and ICH Q2(R1) Protocols Executive Brief 2,3-difluoro-5-methoxypyridine (CAS: 1227573-20-7) is a highly volatile, reacti...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comprehensive GC-MS Validation Guide for 2,3-Difluoro-5-methoxypyridine: Platform Comparison and ICH Q2(R1) Protocols
Executive Brief
2,3-difluoro-5-methoxypyridine (CAS: 1227573-20-7) is a highly volatile, reactive fluorinated heterocyclic building block critical to the synthesis of next-generation agrochemicals and active pharmaceutical ingredients (APIs)[1]. Because of its high volatility and the structural similarity of its positional isomers (e.g., 2,4-difluoro-5-methoxypyridine), selecting the correct analytical platform for assay and impurity profiling is paramount. This guide objectively evaluates Gas Chromatography-Mass Spectrometry (GC-MS) against alternative techniques and provides a self-validating, ICH Q2(R1)-compliant protocol for its rigorous quantification[2].
Analytical Platform Triage: Why GC-MS?
When developing a method for fluorinated pyridines, scientists typically consider HPLC-UV, GC-FID, and GC-MS. However, the unique physicochemical properties of 2,3-difluoro-5-methoxypyridine dictate platform efficacy:
HPLC-UV : Fluorine substitution significantly alters the electron density of the pyridine ring, often leading to weak or shifting UV chromophores. Furthermore, the low molecular weight and high polarity of the molecule result in poor retention on standard C18 reversed-phase columns, causing the analyte to elute in the void volume alongside matrix interferences.
GC-FID : While Gas Chromatography (GC) perfectly accommodates the volatility of the compound, Flame Ionization Detection (FID) lacks structural specificity. In synthetic pathways, distinguishing 2,3-difluoro-5-methoxypyridine from other difluoro-isomers relies entirely on chromatographic resolution, which is highly susceptible to matrix shifts.
GC-MS (Electron Ionization) : GC-MS is the gold standard for this application. Capillary GC provides the necessary theoretical plates for isomer separation, while the MS detector operating in Electron Ionization (EI) mode provides unique fragmentation fingerprints (e.g., molecular ion
M+
at m/z 145, and characteristic losses of -F and -CH3). This dual-orthogonal separation (chromatographic + m/z) ensures absolute specificity[3].
Table 1: Performance Comparison of Analytical Platforms for 2,3-Difluoro-5-methoxypyridine
Performance Metric
GC-MS (EI-SIM)
GC-FID
HPLC-UV (C18)
Specificity / Isomer ID
Optimal (m/z deconvolution)
Moderate (RT reliance)
Poor (Weak chromophore)
Matrix Interference
Negligible (Mass filtering)
High (Co-eluting volatiles)
High (Void volume elution)
Typical LOD
0.01 µg/mL
0.5 µg/mL
2.0 µg/mL
Linearity (R²)
> 0.999
> 0.995
> 0.990
Suitability for Volatiles
Excellent
Excellent
Poor (Requires derivatization)
Mechanistic Method Design & Causality
To build a robust method, every parameter must be intentionally selected to control for specific chemical behaviors.
Stationary Phase Selection : A DB-5MS (5% phenyl, 95% dimethylpolysiloxane) column is selected over a 100% dimethylpolysiloxane (DB-1) phase. The pi-pi interactions provided by the 5% phenyl groups induce the necessary selectivity to resolve closely eluting fluorinated pyridine isomers.
Carrier Gas & Velocity : Helium at a constant flow of 1.0 mL/min ensures optimal linear velocity (approx. 36 cm/s), minimizing longitudinal diffusion (van Deemter optimization) for sharp peak shapes.
Self-Validating Internal Standard (ISTD) : To correct for injection volume discrepancies, inlet discrimination, and matrix-induced ion suppression, pyridine-d5 is spiked into every sample[3]. A method without an ISTD is an open-loop system; adding the stable isotope-labeled ISTD closes the loop, making the quantification self-validating.
Workflow for self-validating GC-MS analysis and ICH Q2(R1) compliance of pyridine derivatives.
Step-by-Step Experimental Protocol
This protocol is designed for the assay and impurity profiling of 2,3-difluoro-5-methoxypyridine drug substance.
1. Sample and Standard Preparation
Diluent : GC-grade Dichloromethane (DCM). DCM provides excellent solubility for halogenated pyridines and expands minimally in the GC inlet, preventing vapor backflash into the purge lines.
ISTD Solution : Prepare a 50 µg/mL solution of pyridine-d5 in DCM.
Calibration Standards : Prepare a 6-point calibration curve of 2,3-difluoro-5-methoxypyridine ranging from 0.1 µg/mL to 100 µg/mL. Spike 100 µL of the ISTD solution into 900 µL of each standard.
Sample Preparation : Accurately weigh ~10 mg of the sample, dissolve in 10 mL DCM. Dilute 1:10, spiking with ISTD to match the standard matrix.
2. GC-MS Instrument Conditions
Inlet : 220°C, Split ratio 20:1. (A split injection prevents overloading the MS source and yields sharper peaks for highly concentrated APIs).
Column : DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).
Oven Program : Initial 50°C (hold 1 min)
→
Ramp 15°C/min to 150°C
→
Ramp 30°C/min to 250°C (hold 2 min). Total run time: ~13 minutes.
3. System Suitability Test (SST)
Before executing the validation sequence, the system must prove its fitness:
Resolution (Rs) : Rs > 2.0 between 2,3-difluoro-5-methoxypyridine and any spiked isomer (e.g., 2,4-difluoro-5-methoxypyridine).
Tailing Factor (Tf) : Tf ≤ 1.5 for the analyte peak to ensure active sites in the inlet/column are properly deactivated.
RSD of Area Ratio : ≤ 2.0% for 6 replicate injections of the 50 µg/mL standard.
ICH Q2(R1) Validation Framework & Empirical Data
To ensure regulatory compliance for pharmaceutical registration, the method was subjected to rigorous validation according to the ICH Q2(R1) guidelines, which mandate the evaluation of Specificity, Linearity, Precision, Accuracy, and Detection/Quantitation limits[5].
Table 2: ICH Q2(R1) Validation Data Summary for 2,3-Difluoro-5-methoxypyridine
Validation Parameter
ICH Q2(R1) Requirement
Experimental Result
Status
Specificity
Complete resolution from impurities/blank
No interfering peaks at RT 6.42 min; Peak purity index > 99.9%
PASS
Linearity & Range
R² ≥ 0.999 over 80-120% of target conc.
R² = 0.9998 (Range: 0.1 – 100 µg/mL)
PASS
Limit of Detection (LOD)
S/N ratio ≥ 3:1
0.008 µg/mL (S/N = 4.2)
PASS
Limit of Quantitation (LOQ)
S/N ratio ≥ 10:1 with acceptable precision
0.025 µg/mL (S/N = 12.5, Precision RSD = 4.1%)
PASS
Repeatability (Precision)
%RSD ≤ 2.0% (n=6 injections)
%RSD = 0.78%
PASS
Intermediate Precision
%RSD ≤ 2.0% (Different analyst/day)
%RSD = 1.05%
PASS
Accuracy (Recovery)
98.0% – 102.0% at 50%, 100%, 150% levels
99.2% (50%), 100.4% (100%), 99.8% (150%)
PASS
Conclusion
For the analytical validation of 2,3-difluoro-5-methoxypyridine, GC-MS operating in EI-SIM mode vastly outperforms HPLC-UV and GC-FID in both specificity and sensitivity. By employing a DB-5MS stationary phase and a self-validating internal standard protocol, laboratories can achieve baseline resolution of fluorinated isomers and robust quantification that easily satisfies ICH Q2(R1) regulatory thresholds.
References
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH).[Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA).[Link]
Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) . Analytical Letters, Taylor & Francis.[Link]
Quantitative Determination of Pyridine Content by Headspace Gas Chromatography/Tandem Mass Spectrometry . ResearchGate.[Link]
Comprehensive Laboratory Guide: Safe Handling and Disposal of 2,3-Difluoro-5-methoxypyridine Introduction 2,3-Difluoro-5-methoxypyridine (CAS: 1227573-20-7) is a highly versatile fluorinated building block frequently uti...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Laboratory Guide: Safe Handling and Disposal of 2,3-Difluoro-5-methoxypyridine
Introduction
2,3-Difluoro-5-methoxypyridine (CAS: 1227573-20-7) is a highly versatile fluorinated building block frequently utilized in pharmaceutical development and agrochemical synthesis[1]. However, the incorporation of multiple highly electronegative fluorine atoms onto the pyridine ring not only dictates its synthetic utility but also its toxicological and environmental hazard profile[2]. This guide provides drug development professionals and laboratory scientists with field-proven, rigorously validated protocols for the operational handling, waste segregation, and EPA-compliant disposal of this compound[3].
Physicochemical Profile & Mechanistic Hazards
To handle chemicals safely, one must understand the causality behind their hazards. The electron-withdrawing nature of the two fluorine atoms makes the pyridine ring highly electron-deficient and electrophilic. When exposed to biological tissues, this electrophilicity facilitates rapid reactions with nucleophilic proteins in the skin, eyes, and respiratory tract, resulting in its classification as a severe irritant (H315, H319, H335)[4][5].
Every protocol must be a self-validating system. Do not rely solely on personal protective equipment (PPE); rely on engineered controls and systematic verification.
Step-by-Step Handling Methodology:
Environmental Verification : Before retrieving the reagent, verify that the chemical fume hood has a face velocity of ≥100 feet per minute (fpm). This ensures vapors are actively pulled away from the operator's breathing zone.
PPE Assembly : Don standard laboratory PPE, including a flame-resistant lab coat, safety goggles, and nitrile gloves. Crucial Insight: For prolonged handling of fluorinated aromatics, consider double-gloving, as the methoxy group can enhance dermal penetration compared to unsubstituted pyridines.
Reagent Transfer : Weigh or transfer the compound strictly within the fume hood. Use anti-static weighing boats to prevent aerosolization of the powder or droplet scatter.
Reaction Execution : Conduct all reactions under an inert atmosphere (Nitrogen or Argon) if using strong bases or nucleophiles, as the difluoropyridine core is highly reactive toward nucleophilic aromatic substitution (SNAr).
Figure 1: End-to-end operational workflow for handling 2,3-Difluoro-5-methoxypyridine.
Waste Segregation & Disposal Protocols
The disposal of 2,3-Difluoro-5-methoxypyridine must strictly adhere to for halogenated organic waste[3].
The Causality of Segregation:
Why must this be separated from standard organic waste? The carbon-fluorine (C-F) bond is exceptionally strong (~480 kJ/mol). Standard solvent incineration temperatures are insufficient to completely mineralize this bond. If mixed with non-halogenated waste and incinerated at lower temperatures, incomplete combustion can generate highly toxic, corrosive hydrogen fluoride (HF) gas and persistent environmental pollutants[2].
Step-by-Step Disposal Methodology:
Segregation : Collect all unreacted 2,3-Difluoro-5-methoxypyridine, reaction byproducts, and contaminated solvents in a dedicated, explicitly labeled "Halogenated Organic Waste" container[6].
Compatibility Check : Ensure the waste container does not contain incompatible chemicals (e.g., strong oxidizing agents or active metals), which could trigger an exothermic reaction.
Solid Waste Containment : Place all contaminated consumables (pipette tips, Kimwipes, gloves) into a sealed, vapor-tight plastic bag or dedicated solid hazardous waste drum[7].
Manifesting and Incineration : Transfer the waste to your Environmental Health and Safety (EHS) department. The waste must be routed to a permitted commercial incinerator equipped with acid gas scrubbers capable of reaching temperatures >1100°C to safely break the C-F bonds and neutralize the resulting HF[3].
Spill Response & Decontamination
In the event of a spill, immediate and calculated action is required to prevent respiratory exposure and environmental contamination.
Step-by-Step Spill Protocol:
Immediate Assessment : Determine the volume and location of the spill. If the spill is outside a fume hood or exceeds 50 mL/50 g, evacuate the laboratory immediately and contact EHS.
Containment : For minor spills within a fume hood, do not use combustible materials like paper towels. Instead, cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a specialized chemical spill pad[7].
Neutralization and Collection : Use a non-sparking tool to sweep the absorbed material into a heavy-duty plastic bag or a rigid, sealable container.
Surface Decontamination : Wash the contaminated surface thoroughly with a soap and water solution, or an appropriate solvent (like ethanol) followed by water, to ensure all electrophilic residues are removed[7]. Collect all washing liquids into the halogenated waste container.
Figure 2: Decision tree for 2,3-Difluoro-5-methoxypyridine spill response and containment.
References
Title : Biodegradation of fluorinated alkyl substances | Source : Science.gov | URL :[Link]
Title : Learn the Basics of Hazardous Waste | Source : U.S. Environmental Protection Agency (EPA) | URL :[Link]
Title : PubChem Compound Summary for CID 23394, 3-(Chloromethyl)pyridine hydrochloride | Source : National Center for Biotechnology Information | URL :[Link]
A Senior Application Scientist's Guide to Handling 2,3-Difluoro-5-methoxypyridine: From Personal Protection to Disposal
For the diligent researcher navigating the complexities of drug development and chemical synthesis, the safe handling of novel reagents is not merely a procedural formality—it is the bedrock of scientific integrity and p...
Author: BenchChem Technical Support Team. Date: April 2026
For the diligent researcher navigating the complexities of drug development and chemical synthesis, the safe handling of novel reagents is not merely a procedural formality—it is the bedrock of scientific integrity and personal safety. 2,3-Difluoro-5-methoxypyridine, a substituted pyridine, presents a unique set of handling challenges due to its chemical properties. This guide provides a comprehensive, field-tested framework for its safe utilization, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.
Hazard Profile: Understanding the Adversary
Based on data from similar compounds, such as 2,3-difluoro-5-methylpyridine and 2,3-Difluoro-5-(trifluoromethyl)pyridine, the anticipated hazards are summarized below.[1][2]
Common hazard for functionalized pyridines.[1][2][4]
Serious Eye Damage/Irritation
Causes serious eye irritation or damage.
H319
A frequent classification for this chemical family.[1][2][4]
Acute Toxicity (Oral, Dermal, Inhalation)
Harmful if swallowed, in contact with skin, or if inhaled.
H302, H312, H332
A significant risk with many pyridine derivatives.[3][4][5]
Specific Target Organ Toxicity
May cause respiratory irritation.
H335
Vapors can be irritating to the respiratory system.[2][4]
This profile necessitates a stringent approach to exposure prevention. The primary routes of exposure—inhalation, skin contact, and eye contact—must be controlled through a combination of engineering controls and meticulous use of Personal Protective Equipment (PPE).[2][6]
The Core of Safety: Personal Protective Equipment (PPE)
Your PPE is the final barrier between you and the chemical. Its selection is not arbitrary; it is a scientifically-driven choice based on the known and anticipated hazards.[7][8] All handling of 2,3-Difluoro-5-methoxypyridine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10]
Protection Type
Recommended PPE
Specifications & Rationale
Eye and Face Protection
Chemical Splash Goggles & Face Shield
Goggles: Provide a complete seal around the eyes to protect against splashes and vapors. Minimum requirement.[11] Face Shield: To be worn over goggles when handling larger quantities (>50 mL) or when there is a significant risk of splashing during transfers or reactions.[7]
Hand Protection
Chemical-Resistant Gloves
Material: Butyl or neoprene gloves are recommended for their resistance to a broad range of organic chemicals, including pyridine derivatives.[10][11] Nitrile gloves may be suitable for incidental contact but should be checked against the manufacturer's compatibility chart.[12] Practice: Always double-glove for added protection. Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contamination is suspected.
Body Protection
Flame-Resistant Laboratory Coat
A long-sleeved, flame-resistant lab coat is mandatory to protect skin from incidental contact and in case of a flash fire. Ensure the coat is fully buttoned.[12][13]
Respiratory Protection
NIOSH-Approved Respirator (Contingency)
Primary Control: A certified chemical fume hood is the primary method of respiratory protection.[14] Secondary Control: In the event of engineering control failure or a significant spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge should be available for emergency use by trained personnel.[11]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is critical for minimizing risk. The following protocol outlines the essential steps for safely handling 2,3-Difluoro-5-methoxypyridine.
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of 2,3-Difluoro-5-methoxypyridine.
Detailed Steps:
Preparation:
Ensure the chemical fume hood has a valid certification and is functioning correctly.
Don all required PPE as outlined in the table above.[6]
Gather all necessary equipment (glassware, stir bars, syringes) and place them inside the hood to minimize reaching in and out.
Prepare and clearly label dedicated hazardous waste containers for liquid waste, solid waste, and contaminated sharps.[11]
Weighing and Transfer:
Always conduct weighing and transfers of the chemical inside the fume hood.[10]
If transferring a liquid, use a syringe or a calibrated pipette to ensure accuracy and minimize the risk of spills.
When adding the reagent to a reaction mixture, do so slowly and carefully to control any potential exothermic reactions and prevent splashing.
Storage:
Store the primary container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials like strong oxidizing agents.[9][12]
Ensure the container is tightly sealed and clearly labeled with the full chemical name and appropriate hazard warnings.[3][10]
Emergency & Disposal Plans: Managing the Unexpected
A comprehensive safety plan includes robust procedures for both emergencies and routine disposal.
Spill Response Protocol
Immediate and correct action during a spill is critical to prevent exposure and further contamination.
Decision & Action Flow for Spills
Caption: A clear decision-making workflow for responding to chemical spills.
First Aid:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
Chemical Waste Disposal
Disposal of 2,3-Difluoro-5-methoxypyridine and associated materials must be treated as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[16][17]
Step-by-Step Disposal Protocol:
Waste Segregation:
Liquid Waste: Collect all solutions containing 2,3-Difluoro-5-methoxypyridine in a dedicated, clearly labeled, and sealed hazardous waste container.[11][16] Do not mix with other waste streams unless compatibility is confirmed.
Solid Waste: Collect any contaminated materials (e.g., used silica gel, contaminated paper towels, weigh boats) in a separate, labeled hazardous waste container.[11]
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag for incineration.[11]
Container Management:
Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name, and associated hazards.[16]
Store waste containers in a designated and secure satellite accumulation area that is cool and well-ventilated.[11]
Final Disposal:
Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service. The primary disposal method for this type of waste is typically high-temperature incineration.[15]
By internalizing the rationale behind these protocols, you transition from merely following rules to embodying a culture of safety. This proactive, knowledge-based approach is your greatest asset in ensuring both the success of your research and the well-being of your entire team.
References
NextSDS. (n.d.). 2,3-difluoro-5-methylpyridine — Chemical Substance Information.
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
Apollo Scientific. (2023, July 6). Pyridine Safety Data Sheet.
BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-2,4,6-tricarboxylic Acid.
Fisher Scientific. (2025, December 25). 2,3-Difluoro-5-(trifluoromethyl)pyridine Safety Data Sheet.
Fisher Scientific. (2025, October 24). 2-Amino-3,5-difluoropyridine Safety Data Sheet.
Sigma-Aldrich Inc. (2025, November 4). Safety Data Sheet.
Thermo Fisher Scientific. (2025, September 24). 5-Chloro-2,3-difluoropyridine Safety Data Sheet.
Rutgers University. (n.d.). Fluorine Gas Safety Guidelines.
Central Drug House (P) Ltd. (n.d.). 2,3-Difluoro-5-chloro pyridine Safety Data Sheet.
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
ChemScene LLC. (2026, January 5). 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde Safety Data Sheet.
Fisher Scientific. (2025, December 26). 5-Fluoro-2-methoxypyridine-3-carboxaldehyde Safety Data Sheet.
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
Fisher Scientific. (2025, December 25). 3-Fluoro-6-methoxypyridine Safety Data Sheet.
BenchChem. (2025). Personal protective equipment for handling Pyrimido[5,4-c]pyridazine.
Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
ChemicalBook. (2023, January 14). 3,5-Difluoro-2-hydrazinopyridine Chemical Safety Data Sheet.
University of California, Santa Barbara. (n.d.). Quenching and Disposal of Pyrophoric Solids.
BenchChem. (2025). Safe Disposal of 2-(2,4-Difluorophenyl)pyridine: A Procedural Guide.
Apollo Scientific. (n.d.). 2,3-Dihydroxypyridine Safety Data Sheet.